FK 866 hydrochloride
Description
Properties
Molecular Formula |
C24H29N3O2.HCl |
|---|---|
Molecular Weight |
427.97 |
SMILES |
O=C(N1CCC(CCCCNC(/C=CC2=CN=CC=C2)=O)CC1)C3=CC=CC=C3.Cl |
Synonyms |
2-(E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
The NAMPT Inhibitor FK866 Hydrochloride: A Technical Guide for Researchers
Introduction
FK866 hydrochloride is a highly potent and specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] Its ability to induce cellular NAD+ depletion has positioned it as a critical tool for investigating NAD+ metabolism and as a potential therapeutic agent in various diseases, particularly cancer.[4][5] This guide provides an in-depth overview of the chemical properties, structure, mechanism of action, and practical applications of FK866 hydrochloride for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
FK866 hydrochloride, also known as Daporinad, is a synthetic compound with the chemical formula C24H29N3O2.HCl.[1] It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[6] The hydrochloride salt enhances its solubility in aqueous solutions, although it remains sparingly soluble in aqueous buffers.[6] For experimental use, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) before further dilution in aqueous media.[2][6]
Table 1: Physicochemical Properties of FK866 Hydrochloride
| Property | Value | Source |
| Molecular Formula | C24H29N3O2.HCl | [1] |
| Molecular Weight | 427.97 g/mol | [1] |
| CAS Number | 2727965-45-7 | [1] |
| Appearance | Crystalline solid | [6] |
| Storage Temperature | -20°C | [6] |
| Solubility | DMSO: ≥19.6 mg/mL | [2] |
| Ethanol: ≥49.6 mg/mL | [2] | |
| DMF: 40 mg/mL | [2] | |
| Water | Insoluble | |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/ml | |
| Purity | ≥98% (HPLC) | [1] |
Synthesis and Structure
The chemical structure of FK866 features a pyridine ring, an acrylamide linker, and a piperidine moiety. While detailed, step-by-step synthesis protocols are often proprietary, published literature indicates that FK866 can be synthesized in-house through multi-step organic synthesis.[7] The synthesis generally involves the coupling of key intermediates to construct the final molecule. Researchers aiming to synthesize FK866 or its analogs often refer to methodologies described in medicinal chemistry literature, such as the work by Galli et al., which outlines the synthesis of isosteric analogues.[8]
Mechanism of Action: Targeting the NAD+ Salvage Pathway
The primary mechanism of action of FK866 is the potent and specific non-competitive inhibition of NAMPT.[2][3] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the main route for NAD+ synthesis in mammalian cells.[9] This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), back into NAD+.[10]
By inhibiting NAMPT, FK866 effectively blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[9] This leads to a gradual but significant depletion of the intracellular NAD+ pool.[4] As NAD+ is an essential cofactor for numerous cellular processes, including redox reactions in energy metabolism and as a substrate for signaling enzymes, its depletion has profound effects on cellular function and viability.[11]
Figure 1: Simplified diagram of the NAD+ salvage pathway and the inhibitory action of FK866.
The depletion of NAD+ by FK866 triggers a cascade of downstream events, including a decrease in ATP levels, inhibition of glycolysis, and ultimately, induction of apoptosis (programmed cell death) and autophagy.[3][4] This makes FK866 a powerful tool to study the roles of NAD+ in cellular homeostasis and a promising anti-cancer agent, as many cancer cells exhibit a heightened dependence on the NAD+ salvage pathway for their rapid proliferation and survival.[11]
Applications in Research and Drug Development
FK866 hydrochloride is widely used in preclinical research to investigate the consequences of NAD+ depletion in various biological contexts.
Cancer Research
A primary application of FK866 is in oncology research. Numerous studies have demonstrated its potent anti-tumor activity in a range of cancer cell lines and animal models, including hematologic malignancies, glioblastoma, pancreatic cancer, and cholangiocarcinoma.[4][11][12] By targeting the metabolic vulnerability of cancer cells, FK866 can induce cell cycle arrest and apoptosis.[3] Furthermore, it has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin and etoposide, suggesting its potential in combination therapies.[1][13]
Neurobiology and Aging
Given the central role of NAD+ in neuronal function and the aging process, FK866 is also utilized in neurobiology and aging research. Studies have explored its effects on neuronal cell death and survival, as well as its impact on age-related cellular processes.
Inflammatory and Immune Responses
Emerging research indicates that NAMPT and NAD+ metabolism play a role in inflammation and immune cell function.[14] FK866 is being used to dissect these roles and to explore its potential as an immunomodulatory or anti-inflammatory agent.
Experimental Protocols
Handling and Storage
FK866 hydrochloride powder should be stored at -20°C, desiccated. For in vitro experiments, stock solutions are typically prepared in sterile DMSO or ethanol at a concentration of 10-50 mg/mL.[2][6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[15] Aqueous solutions of FK866 are not stable and should be prepared fresh for each experiment.[6]
In Vitro Cell Viability Assay
This protocol provides a general guideline for assessing the effect of FK866 on the viability of adherent cancer cells using a colorimetric assay such as MTS or MTT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FK866 hydrochloride
-
DMSO (sterile)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 1,000-5,000 cells per well). Incubate for 12-24 hours to allow for cell attachment.[16]
-
Preparation of FK866 dilutions: Prepare a series of dilutions of FK866 in complete cell culture medium from a concentrated stock solution in DMSO. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤0.1%).[15]
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of FK866 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value (the concentration of FK866 that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the FK866 concentration and fitting the data to a dose-response curve.
Figure 2: A typical experimental workflow for an in vitro cell viability assay with FK866.
In Vivo Studies
For in vivo experiments in animal models, FK866 is typically administered via intraperitoneal (i.p.) injection.[12] A common vehicle for administration is a solution of 45% propylene glycol, 5% Tween 80, and distilled water.[14] Dosages and treatment schedules can vary depending on the animal model and the specific research question.
Safety Precautions
FK866 hydrochloride is a potent pharmacological agent and should be handled with care.[18] It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[19] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.[20] All work should be conducted in a well-ventilated area, such as a chemical fume hood.[20] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[18][19][20][21]
Conclusion
FK866 hydrochloride is an invaluable tool for researchers studying NAD+ metabolism and its role in health and disease. Its high potency and specificity for NAMPT allow for the precise interrogation of the NAD+ salvage pathway. While its clinical development has faced challenges, its utility in preclinical research remains undisputed.[5][22] A thorough understanding of its chemical properties, mechanism of action, and proper handling is essential for obtaining reliable and reproducible experimental results.
References
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Guo, H. J., Li, H. Y., Chen, Z. H., Mo, C. F., & He, J. (2021). FK866-induced NAMPT inhibition decreases cell survival and promotes cell death in HBV-expressing liver cancer cells. ResearchGate. [Link]
-
Uddin, M. S., Sultana, A., & Mamun, A. A. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. MDPI. [Link]
-
Lv, H., et al. (2020). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology. [Link]
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Patsnap Synapse. What NAMPT inhibitors are in clinical trials currently? (2025). [Link]
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Lee, J., et al. (2019). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules. [Link]
-
Uddin, M. S., Sultana, A., & Mamun, A. A. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Antioxidants. [Link]
-
Galli, U., et al. (2012). A Novel Potent Nicotinamide Phosphoribosyltransferase Inhibitor Synthesized via Click Chemistry. ResearchGate. [Link]
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Li, Z., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. [Link]
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Wikipedia. Nicotinamide adenine dinucleotide. [Link]
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Li, Z., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. [Link]
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Kozako, T., et al. (2019). Effect of FK866 on cell viability and apoptosis of HTLV-1-infected T-cell lines. ResearchGate. [Link]
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BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]
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ResearchGate. Schematic diagram showing the major pathways of NAD⁺ metabolism. [Link]
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Neurohacker Collective. How is NAD+ Made? Salvage Pathway. (2019). [Link]
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Merck Millipore. SAFETY DATA SHEET. [Link]
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Wang, Y., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. MDPI. [Link]
-
Ganesan, A., et al. (2024). New Analogues of the Nicotinamide Phosphoribosyltransferase Inhibitor FK866 as Potential Anti-Pancreatic Cancer Agents. PubMed. [Link]
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Cantó, C., & Auwerx, J. (2009). The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Endocrine Reviews. [Link]
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Hsu, W. M., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. MDPI. [Link]
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Holen, K., et al. (2008). The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. Investigational New Drugs. [Link]
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ResearchGate. Schematic presentation of the NAD salvage pathway. [Link]
-
Merck Millipore. SAFETY DATA SHEET. [Link]
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An In-Depth Technical Guide to FK866 as a NAMPT Inhibitor
This guide provides a comprehensive technical overview of FK866, a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Section 1: The Critical Role of NAD+ Metabolism and NAMPT
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, playing a pivotal role in redox reactions essential for processes like glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.[1][2] Beyond its function in bioenergetics, NAD+ is consumed by a variety of enzymes, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38, which are involved in DNA repair, gene expression, and immune signaling.[2][3]
Mammalian cells primarily synthesize NAD+ through a salvage pathway, which recycles nicotinamide (NAM), a breakdown product of NAD+-consuming enzymes.[4] The rate-limiting enzyme in this crucial pathway is nicotinamide phosphoribosyltransferase (NAMPT).[4][5][6][7] NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[4][7] Due to their high metabolic and proliferative rates, cancer cells exhibit a heightened dependency on the NAMPT-mediated salvage pathway to maintain their NAD+ pools.[8] This dependency makes NAMPT a compelling therapeutic target for cancer.[8][9]
Diagram: The NAD+ Salvage Pathway and the Point of FK866 Inhibition
Caption: The NAD+ salvage pathway and the inhibitory action of FK866 on NAMPT.
Section 2: FK866: A Potent and Specific NAMPT Inhibitor
FK866, also known as daporinad or APO866, is a small molecule identified as a highly specific and potent, non-competitive inhibitor of NAMPT.[10][11] Its chemical name is (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide.[12]
Chemical and Physical Properties of FK866
| Property | Value | Source |
| Molecular Formula | C24H29N3O2 | [1] |
| Molecular Weight | 391.5 g/mol | [1] |
| CAS Number | 658084-64-1 | [13] |
| Ki value | 0.3 nM | [14] |
| IC50 (HepG2 cells) | ~1 nM | [13] |
Mechanism of Action
FK866 exerts its biological effects by directly binding to and inhibiting NAMPT, thereby blocking the synthesis of NMN and leading to a subsequent depletion of intracellular NAD+ pools.[8][15] This NAD+ depletion has profound downstream consequences, including:
-
Energy Crisis: Reduced NAD+ levels impair cellular redox reactions, leading to a decrease in ATP production.[14][15]
-
Induction of Apoptosis: The depletion of NAD+ can trigger programmed cell death, particularly in cells with high NAD+ turnover, such as cancer cells.[1][10][11]
-
Cell Cycle Arrest: FK866 has been shown to induce cell cycle arrest, often at the G2/M phase.[14][16]
-
Autophagy: The compound can induce autophagy, a cellular self-degradation process.[14]
-
Inhibition of Signaling Pathways: FK866 has been reported to inhibit mTORC1 and MAPK/ERK signaling pathways.[14]
Importantly, the inhibitory effect of FK866 is specific to the NAMPT-mediated salvage pathway and does not affect the de novo synthesis of NAD+ from tryptophan or the Preiss-Handler pathway which utilizes nicotinic acid.[3][11]
Section 3: In Vitro Characterization of FK866 Activity
A crucial aspect of studying FK866 is the robust in vitro characterization of its effects on cellular processes. The following protocols provide a framework for these investigations.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of FK866 on a given cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of FK866 (e.g., ranging from picomolar to micromolar concentrations). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[17]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viable cells against the logarithm of the FK866 concentration and fitting the data to a dose-response curve.
Causality Insight: The reduction in ATP levels, as measured by the CellTiter-Glo® assay, is a direct consequence of NAD+ depletion caused by FK866-mediated NAMPT inhibition, reflecting a decline in metabolically active cells.
Protocol 2: Intracellular NAD+ Level Quantification
Objective: To directly measure the impact of FK866 on intracellular NAD+ levels.
Methodology:
-
Cell Treatment: Treat cells with FK866 at various concentrations and for different time points.
-
Cell Lysis: Harvest and lyse the cells to release intracellular metabolites.
-
NAD+ Quantification: Use a commercially available NAD/NADH assay kit that employs a colorimetric or fluorometric method to quantify the amount of NAD+.
-
Data Normalization: Normalize the NAD+ levels to the total protein concentration of each sample.
Self-Validation: A dose- and time-dependent decrease in intracellular NAD+ levels following FK866 treatment provides direct evidence of NAMPT inhibition. This can be further validated by observing a rescue of NAD+ levels upon co-treatment with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction.
Diagram: Experimental Workflow for In Vitro FK866 Characterization
Caption: A typical experimental workflow for the in vitro evaluation of FK866.
Section 4: In Vivo Evaluation of FK866 Efficacy
Translating in vitro findings to in vivo models is a critical step in drug development.
Animal Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor efficacy of FK866.[16]
Protocol 3: In Vivo Xenograft Study
Objective: To assess the anti-tumor activity of FK866 in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer FK866 (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Authoritative Grounding: The in vivo concentrations of FK866 used in such studies should be guided by pharmacokinetic data to ensure they are comparable to the effective in vitro concentrations.[18]
Section 5: Therapeutic Applications and Future Directions
FK866 has demonstrated anti-cancer activity in a variety of preclinical models, including:
-
Anaplastic meningiomas[16]
-
Small cell lung cancer[17]
-
Cholangiocarcinoma[15]
-
Pancreatic cancer[19]
-
Leukemia[15]
Furthermore, FK866 has been investigated in combination with other chemotherapeutic agents, such as cisplatin and gemcitabine, with some studies showing enhanced anti-cancer effects.[15]
Beyond oncology, the role of NAMPT in inflammation and immune responses suggests potential applications for FK866 in inflammatory and autoimmune diseases.[20] For instance, FK866 can modulate the function of immune cells like T lymphocytes and macrophages.[20]
Section 6: Challenges and Considerations
Despite its promising preclinical activity, the clinical development of FK866 has faced challenges. Phase I and II clinical trials have been conducted for various malignancies, but issues such as dose-limiting toxicities and insufficient efficacy have been reported.[2][20] Systemic NAD+ depletion can lead to adverse effects, including bone marrow suppression.[12]
Current research is focused on developing novel NAMPT inhibitors with improved therapeutic windows and exploring strategies like proteolysis-targeting chimeras (PROTACs) that use FK866 as a warhead to induce the degradation of NAMPT.[9]
Conclusion
FK866 remains a cornerstone tool for studying the biological roles of NAMPT and the consequences of NAD+ depletion. Its high specificity and potency make it an invaluable pharmacological probe. While its direct clinical application has been challenging, the insights gained from FK866 research continue to fuel the development of next-generation NAMPT-targeting therapies with the potential to treat a range of diseases, most notably cancer. The strategic application of the methodologies outlined in this guide will enable researchers to further elucidate the therapeutic potential of NAMPT inhibition.
References
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (2022). MDPI. Retrieved February 3, 2026, from [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. AACR Journals. Retrieved February 3, 2026, from [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. PubMed. Retrieved February 3, 2026, from [Link]
-
Structural formula and molecular weight of FK866. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Daporinad | C24H29N3O2 | CID 6914657. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (2019). Cancers. Retrieved February 3, 2026, from [Link]
-
Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. Retrieved February 3, 2026, from [Link]
-
Watson, M., et al. (2017). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry. Retrieved February 3, 2026, from [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. (2021). Frontiers in Oncology. Retrieved February 3, 2026, from [Link]
-
Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. (2015). ASCO Publications. Retrieved February 3, 2026, from [Link]
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What NAMPT inhibitors are in clinical trials currently? (2025). Patsnap Synapse. Retrieved February 3, 2026, from [Link]
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The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. (2021). Signal Transduction and Targeted Therapy. Retrieved February 3, 2026, from [Link]
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Nicotinamide phosphoribosyltransferase. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
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Discovery of potent NAMPT-Targeting PROTACs using FK866 as the warhead. (2023). PubMed. Retrieved February 3, 2026, from [Link]
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(PDF) Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide (NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]
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Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2022). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
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Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. (2024). MDPI. Retrieved February 3, 2026, from [Link]
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Nicotinamide phosphoribosyltransferase (Nampt): a link between NAD biology, metabolism, and diseases. (2011). SciSpace. Retrieved February 3, 2026, from [Link]
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The Pivotal Role of NAD+ Depletion in FK866-Induced Apoptosis: A Mechanistic and Methodological Exploration
An In-depth Technical Guide:
This guide provides a comprehensive examination of the molecular mechanisms underpinning FK866-induced apoptosis, with a central focus on the critical role of Nicotinamide Adenine Dinucleotide (NAD+) depletion. We will delve into the intricate signaling cascades initiated by the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway, and explore the downstream consequences for cellular bioenergetics, DNA repair, and survival signaling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this potent anti-cancer agent and the methodologies to effectively study its mode of action.
The Centrality of NAD+ Metabolism in Cellular Homeostasis
NAD+ is a fundamental coenzyme in all living cells, participating in a vast array of redox reactions essential for energy metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Beyond its role in bioenergetics, NAD+ serves as a critical substrate for several enzyme families, including:
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes are crucial for DNA repair and the maintenance of genomic stability. Upon DNA damage, PARPs utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins, recruiting other repair factors.
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses, by deacetylating histones and other proteins.
-
CD38 and CD157: These enzymes are involved in calcium signaling and immune function, hydrolyzing NAD+ to generate cyclic ADP-ribose (cADPR) and other signaling molecules.
Given its pleiotropic roles, the maintenance of intracellular NAD+ pools is paramount for cellular survival and function.
FK866: A Potent and Specific Inhibitor of the NAD+ Salvage Pathway
FK866 is a highly specific, non-competitive inhibitor of NAMPT, the rate-limiting enzyme in the primary salvage pathway for NAD+ synthesis from nicotinamide (NAM). By blocking NAMPT, FK866 effectively shuts down the major route of NAD+ regeneration in mammalian cells, leading to a progressive and profound depletion of intracellular NAD+ pools. This targeted inhibition has positioned FK866 as a valuable tool for studying NAD+ biology and as a promising anti-cancer therapeutic, particularly for tumors with high metabolic rates and a heavy reliance on the NAD+ salvage pathway.
The Molecular Cascade of NAD+ Depletion-Induced Apoptosis
The inhibition of NAMPT by FK866 initiates a cascade of events culminating in apoptotic cell death.[1][2][3] This process is not an immediate toxic effect but rather a delayed consequence of the gradual depletion of NAD+.[2][3] The key molecular events are outlined below.
Impairment of NAD+-Dependent Enzymatic Activity
As intracellular NAD+ levels plummet, the functions of PARPs and sirtuins are severely compromised.
-
PARP Inhibition: The lack of NAD+ as a substrate prevents PARPs from effectively repairing DNA single-strand breaks. This can lead to the accumulation of DNA damage, a potent trigger for apoptosis.[4]
-
Sirtuin Inactivation: The reduced activity of sirtuins, particularly SIRT1, disrupts the deacetylation of numerous proteins involved in cell survival, stress resistance, and metabolism. For instance, the hyperacetylation of p53 can enhance its pro-apoptotic activity.
Bioenergetic Crisis and Mitochondrial Dysfunction
While FK866 does not directly inhibit mitochondrial respiration, the profound depletion of NAD+ eventually leads to a bioenergetic crisis.[2][3] The reduced availability of NAD+ as an electron acceptor impairs the efficiency of glycolysis and the TCA cycle, leading to a significant drop in ATP production. This energy crisis contributes to mitochondrial dysfunction, characterized by:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): The loss of ΔΨm is a critical event in the intrinsic apoptotic pathway.
-
Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases cytochrome c and other pro-apoptotic proteins into the cytosol.[2]
Activation of the Caspase Cascade
The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9.[2] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[5] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[5]
Diagram: Signaling Pathway of FK866-Induced Apoptosis
Caption: FK866 inhibits NAMPT, leading to NAD+ depletion and subsequent apoptosis.
Experimental Methodologies for Studying FK866-Induced Apoptosis
A robust investigation into the effects of FK866 requires a multi-faceted experimental approach. Below are detailed protocols for key assays.
Quantification of Intracellular NAD+ Levels
Accurate measurement of intracellular NAD+ is crucial to correlate its depletion with downstream cellular events.
Method 1: HPLC-MS/MS (Gold Standard)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for NAD+ quantification.[6][7]
-
Principle: This method separates NAD+ from other cellular metabolites based on its physicochemical properties and then detects and quantifies it based on its mass-to-charge ratio.
-
Protocol:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells with a suitable extraction buffer (e.g., 0.5 M perchloric acid or a methanol/water mixture).
-
Neutralize the extract with a potassium carbonate solution.
-
Centrifuge to remove precipitated proteins.
-
-
HPLC Separation:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use an appropriate mobile phase gradient (e.g., ammonium acetate buffer and acetonitrile) to separate NAD+.
-
-
MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for specific detection and quantification of NAD+.
-
-
Method 2: Bioluminescent Assay
Commercially available bioluminescent kits provide a high-throughput and sensitive alternative for measuring total NAD/NADH levels.[8]
-
Principle: These assays utilize an enzymatic reaction that generates a luminescent signal proportional to the amount of NAD+ and NADH in the sample.[8]
-
Protocol:
-
Cell Lysis: Lyse cells according to the kit manufacturer's instructions.
-
NAD/NADH Detection: Add the kit's reagent, which contains a substrate and enzyme that produce a luminescent product in the presence of NAD+/NADH.
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Quantification: Determine the NAD+/NADH concentration by comparing the sample's signal to a standard curve.
-
| Method | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Chromatographic separation and mass-based detection | High specificity and sensitivity, can distinguish NAD+ from NADH | Requires specialized equipment and expertise, lower throughput |
| Bioluminescent Assay | Enzymatic reaction producing a light signal | High throughput, high sensitivity, commercially available kits | Measures total NAD/NADH, may have interferences |
Assessment of Apoptosis
Multiple assays should be employed to confirm and quantify apoptosis.
Method 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with FK866 for the desired time.
-
Harvest and wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Method 2: Caspase Activity Assay
Measuring the activity of effector caspases, such as caspase-3 and -7, provides direct evidence of apoptosis execution.
-
Principle: This assay uses a fluorogenic or colorimetric substrate that is specifically cleaved by active caspases, releasing a detectable signal.
-
Protocol:
-
Lyse FK866-treated and control cells.
-
Add the caspase substrate to the cell lysates.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescent or colorimetric signal using a plate reader.
-
Diagram: Experimental Workflow for FK866-Induced Apoptosis
Caption: Workflow for investigating FK866-induced apoptosis.
Concluding Remarks and Future Directions
The targeted inhibition of NAMPT by FK866, leading to profound NAD+ depletion and subsequent apoptosis, represents a compelling strategy for cancer therapy.[1][2][3] A thorough understanding of the underlying molecular mechanisms is essential for the rational design of novel therapeutics and combination strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate interplay between NAD+ metabolism and cell death pathways.
Future research in this area should focus on:
-
Mechanisms of Resistance: Elucidating the mechanisms by which cancer cells develop resistance to NAMPT inhibitors is crucial for improving their clinical efficacy.[9]
-
Combination Therapies: Exploring the synergistic effects of FK866 with other anti-cancer agents, such as PARP inhibitors or DNA-damaging agents, holds significant promise.[4]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to NAMPT inhibitor therapy is a key translational goal.
By continuing to unravel the complexities of NAD+ biology and its role in cancer, we can pave the way for more effective and targeted anti-cancer treatments.
References
-
Hasmann, M. & Schemainda, I. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436-7442. [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. PubMed. [Link]
-
Moore, Z. et al. NAMPT inhibition sensitizes pancreatic adenocarcinoma cells to tumor-selective, PAR-independent metabolic catastrophe and cell death induced by β-lapachone. Oncotarget, 6(13), 11360-11373. [Link]
-
Kim, D. S., et al. (2018). FK-866 induces apoptosis through Caspase-3 in MDPC-23 cells. ResearchGate. [Link]
-
Chen, C., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. MDPI. [Link]
-
Clem, B. et al. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers, 11(10), 1590. [Link]
-
Bajrami, I. et al. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. EMBO Molecular Medicine, 4(10), 1085-1094. [Link]
-
Hasmann, M. & Schemainda, I. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. [Link]
-
Liu, T., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. MDPI. [Link]
-
What is the most accurate method to measure intracellular NAD level? (2024). ResearchGate. [Link]
-
Gerner, R. R., et al. (2015). PARP inhibitors and sirtinol attenuate FK866-induced T cell demise. ResearchGate. [Link]
-
Cambronne, X. A., & Kraus, W. L. (2020). Flow Cytometry Analysis of Free Intracellular NAD+ Using a Targeted Biosensor. Bio-protocol, 10(7), e3587. [Link]
-
Chen, C., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. MDPI. [Link]
-
NAMPT, Metabolism, Cancer, and Drug Discovery. (n.d.). BPS Bioscience. [Link]
-
How to Test Your NAD Levels: A Complete Guide. (2025). Jinfiniti. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers. [Link]
-
Min, H., et al. (2018). FK866-induced NAD⁺ depletion promotes caspase-1 activation in macrophages costimulated with ATP or nigericin. ResearchGate. [Link]
-
Quantification of Intracellular Metabolites. (n.d.). Amerigo Scientific. [Link]
-
Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. (2019). DiVA portal. [Link]
-
Cea, M., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. Journal of Cancer Metastasis and Treatment. [Link]
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Technical Guide: FK866-Induced Metabolic Reprogramming
Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Mechanistic Action, Experimental Validation, and Metabolic Consequences of NAMPT Inhibition
Executive Summary: The Metabolic Stranglehold
FK866 (APO866) is not merely a cytotoxic agent; it is a precision tool for dissecting cellular reliance on the NAD+ salvage pathway. By specifically inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT), FK866 induces a state of "metabolic starvation" that is distinct from standard chemotherapy.
This guide moves beyond basic cell viability assays to explore the temporal dynamics of FK866-induced metabolic collapse.[1] It details how to validate NAMPT dependence, measure the resulting bioenergetic crisis, and interpret the "rescue" phenotypes that define resistance mechanisms.[2]
Mechanistic Foundation: The NAD+ Salvage Blockade
The Target: NAMPT
NAMPT is the rate-limiting enzyme in the salvage pathway, recycling Nicotinamide (NAM) back into Nicotinamide Mononucleotide (NMN), which is then converted to NAD+.[3][4] Tumor cells, with their high turnover of PARP (DNA repair) and Sirtuins (epigenetic regulation), are often addicted to this rapid recycling loop.
Inhibition Kinetics
FK866 acts as a non-competitive inhibitor of NAMPT.[1]
-
Binding Mode: It binds to the enzyme-substrate complex, effectively locking the enzyme in an inactive state.
-
Potency: The Ki is approximately 0.4 nM, making it highly potent.
-
Consequence: The blockade causes a gradual but catastrophic depletion of the intracellular NAD+ pool. Unlike ATP, which turns over in seconds, the NAD+ pool degrades over hours to days (24–96h), creating a delayed "death by exhaustion" phenotype.
Pathway Visualization
The following diagram illustrates the specific blockade point of FK866 and the alternative "Rescue" pathways (Preiss-Handler) that must be controlled for in experimental designs.
Figure 1: FK866 blocks the NAMPT-mediated conversion of NAM to NMN.[1][3][4][5][6][7][8] Note the parallel Preiss-Handler pathway (via NAPRT1) which allows Nicotinic Acid (NA) to bypass the blockade.
The Cellular Crisis: Metabolic Consequences[3][4][5][9][10]
When FK866 is applied, the cell does not die immediately.[1] Instead, it undergoes a predictable sequence of metabolic failures.
The GAPDH Bottleneck
Glycolysis requires NAD+ as a co-factor for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). As NAD+ levels drop below critical thresholds:
-
Glycolytic Stall: GAPDH activity halts.
-
Intermediate Buildup: Upstream glycolytic intermediates accumulate.
-
ATP Crisis: Since cancer cells (Warburg effect) rely heavily on glycolytic ATP, energy production collapses.
Quantitative Impact Markers
The following table summarizes the expected shifts in metabolic markers upon successful FK866 treatment (48-72h exposure).
| Metabolic Marker | Direction of Change | Mechanism / Causality |
| Intracellular NAD+ | ↓↓↓ (>90% Decrease) | Direct inhibition of salvage biosynthesis. |
| NADH | ↓↓ (Decrease) | Lack of NAD+ substrate for reduction. |
| ATP | ↓↓ (Delayed Decrease) | Follows NAD+ depletion; glycolysis and OXPHOS failure. |
| ROS | ↑↑ (Increase) | Mitochondrial depolarization and electron transport chain dysfunction. |
| Autophagy (LC3-II) | ↑↑ (Increase) | Response to energy stress (AMPK activation). |
| Glycolytic Rate (ECAR) | ↓↓ (Decrease) | GAPDH inhibition due to NAD+ scarcity. |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, every FK866 experiment must include a Rescue Control . If the effect of FK866 is not reversed by Nicotinic Acid (in NAPRT1+ cells) or NMN, the observed toxicity is likely off-target.
Protocol A: The "Rescue" Validation (Gold Standard)
This protocol confirms that observed cell death is specifically due to NAMPT inhibition and NAD+ depletion.
Materials:
-
FK866 (Dissolved in DMSO, stock 10 mM).
-
Nicotinic Acid (NA) (Dissolved in water/medium).
-
Cell Line of choice (e.g., HepG2, A549).
Step-by-Step:
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Allow attachment overnight.
-
Treatment Groups:
-
Vehicle: DMSO only.
-
FK866 Only: Dose response (0.1 nM to 100 nM). Typical IC50 is ~1-5 nM.
-
Rescue Group: FK866 (same dose range) + 10 µM Nicotinic Acid (NA) .
-
-
Incubation: Incubate for 72 to 96 hours . Note: 24h is insufficient for NAD+ depletion to trigger death.
-
Readout: Assess viability using CellTiter-Glo (ATP-based) or MTS.
-
Validation:
-
Valid Result: FK866 kills cells, but FK866 + NA shows near 100% viability (in NAPRT1+ cells).
-
Invalid Result: FK866 + NA cells still die (indicates off-target toxicity or lack of NAPRT1 expression).
-
Protocol B: NAD+ Quantification (Cycling Assay)
Direct measurement of NAD+ is superior to viability assays for proving target engagement.
Step-by-Step:
-
Lysis: Treat cells with FK866 for 24h or 48h. Lyse in Acidic Extraction Buffer (to preserve NAD+ and degrade NADH).
-
Neutralization: Neutralize with an equal volume of alkaline buffer.
-
Cycling Reaction:
-
Quantification: The rate of fluorescence increase is proportional to the initial NAD+ concentration.
-
Normalization: Normalize NAD+ values to total protein content (BCA assay).
Experimental Workflow Diagram
Figure 2: Validated workflow for assessing FK866 efficacy. Note the divergence after incubation to assess phenotype (viability) vs. mechanism (NAD+ levels/Flux).
Resistance Mechanisms & Therapeutic Implications[3][5][7][13][14]
The NAPRT1 Determinant
The primary mechanism of resistance to FK866 is the expression of Nicotinate Phosphoribosyltransferase (NAPRT1) .
-
Mechanism: NAPRT1 converts Nicotinic Acid (NA) to NaMN, bypassing the NAMPT blockade (see Figure 1).
-
Clinical Relevance: Tumors with high NAPRT1 are naturally resistant to FK866 if patients have dietary access to Nicotinic Acid (Niacin).
-
Screening: Before using FK866, screen your cell lines for NAPRT1 expression via Western Blot.
Combination Strategies
Because FK866 depletes NAD+, it sensitizes cells to DNA damaging agents that require PARP (an NAD+ consumer) for repair.
-
FK866 + Cisplatin: Synergistic in ovarian and lung cancer models.
-
FK866 + PARP Inhibitors (e.g., Olaparib): "Synthetic lethality" approach. FK866 reduces the NAD+ fuel for PARP, making PARP inhibitors more effective.
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis.[9] Cancer Research, 63(21), 7436–7442.
-
Olesen, U. H., et al. (2008). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications, 367(4), 799-804.
-
Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(5), 3500–3511.
-
Billington, R. A., et al. (2008). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. MDPI.
-
Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology.
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- 3. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
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- 8. Flow Cytometry Analysis of Free Intracellular NAD+ Using a Targeted Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Early Studies and Preclinical Data of FK866 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK866 hydrochloride, also known as daporinad, is a highly specific and potent, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[3][4] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased reliance on the NAD+ salvage pathway, making NAMPT an attractive target for anticancer therapy.[2][3] This guide provides a comprehensive overview of the early preclinical studies that characterized the mechanism of action and antitumor activity of FK866, laying the groundwork for its clinical development.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
FK866 exerts its cytotoxic effects by binding to and inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor in the NAD+ salvage pathway.[5] The subsequent depletion of intracellular NAD+ levels disrupts cellular metabolism, leading to a cascade of events culminating in cancer cell death.[2][5]
The primary downstream consequences of NAD+ depletion by FK866 include:
-
ATP Depletion: A reduction in NAD+, a crucial component of the electron transport chain, leads to a subsequent decrease in ATP production.[5]
-
Induction of Apoptosis: Many studies have shown that FK866 induces apoptosis in a variety of cancer cell lines.[1][4] This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.
-
Autophagy: In some cellular contexts, FK866 has been observed to induce autophagy.[1]
-
Cell Cycle Arrest: FK866 can cause cell cycle arrest, particularly at the G2/M phase.[3]
Signaling Pathway of FK866 Action
Caption: Mechanism of action of FK866 hydrochloride.
Early In Vitro Studies
A significant body of in vitro research has demonstrated the potent anticancer activity of FK866 across a wide range of hematological and solid tumor cell lines.
Summary of In Vitro Activity of FK866
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Human Liver Carcinoma | ~1 | [1] |
| U251 | Glioblastoma | ~40 | [6] |
| A2780 | Ovarian Carcinoma | N/A | [1] |
| ML-2 | Acute Myeloid Leukemia | N/A | [1] |
| Huh7, Hep3B | Hepatocarcinoma | N/A | [5] |
| IOMM | Anaplastic Meningioma | ~2500 | [4] |
| Various | Hematologic Malignancies | 0-10 | [7] |
N/A: Specific IC50 value not available in the provided search results.
Experimental Protocols
This protocol is a representative method for assessing the effect of FK866 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FK866 hydrochloride, dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of FK866 in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the FK866-containing medium to each well. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
This protocol outlines a standard method to quantify apoptosis induced by FK866.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FK866 hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with FK866 at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
This protocol provides a general workflow for measuring intracellular NAD+ levels following FK866 treatment.
Materials:
-
Cancer cell line of interest
-
FK866 hydrochloride
-
NAD+/NADH Assay Kit (containing extraction buffers and cycling reagents)
-
Microplate reader (fluorescence or colorimetric)
Procedure:
-
Cell Treatment and Lysis: Treat cells with FK866. After treatment, lyse the cells using the extraction buffer provided in the kit.
-
NAD+ Extraction: Follow the kit's instructions to separate NAD+ from NADH, typically involving an acid or base treatment.
-
Cycling Reaction: In a 96-well plate, add the extracted NAD+ sample to the cycling reaction mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.
Preclinical In Vivo Studies
Early in vivo studies using various xenograft models have demonstrated the antitumor efficacy of FK866 as a single agent and in combination with other chemotherapeutic agents.[2][7]
Summary of In Vivo Efficacy of FK866
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| SCID mice with AML-M4 xenografts | Acute Myeloid Leukemia | 20 mg/kg, i.p., twice daily for 4 days, repeated weekly 3 times | Significantly prevented tumor growth | [7] |
| SCID mice with Namalwa xenografts | Burkitt's Lymphoma | 20 mg/kg, i.p., twice daily for 4 days, repeated weekly 3 times | Cleared tumor cells to below detectable levels | [7] |
| Nude mice with A2780 xenografts | Ovarian Carcinoma | 15 mg/kg, i.p., twice daily in weekly 4-day cycles for 2 weeks | 50% increase in lifespan | [1] |
| Nude mice with IOMM xenografts | Anaplastic Meningioma | 5 mg/kg, i.p., once daily for 2 weeks | Significantly lower tumor volumes and weight | [8] |
| Nude mice with KP4 xenografts | Pancreatic Cancer | 20 mg/kg/day, i.p., 5 times a week for 4 weeks | 75% smaller tumor volume than vehicle control | [9] |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of FK866 in a subcutaneous xenograft model.[8][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FK866 hydrochloride
-
Vehicle for injection (e.g., 45% propylene glycol + 5% Tween 80 + ddH2O)[8]
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the FK866 formulation in the appropriate vehicle. Administer FK866 to the treatment group via the desired route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (width² x length) / 2.
-
Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Preclinical Pharmacokinetics and Toxicology
Pharmacokinetic studies in mice have shown that FK866 exhibits a linear pharmacokinetic profile at doses of 5 and 10 mg/kg, with a non-linear tendency at 30 mg/kg.[11] In vitro and in vivo metabolite identification studies have revealed a number of metabolites.[12]
Early clinical trials identified thrombocytopenia as a dose-limiting toxicity of FK866.[13][14] Preclinical toxicology studies in rats and dogs would be necessary to fully characterize the safety profile of the compound. A two-week study in rats with a different compound identified target organs of toxicity as bone marrow, epididymis, liver, spleen, testis, and thymus. While not specific to FK866, this highlights the importance of comprehensive toxicology assessments for novel anticancer agents.
Conclusion and Future Directions
The early preclinical data for FK866 hydrochloride established it as a potent and specific inhibitor of NAMPT with significant antitumor activity in a variety of cancer models. Its mechanism of action, centered on the depletion of the essential coenzyme NAD+, represents a novel approach to cancer therapy. The in vitro and in vivo studies summarized in this guide provided the foundational evidence for its progression into clinical trials.
While early clinical trials showed dose-limiting toxicities, the robust preclinical efficacy of FK866 continues to inspire further research.[13][14] Current strategies are focused on developing combination therapies to enhance its therapeutic window and exploring its potential in specific cancer subtypes with a high dependence on the NAD+ salvage pathway.[2] The development of prodrugs and targeted delivery systems may also help to mitigate systemic toxicity while maximizing antitumor efficacy.[11] The early work on FK866 has paved the way for a deeper understanding of the critical role of NAD+ metabolism in cancer and continues to inform the development of next-generation NAMPT inhibitors.
Experimental Workflow from In Vitro Screening to In Vivo Efficacy
Caption: A representative experimental workflow for preclinical evaluation of FK866.
References
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Nahimana, A., Attinger, A., Aubry, D., Greaney, P., Ireson, C., Thougaard, A. V., ... & Duchosal, M. A. (2009). The NAMPT inhibitor FK866 has potent in vitro and in vivo anticancer activity in human hematological malignancies. Blood, 113(14), 3276-3286. [Link]
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Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer research, 63(21), 7436-7442. [Link]
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Holen, K., Saltz, L. B., Hollywood, E., Burk, K., & Hanauske, A. R. (2008). The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. Investigational new drugs, 26(1), 45-51. [Link]
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Song, E. K., Lee, Y. R., Kim, J. H., Kim, E. J., Kim, S. Y., & Kim, J. H. (2021). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology, 11, 836257. [Link]
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Zhang, L. Y., Zhang, L., Wang, Y., Zhang, L., & Zhang, Y. (2022). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology, 12, 836257. [Link]
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Qu, S. D., & Liu, G. X. (2021). Daporinad in vitro metabolite profiling via rat, dog, monkey and human liver microsomes by liquid chromatography/quadrupole-orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 35(20), e9150. [Link]
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Trong-Tri, N., Le, T. H., & Kim, Y. S. (2023). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Cells, 12(5), 775. [Link]
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Schuster, S., Penke, M., Gorski, T., Gebhardt, R., Weiss, T. S., Kiess, W., & Garten, A. (2015). FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells. Biochemical and biophysical research communications, 458(2), 350-356. [Link]
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Park, M., Lee, B. I., Choi, J., Park, Y., Park, S. J., Lim, J. H., ... & Shin, Y. G. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules, 27(6), 1957. [Link]
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Zhang, L. Y., Zhang, L., Wang, Y., Zhang, L., & Zhang, Y. (2022). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in oncology, 12, 836257. [Link]
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Cerna, D., & Clarke, C. (2012). Preclinical toxicology of new drugs. Defense Technical Information Center. [Link]
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Galli, U., Ercolano, E., Carraro, L., Blasi Roman, C. R., Sorba, G., Canonico, P. L., ... & Billington, R. A. (2008). Synthesis and biological evaluation of isosteric analogues of FK866, an inhibitor of NAD salvage. ChemMedChem, 3(5), 771-779. [Link]
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Chen, H., Liu, H., Li, M., Wang, Y., & Wang, J. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. International Journal of Molecular Sciences, 25(17), 9348. [Link]
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Mishra, R., Mishra, P. S., Varshney, S., Mazumder, R., & Mazumder, A. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current drug discovery technologies, 19(3), e060122200071. [Link]
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Holen, K., Saltz, L. B., Hollywood, E., Burk, K., & Hanauske, A. R. (2008). The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. Investigational new drugs, 26(1), 45-51. [Link]
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Olesen, U. H., Thougaard, A. V., Jensen, P. B., & Sehested, M. (2010). A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor. Molecular cancer therapeutics, 9(6), 1609-1617. [Link]
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Wang, Y., & Liu, Y. (2014). Tumorigenicity assay in nude mice. Bio-protocol, 4(19). [Link]
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El-Bouchtaoui, M., El-Moutaouakil, S., El-Ouali, L., El-Guendouz, S., Taleb, A., & Ben-L'Houcine, K. (2019). The NAMPT inhibitor FK866 increases metformin sensitivity in pancreatic cancer cells. Oncology reports, 42(6), 2525-2534. [Link]
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Fonsi, M., & Monteagudo, E. (2014). Integrated in vitro and in vivo approaches to drug metabolism investigation-a study case. Drug metabolism letters, 8(1), 51-66. [Link]
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Jackson Bowns. (2020). In Vitro Methods of Evaluating Potential Anti-Cancer Drugs. [Link]
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Qu, S. D., & Liu, G. X. (2021). Daporinad in vitro metabolite profiling via rat, dog, monkey and human liver microsomes by liquid chromatography/quadrupole-orbitrap mass spectrometry. Rapid communications in mass spectrometry, 35(20), e9150. [Link]
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U.S. Food and Drug Administration. (2016). Preclinical Toxicology Review. [Link]
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Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]
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UPUMS. (n.d.). Pre Clinical Toxicological Studies. [Link]
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Mayo Clinic. (2023). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. [Link]
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Genin, M. I., Vincent, S. P., & Van De Weghe, P. (2015). Synthesis of a C-Iminoribofuranoside Analog of the Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor FK866. CHIMIA International Journal for Chemistry, 69(1), 43-46. [Link]
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University of Iowa. (n.d.). The Annexin V Apoptosis Assay. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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An In-Depth Technical Guide on the Biochemical Pathways Affected by FK866 Hydrochloride
Abstract
FK866 hydrochloride is a potent and highly specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By disrupting cellular NAD+ homeostasis, FK866 triggers a cascade of profound biochemical and metabolic alterations, culminating in cell death, particularly in cells with high NAD+ turnover, such as cancer cells. This technical guide provides a comprehensive exploration of the core biochemical pathways affected by FK866, offering mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative grounding for the presented methodologies.
Introduction: The Central Role of NAD+ and the Mechanism of FK866
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in a vast array of biological processes. It serves as a crucial hydride acceptor in catabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation, driving the production of adenosine triphosphate (ATP) through oxidative phosphorylation. Beyond its role in redox reactions, NAD+ is an essential substrate for several families of enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, which are involved in DNA repair, gene expression, and cellular signaling.
Given the high metabolic and proliferative rates of cancer cells, they exhibit an elevated demand for NAD+. Many tumors, therefore, become heavily reliant on the NAD+ salvage pathway for the continuous replenishment of their NAD+ pools. This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions, back into NAD+. The enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN).
FK866 hydrochloride is a small molecule that acts as a potent and specific inhibitor of NAMPT. By binding to the NAMPT enzyme, FK866 effectively blocks the NAD+ salvage pathway, leading to a progressive depletion of intracellular NAD+ levels. This disruption of NAD+ homeostasis is the primary mechanism through which FK866 exerts its cytotoxic effects.
Core Biochemical Pathways Disrupted by FK866
The depletion of NAD+ pools by FK866 initiates a domino effect, impacting numerous interconnected biochemical pathways that are vital for cellular function and survival.
Impairment of Cellular Bioenergetics
The most immediate and profound consequence of NAD+ depletion is the disruption of cellular energy metabolism.
-
Glycolysis: NAD+ is an essential cofactor for the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which catalyzes a critical step in glycolysis. FK866-induced NAD+ depletion leads to the attenuation of GAPDH activity, thereby inhibiting the glycolytic flux. This blockade results in the accumulation of upstream glycolytic intermediates and a reduction in the production of pyruvate and ATP.
-
Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation: The pyruvate generated from glycolysis is converted to acetyl-CoA and enters the TCA cycle, a series of reactions that generate reducing equivalents in the form of NADH and FADH2. These electron carriers subsequently donate their electrons to the electron transport chain, driving oxidative phosphorylation and the bulk of ATP synthesis. By limiting the availability of both NAD+ for the TCA cycle and its substrate, pyruvate, from glycolysis, FK866 severely compromises mitochondrial respiration and ATP production. This leads to a state of energy crisis within the cell.
The sequential depletion of NAD+ followed by ATP is a hallmark of FK866-induced cytotoxicity.
Attenuation of NAD+-Dependent Enzyme Activity
Beyond its role in energy metabolism, NAD+ is a critical substrate for several families of signaling enzymes.
-
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, DNA repair, and metabolism. The activity of sirtuins is directly dependent on the availability of NAD+. Consequently, the NAD+ depletion caused by FK866 leads to the inhibition of sirtuin activity. This can have diverse downstream effects, such as the altered acetylation status of histone and non-histone proteins, leading to changes in gene expression and cellular function. For example, impaired SIRT1 activity has been linked to the activation of p53 through increased acetylation, contributing to cell cycle arrest and apoptosis.
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes involved in DNA repair, genomic stability, and cell death. Upon detecting DNA damage, PARP-1, the most abundant member of the family, becomes activated and utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins, a process crucial for the recruitment of DNA repair machinery. While FK866 itself does not directly inhibit PARP activity, the depletion of the NAD+ substrate pool effectively compromises the ability of PARPs to respond to DNA damage. This can sensitize cancer cells to DNA-damaging agents, providing a rationale for combination therapies.
Induction of Cell Death Pathways
The profound metabolic and signaling perturbations induced by FK866 ultimately converge on the activation of cell death pathways.
-
Apoptosis: FK866 is a potent inducer of apoptosis in a variety of cancer cell lines. The depletion of NAD+ and the subsequent energy crisis can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, release of cytochrome c, and activation of caspases. The activation of p53, as a consequence of reduced sirtuin activity, can also contribute to the initiation of apoptosis.
-
Autophagy: In some cellular contexts, FK866 has been shown to induce autophagy, a cellular process of self-digestion that can either promote survival or contribute to cell death. The interplay between apoptosis and autophagy in response to FK866 treatment is complex and can be cell-type dependent.
-
Necrosis: Under conditions of severe ATP depletion, cells may undergo necrotic cell death. The energy-dependent process of apoptosis cannot be executed, leading to a more inflammatory form of cell death.
The specific mode of cell death induced by FK866 can vary depending on the cell type, the concentration and duration of FK866 exposure, and the underlying genetic and metabolic landscape of the cells.
Experimental Workflows and Protocols
To investigate the biochemical effects of FK866, a series of well-established experimental protocols can be employed. The following section provides a detailed, step-by-step methodology for key assays.
Measurement of Intracellular NAD+ Levels
Accurate quantification of intracellular NAD+ levels is fundamental to studying the effects of FK866. Several methods are available, with varying levels of sensitivity and complexity.
3.1.1. Bioluminescent Cycling Assay
This method offers a rapid and sensitive measurement of NAD+ and NADH.
Principle: The assay utilizes a cycling reaction in which NAD+ is reduced to NADH, which in turn reduces a proluciferin substrate into a luciferin precursor. In the presence of luciferase, this precursor is converted to luciferin, generating a light signal that is proportional to the amount of NAD+ in the sample.
Protocol:
-
Cell Lysis:
-
Plate cells in a 96-well plate and treat with FK866 or vehicle control for the desired time.
-
Remove the culture medium and add 50 µL of 0.2 M HCl to lyse the cells and extract NAD+.
-
Incubate at room temperature for 15 minutes.
-
Add 50 µL of 0.25 M Trizma base to neutralize the acid.
-
-
NAD+/NADH Cycling Reaction:
-
Prepare a master mix containing NAD+/NADH cycling enzyme, substrate, and buffer according to the manufacturer's instructions (e.g., Promega NAD/NADH-Glo™ Assay).
-
Add 100 µL of the master mix to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NAD+.
-
Calculate the NAD+ concentration in the samples based on the standard curve and normalize to the protein concentration of each sample.
-
3.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most accurate and specific quantification of NAD+ and is considered the gold standard.
Principle: Cell extracts are separated by liquid chromatography, and the eluting compounds are ionized and detected by a mass spectrometer based on their mass-to-charge ratio.
Protocol:
-
Sample Preparation:
-
Treat cells with FK866 or vehicle control.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold extraction solution (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the samples into an LC-MS system equipped with a suitable column (e.g., HILIC).
-
Develop a separation gradient and MS method for the detection and quantification of NAD+.
-
-
Data Analysis:
-
Use appropriate software to integrate the peak areas corresponding to NAD+.
-
Quantify the NAD+ concentration by comparing the peak areas to a standard curve.
-
Assessment of Cellular Viability and Cytotoxicity
Determining the effect of FK866 on cell proliferation and survival is crucial for understanding its biological activity.
3.2.1. Crystal Violet Assay
This is a simple and cost-effective method for assessing cell viability based on the staining of adherent cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of FK866 concentrations for the desired duration (e.g., 72 hours).
-
-
Staining:
-
Remove the culture medium and gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.
-
-
Solubilization and Measurement:
-
Wash the plate extensively with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
-
Calculate the IC50 value, which is the concentration of FK866 that inhibits cell growth by 50%.
-
3.2.2. Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method allows for the quantification of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with FK866 or vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis.
-
Measurement of ATP Levels
Quantifying cellular ATP levels provides a direct measure of the impact of FK866 on cellular bioenergetics.
Protocol:
-
Cell Lysis and ATP Measurement:
-
Plate cells in a 96-well plate and treat with FK866.
-
Use a commercially available ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Add the reagent directly to the wells, which lyses the cells and provides the substrate for a luciferase reaction.
-
-
Luminescence Measurement:
-
Incubate for a short period as per the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve with known ATP concentrations.
-
Calculate the ATP concentration in the samples and normalize to protein concentration.
-
Visualizing the Impact of FK866: Signaling Pathways and Workflows
The NAD+ Salvage Pathway and the Action of FK866
Caption: The NAD+ salvage pathway and the inhibitory action of FK866 on NAMPT.
Downstream Consequences of FK866-Mediated NAD+ Depletion
Caption: A schematic overview of the downstream cellular effects of FK866.
Experimental Workflow for Assessing FK866 Efficacy
Caption: A typical experimental workflow for evaluating the effects of FK866.
Quantitative Data Summary
| Parameter | Assay Method | Expected Outcome with FK866 Treatment | Key Considerations |
| Intracellular NAD+ | LC-MS, Bioluminescent Cycling Assay | Dose- and time-dependent decrease | LC-MS is the gold standard for accuracy. |
| Intracellular ATP | Luminescent Assay | Dose- and time-dependent decrease, follows NAD+ depletion | A direct indicator of the cellular energy crisis. |
| Cell Viability (IC50) | Crystal Violet, MTT, or CellTiter-Glo® | Dose-dependent decrease in cell viability | IC50 values will vary between cell lines. |
| Apoptosis | Flow Cytometry (Annexin V/PI) | Increase in the percentage of apoptotic cells | Distinguishes between early and late apoptosis/necrosis. |
| PARP Activity | Western Blot for PAR, Activity Assays | No direct inhibition, but reduced activity due to substrate depletion | Important for studies on combination therapies with DNA-damaging agents. |
| Sirtuin Activity | Western Blot for Acetylated Substrates, Activity Assays | Decreased deacetylation of sirtuin targets (e.g., acetyl-p53) | Reflects the impact on NAD+-dependent signaling. |
Conclusion and Future Perspectives
FK866 hydrochloride serves as a powerful research tool and a potential therapeutic agent by potently and specifically inhibiting the NAD+ salvage pathway. Its mechanism of action, centered on the depletion of the essential coenzyme NAD+, leads to a multifaceted disruption of cellular biochemistry, most notably impacting energy metabolism and NAD+-dependent signaling pathways. This ultimately culminates in the induction of cell death, a process that is particularly effective in highly metabolic and proliferative cancer cells.
The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the intricate cellular responses to FK866. A thorough understanding of the biochemical pathways affected by this compound is critical for its application in basic research and for the rational design of novel therapeutic strategies. Future research will likely focus on elucidating the complex interplay between the various downstream effects of NAD+ depletion, identifying biomarkers of sensitivity to FK866, and exploring synergistic combinations with other anticancer agents to enhance its therapeutic efficacy.
References
- Hwang, L., Su, Y. T., Gilbert, M. R., & Wu, J. (n.d.). Synergistic Effects of NAMPT Inhibition and PARP Inhibition in Treatment of Glioblastoma. Neuro-Oncology Branch, Center for Cancer Research, National Cancer Institute.
- Tocris Bioscience. (n.d.). FK 866 hydrochloride | NAMPT.
- Targeting of NAD Metabolism in Pancreatic Cancer Cells: Potential Novel Therapy for Pancreatic Tumors. (n.d.). AACR Journals.
- Nampt inhibitor FK866 reduced cell survival rate and the NAD level in a.... (n.d.). ResearchGate.
- Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. (2024, June 14). MDPI.
- Methods for studying human sirtuins with activity-based chemical probes. (n.d.). PMC - NIH.
- A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. (n.d.). PubMed Central.
- The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. (n.d.). MDPI.
- Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. (n.d.). PMC.
- FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. (n.d.). AACR Journals.
- The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (n.d.).
- Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL. (n.d.). PMC - NIH.
- FK866 compromises mitochondrial metabolism and adaptive stress responses in cultured cardiomyocytes. (n.d.). PubMed.
- The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (n.d.). Mayo Clinic.
- The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. (2024, August 23). MDPI.
- Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (n.d.). PubMed.
- Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE. (2009, November 19). PubMed Central.
- A decrease in NAMPT activity impairs basal PARP-1 activity in cytidine deaminase deficient-cells, independently of NAD+. (2020, August 17). NIH.
- Sirtuin activation targets IDH-mutant tumors. (n.d.). PMC - PubMed Central - NIH.
- Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2025, August 6).
- Thakur, B. K., Dittrich, T., Chandra, P., Becker, A., Lippka, Y., Selvakumar, D., Klusmann, J. H., Reinhardt, D., & Welte, K. (2012).
FK866 Hydrochloride: A Precision Tool for Modulating Sirtuin Activity via the NAD+ Salvage Pathway
Executive Summary
FK866 hydrochloride (also known as APO866) is a highly potent, specific, and non-competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) .[1] While it does not bind to sirtuins directly, it acts as a "starvation agent" for these enzymes. By blocking the rate-limiting step in the NAD+ salvage pathway, FK866 depletes the intracellular pool of Nicotinamide Adenine Dinucleotide (NAD+), the essential co-substrate required for sirtuin (SIRT1–7) deacetylase activity.
This guide details the mechanism, experimental protocols, and validation metrics for using FK866 to study sirtuin biology. It is designed for researchers requiring a method to effectively "turn off" sirtuin activity physiologically without genetic ablation.
Part 1: Mechanistic Foundation
The NAD+ Salvage Pathway & Sirtuin Dependency
Sirtuins are Class III histone deacetylases (HDACs) that differ from other HDAC classes by their absolute requirement for NAD+ to catalyze the removal of acetyl groups from lysine residues.[2] Consequently, sirtuin activity is inextricably linked to the metabolic state of the cell.
The Mechanism of Inhibition:
-
Target: FK866 binds to the enzymatic tunnel at the dimer interface of NAMPT.[3]
-
Blockade: It prevents the conversion of Nicotinamide (NAM) + Phosphoribosyl pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN) .
-
Depletion: As NMN is the immediate precursor to NAD+, its absence causes a rapid collapse of cellular NAD+ levels (often >90% reduction within 24–48 hours).
-
Sirtuin Arrest: Without NAD+, sirtuins cannot accept acetyl groups. Substrates like p53 , FOX01 , and PGC-1α remain hyperacetylated, leading to altered downstream signaling (e.g., apoptosis, senescence, metabolic arrest).
Visualization: The NAMPT-Sirtuin Axis
The following diagram illustrates how FK866 intervention propagates through the salvage pathway to inhibit sirtuin function.
Caption: FK866 inhibits NAMPT, blocking NMN production. This depletes the NAD+ pool, rendering Sirtuins inactive and leading to hyperacetylation of target proteins.
Part 2: Experimental Protocols
Protocol A: Establishing the NAD+ Deficit (Cell Culture)
Objective: To achieve maximal NAD+ depletion with minimal off-target toxicity prior to assay readout.
Reagents:
-
FK866 Hydrochloride (dissolved in DMSO, stock 10 mM).
-
Cell culture media (e.g., RPMI-1640 or DMEM).
Step-by-Step:
-
Seeding: Seed cells (e.g., HepG2, MCF-7, or U251) at 30–40% confluence. Note: Sirtuin modulation requires time; avoid over-confluence at the endpoint.
-
Dosing: Treat cells with FK866.[1][4][5][6][7][8][9][10]
-
Standard Potency Range: 1 nM – 10 nM.
-
High Stringency: 100 nM (ensure controls are included).
-
Tip: FK866 is extremely potent (IC50 ~0.09 nM enzyme inhibition). Doses >100 nM rarely yield additional benefit and may induce non-specific toxicity.
-
-
Incubation: Incubate for 24 to 48 hours .
-
Why? Existing NAD+ pools must turnover. Immediate effects are not observed.[8] 48 hours is the "gold standard" for sirtuin-related readouts.
-
-
Verification (Crucial): Harvest a subset of cells at 24h and 48h to quantify intracellular NAD+ using an enzymatic cycling assay or LC-MS/MS. Target: <10% of baseline NAD+.
Protocol B: Validating Sirtuin Inhibition (Western Blot)
Objective: To confirm that the observed phenotype is due to sirtuin inactivity (hyperacetylation).
Target Markers:
-
SIRT1: Acetylated p53 (Lys382) or Acetylated NF-κB (Lys310).
-
SIRT3: Acetylated SOD2 (Lys68).
Workflow:
-
Lysis: Lyse FK866-treated cells in RIPA buffer supplemented with Trichostatin A (TSA) (to inhibit Class I/II HDACs) and Nicotinamide (to inhibit Sirtuins during extraction).
-
Blotting:
-
Lane 1: Vehicle Control (DMSO).
-
Lane 2: FK866 (10 nM, 48h).
-
Lane 3 (Positive Control): EX-527 (Selective SIRT1 inhibitor) treated cells.
-
-
Analysis: Expect a strong increase in acetylation signal in Lane 2 compared to Lane 1. Total p53/SOD2 levels should remain relatively stable, though p53 may stabilize slightly due to acetylation.
Protocol C: The "Rescue" Experiment (Self-Validation)
Trustworthiness Pillar: To prove that the effects of FK866 are strictly due to NAMPT inhibition and NAD+ depletion (and not off-target toxicity), you must perform a rescue experiment.
Step-by-Step:
-
Co-treatment: In a separate arm, treat cells with FK866 (10 nM) + Nicotinamide Mononucleotide (NMN, 100–500 µM) .
-
Logic: NMN is the product of the NAMPT reaction.[11] Adding it exogenously bypasses the FK866 blockade.
-
Readout: If the sirtuin activity (deacetylation) and cell viability are restored to near-control levels, the mechanism is validated.
Visualization: Experimental Decision Tree
Use this workflow to troubleshoot and validate your FK866 experiments.
Caption: Step-by-step validation workflow. Successful rescue with NMN is the critical checkpoint for confirming on-target NAMPT/Sirtuin mechanism.
Part 3: Quantitative Benchmarks & Data
The following data summarizes typical responses to FK866 across various cell lines, derived from high-confidence studies. Use these as benchmarks for your own assay development.
Table 1: FK866 Efficacy Profile
| Parameter | Value / Range | Context / Notes |
| Enzymatic IC50 | 0.09 nM | Direct inhibition of recombinant NAMPT. |
| Ki (Binding Constant) | 0.4 nM | Indicates extremely tight binding affinity.[1] |
| Cellular EC50 (Viability) | 1 – 5 nM | Hematological cancers (e.g., Leukemia). Highly sensitive. |
| Cellular EC50 (Viability) | 30 – 100 nM | Solid tumors (e.g., Glioblastoma U251). |
| NAD+ Depletion Time | 24 – 48 Hours | Lag time required to exhaust existing NAD+ pools. |
| Sirtuin Inhibition | Indirect | Secondary to NAD+ dropping below Km of Sirtuins. |
| Rescue Agent | NMN (100 µM) | Completely restores NAD+ and Sirtuin activity. |
| Rescue Agent | Nicotinic Acid (NA) | Only works if cells express NAPRT (Preiss-Handler pathway). |
Key Considerations for Drug Development
-
Metabolic Vulnerability: Cells with high metabolic rates (cancer cells) or those relying heavily on the salvage pathway are hypersensitive to FK866.
-
Synergy: FK866 is often synergistic with sirtuin-activating compounds (STACs) in a "push-pull" mechanism, or with DNA damaging agents (PARP activation consumes remaining NAD+, accelerating death).
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly potent specific inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research. Link
-
Khan, J. A., et al. (2006). Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery. Expert Opinion on Therapeutic Targets. Link
-
Audrito, V., et al. (2011). Nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic target in chronic lymphocytic leukemia. Blood. Link
-
Revollo, J. R., et al. (2004). The NAD biosynthesis pathway mediated by nicotinamide phosphoribosyltransferase regulates Sir2 activity in mammalian cells. Journal of Biological Chemistry. Link
-
Biochemical and Biophysical Research Communications (2015). FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells.[11] Link
-
Frontiers in Oncology (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Link
Sources
- 1. cy5-5-nhs-ester.com [cy5-5-nhs-ester.com]
- 2. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 4. A Nampt inhibitor FK866 mimics vitamin B3 deficiency by causing senescence of human fibroblastic Hs68 cells via attenuation of NAD(+)-SIRT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 [frontiersin.org]
- 7. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. islandscholar.ca [islandscholar.ca]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. stemcell.com [stemcell.com]
Technical Guide: The NAD+ Salvage Pathway and FK866-Mediated NAMPT Inhibition
[1]
Executive Summary
This technical guide provides a rigorous examination of the NAD+ salvage pathway, focusing on the pharmacological inhibition of Nicotinamide phosphoribosyltransferase (NAMPT) by the small molecule FK866 (Daporinad). Designed for drug development professionals and senior researchers, this document details the biochemical mechanisms, kinetic properties, and validated experimental protocols required to study metabolic vulnerability in cancer models.
Part 1: Biochemistry of the NAD+ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for redox reactions and a substrate for signaling enzymes (PARPs, Sirtuins, CD38). Mammalian cells maintain NAD+ pools primarily through the Salvage Pathway , recycling Nicotinamide (NAM) generated by NAD+-consuming enzymes.[1][2][3][4]
The Enzymatic Cascade
The salvage pathway is a two-step enzymatic loop that is energetically less expensive than de novo synthesis from tryptophan.
-
Rate-Limiting Step (NAMPT):
-
Enzyme: Nicotinamide phosphoribosyltransferase (NAMPT).[1][3][4][5][6]
-
Reaction: Condensation of Nicotinamide (NAM) and 5-Phosphoribosyl-1-pyrophosphate (PRPP) to form Nicotinamide Mononucleotide (NMN).
-
Kinetics: This is the bottleneck of the pathway. NAMPT expression is often upregulated in malignancies to satisfy high metabolic demand (Warburg effect).
-
-
Conversion to NAD+ (NMNAT):
-
Enzyme: Nicotinamide mononucleotide adenylyltransferase (NMNAT 1-3).[4]
-
Reaction: Adenylation of NMN with ATP to yield NAD+.
-
The Preiss-Handler Alternative
A critical variable in NAMPT inhibitor sensitivity is the Preiss-Handler pathway , which utilizes Nicotinic Acid (NA) rather than NAM.
-
Key Enzyme: Nicotinic acid phosphoribosyltransferase (NAPRT).[7]
-
Relevance: Cells expressing NAPRT can bypass NAMPT inhibition if NA is present in the media, rendering them resistant to FK866.
Pathway Visualization
The following diagram illustrates the interplay between the Salvage and Preiss-Handler pathways and the specific blockade by FK866.
Figure 1: The NAD+ Salvage and Preiss-Handler pathways.[1][5] FK866 specifically blocks the NAMPT-mediated conversion of NAM to NMN.
Part 2: FK866 Mechanism of Action
FK866 (also known as (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide) is a potent, small-molecule inhibitor characterized by high specificity.[8]
Binding Kinetics
-
Affinity: Ki ≈ 0.3 – 0.4 nM.
-
Mechanism: FK866 binds to the NAMPT dimer at the interface of the two subunits. While it structurally mimics the nicotinamide substrate, it occupies a tunnel-shaped cavity, effectively locking the enzyme in a non-productive conformation. This binding is independent of substrate concentration, making it difficult to overcome simply by accumulating NAM.
Downstream Cellular Effects[12]
-
Metabolic Crash: NAD+ levels drop precipitously (often <10% of baseline) within 6–12 hours.
-
ATP Depletion: Following NAD+ loss, glycolysis and mitochondrial respiration stall, leading to ATP depletion.
-
Signaling Shift:
-
AMPK Activation: Triggered by high AMP:ATP ratios.
-
mTOR Inhibition: Protein synthesis is halted to conserve energy.
-
-
Cell Death: The mode of death is context-dependent but typically involves oncosis (due to ATP failure) or autophagy (attempted survival). Apoptosis is a secondary event triggered by ROS and PARP inability to repair DNA.
Pharmacological Profile
| Property | Description |
| Target | NAMPT (Intracellular and Extracellular) |
| IC50 (Cell Viability) | ~1–5 nM (HepG2, Neuroblastoma); ~10–50 nM (Glioblastoma) |
| Solubility | DMSO (>10 mM); Ethanol (>10 mM) |
| Metabolic Stability | High; requires no metabolic activation. |
Part 3: Experimental Frameworks & Protocols
This section details self-validating protocols for evaluating FK866 efficacy.
Protocol A: NAD+ Quantification (Cycling Assay)
Direct measurement of the target biomarker is superior to viability surrogates.
Principle: An enzyme cycling reaction amplifies the signal. Alcohol dehydrogenase (ADH) reduces NAD+ to NADH, which then reduces a colorimetric probe (e.g., WST-1 or MTT) via an electron coupler (e.g., phenazine ethosulfate), regenerating NAD+.
Step-by-Step Methodology:
-
Cell Seeding: Seed 2,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with FK866 (0.1 nM – 100 nM) for 24 hours .
-
Control: DMSO vehicle (0.1%).
-
Note: 24h is optimal for NAD+ readout; viability effects may not yet be morphological.
-
-
Lysis (Critical Step):
-
Remove media. Wash with PBS.
-
Lyse in 1M Perchloric Acid (HClO4) or commercially available Acidic Extraction Buffer to stabilize NAD+ and destroy NADH (NADH is acid-labile).
-
Neutralize with equal molar KOH or Buffer.
-
-
Cycling Reaction:
-
Add sample to mix containing: 100 mM Phosphate Buffer (pH 8.0), Ethanol (2%), ADH (excess), and Colorimetric Probe.
-
Incubate at RT for 30–60 mins in dark.
-
-
Readout: Measure Absorbance at 450 nm.
-
Normalization: Normalize OD values to total protein (BCA assay) from a parallel plate to account for any cell detachment.
Protocol B: The "Rescue" Experiment
Validating on-target specificity and NAPRT status.
Rationale: If FK866 toxicity is truly due to NAMPT inhibition, providing the product (NMN) or an alternative substrate (NA) must rescue the cells.
Workflow Visualization:
Figure 2: Experimental design for validating NAMPT dependence and NAPRT status.
Protocol:
-
Preparation: Prepare 1000x stocks of FK866 (10 µM), NMN (100 mM), and Nicotinic Acid (10 mM).
-
Co-treatment:
-
Arm 1 (Drug): FK866 (10 nM final).
-
Arm 2 (Product Rescue): FK866 (10 nM) + NMN (100 µM). Note: NMN can degrade to NAM extracellularly; 100 µM is usually sufficient to bypass the block.
-
Arm 3 (Pathway Rescue): FK866 (10 nM) + Nicotinic Acid (10 µM).
-
-
Incubation: 72 hours.
-
Assay: CellTiter-Glo (ATP) or SRB (Protein).
-
Interpretation: If Arm 3 rescues viability, the cell line is NAPRT-positive . If Arm 3 fails but Arm 2 succeeds, the cell line is NAPRT-negative .
-
Part 4: Therapeutic Applications & Resistance
Synthetic Lethality in NAPRT-Deficient Cancers
Tumors with silenced NAPRT (e.g., subsets of Glioblastoma, Gastric, and Ovarian cancer) are obligate consumers of the NAMPT salvage pathway.
-
Biomarker: NAPRT promoter hypermethylation.[11]
-
Strategy: FK866 monotherapy is highly effective in this subset.
-
Clinical Implication: Patient stratification based on NAPRT immunohistochemistry or methylation status is essential for clinical trial success.
Combination Strategies
FK866 is rarely curative as a single agent due to systemic toxicity (thrombocytopenia). Synergistic combinations are required:
-
Metformin: Metformin inhibits Complex I, increasing the AMP:ATP ratio. Combined with FK866, this creates a "dual metabolic blockade" that accelerates energy crisis.
-
PARP Activators/DNA Damaging Agents: Chemotherapies (e.g., Temozolomide) activate PARP, which consumes NAD+. Adding FK866 prevents NAD+ replenishment, leading to "parthanatos" or metabolic collapse.
References
-
Cayman Chemical. FK-866 Product Information & Biological Activity. Cayman Chemical. Link
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis.[8][10] Cancer Research (AACR). Link
-
Piacente, F., et al. (2017). Nicotinic Acid Phosphoribosyltransferase (NAPRT) Regulates Cancer Cell Metabolism and Susceptibility to NAMPT Inhibitors. ResearchGate (Full Text).[5][6][8] Link
-
Galli, U., et al. (2020).[12] Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy.[2] Frontiers in Pharmacology. Link
-
Tan, B., et al. (2013). Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection.[6] Journal of Neurochemistry (NIH PMC). Link
-
Zhu, W., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells.[13] MDPI (Biomolecules). Link
Sources
- 1. Enzymes in the NAD+ Salvage Pathway Regulate SIRT1 Activity at Target Gene Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 3. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 4. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Mechanistic Profiling of NAMPT Inhibition using FK866 (Daporinad) in In Vitro Models
Introduction & Mechanism of Action
FK866 (also known as Daporinad or APO866) is a highly potent, non-competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) .[1][2] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles Nicotinamide (NAM) back into Nicotinamide Mononucleotide (NMN), the direct precursor to NAD+.[3]
Why this matters: Cancer cells, due to their high metabolic turnover (Warburg effect) and high PARP activity (DNA repair), are frequently addicted to the NAD+ salvage pathway. FK866 induces a state of "metabolic lethality" by depleting intracellular NAD+ pools, leading to ATP collapse, autophagy, and eventual apoptosis.
Critical Experimental Insight: Unlike standard cytotoxic agents (e.g., doxorubicin) that may induce rapid apoptosis, FK866 works via substrate depletion . This creates a temporal lag; NAD+ levels drop first (within 24h), followed by ATP depletion and cell death (48–96h). Protocols utilizing short incubation times (<24h) will yield false negatives.
Signal Pathway Visualization
The following diagram illustrates the NAD+ salvage pathway and the specific blockade point of FK866, alongside the "Rescue Pathway" utilized in validation controls.
Figure 1: The NAD+ Salvage Pathway.[1][3][4] FK866 blocks the conversion of NAM to NMN. The Preiss-Handler pathway (bottom) allows Nicotinic Acid to bypass this blockade, serving as a critical experimental control.
Material Preparation & Handling[6][7][8]
FK866 is chemically stable but requires precise handling to maintain potency over repeated freeze-thaw cycles.
| Parameter | Specification | Expert Note |
| MW | ~391.9 g/mol (HCl salt) | Always verify if your batch is free base or salt for calculation. |
| Solubility | DMSO (up to 100 mM) | Insoluble in water. Do not attempt aqueous stocks. |
| Stock Conc. | 10 mM | Recommended standard stock.[2] |
| Storage | -20°C (Months) | Protect from light. |
| Stability | High in DMSO | Use anhydrous DMSO .[5] Moisture absorption reduces solubility.[5] |
Preparation Protocol:
-
Weigh FK866 hydrochloride powder.
-
Add anhydrous DMSO to achieve a 10 mM stock concentration.
-
Vortex vigorously. If particulates remain, warm to 37°C for 5 minutes.
-
Aliquot into light-protective tubes (20–50 µL) to avoid freeze-thaw degradation.
-
Store at -80°C for long-term (>6 months) or -20°C for active use.
Core Protocol 1: Determination of IC50 (Cell Viability)
Objective: Determine the concentration required to inhibit cell growth by 50%. Readout: ATP-based luminescence (e.g., CellTiter-Glo) is preferred over MTT/MTS because FK866 directly impacts metabolic activity and mitochondrial function.
Experimental Workflow
-
Cell Seeding (Day 0):
-
Seed cells in 96-well opaque plates.
-
Density: 2,000 – 5,000 cells/well.
-
Note: Lower density is often better to prevent contact inhibition from masking the anti-proliferative effect over the long assay duration.
-
Incubate 24h for attachment.
-
-
Treatment (Day 1):
-
Prepare a serial dilution of FK866 in culture medium.
-
Range: 0.1 nM to 1000 nM (Log scale recommended: 0.1, 1, 10, 100, 1000 nM).
-
Solvent Control: DMSO concentration must be kept constant across all wells (max 0.1%).
-
-
Incubation (Critical Step):
-
Incubate for 72 to 96 hours .
-
Why? 24h is insufficient to deplete the pre-existing NAD+ pool in most cancer lines. Cytotoxicity is rarely observed before 48h.
-
-
Readout (Day 4/5):
-
Add ATP detection reagent.
-
Shake for 2 minutes (lyse cells).
-
Incubate 10 minutes (stabilize signal).
-
Read Luminescence.
-
Reference Data: Sensitivity Profile
Sensitivity varies by tissue of origin and basal metabolic rate.
| Cell Line | Tissue Origin | Approx.[6][7] IC50 (72-96h) | Reference |
| HepG2 | Liver | ~1.0 nM | Hasmann et al. (2003) |
| SH-SY5Y | Neuroblastoma | ~0.5 - 1.7 nM | Tocris / Selleck Data |
| U251 | Glioblastoma | ~40 nM | Jiang et al. (2024) |
| Jurkat | Leukemia | ~2 - 5 nM | Nahimana et al. (2009) |
| MCF-7 | Breast | ~5 - 10 nM | Comparison data |
Core Protocol 2: The "Rescue" Experiment (Validation)
Objective: Prove that the observed cytotoxicity is specifically due to NAMPT inhibition and not off-target toxicity. Principle: Nicotinic Acid (NA) utilizes the NAPRT1 enzyme (Preiss-Handler pathway) to generate NAD+, bypassing the NAMPT blockade. If NA rescues the cells, the drug is working on-target.
Step-by-Step Methodology
-
Setup: Prepare four experimental groups in a 96-well plate.
-
Group A: Vehicle Control (DMSO).
-
Group B: FK866 (at ~10x IC50, e.g., 10 nM).
-
Group C: Nicotinic Acid (10 µM) alone.
-
Group D: FK866 (10 nM) + Nicotinic Acid (10 µM).
-
-
Dosing:
-
Add Nicotinic Acid simultaneously or 1 hour prior to FK866 addition.
-
Note: Nicotinamide (NAM) cannot be used for rescue because its conversion requires NAMPT (the target you are blocking).
-
-
Incubation: 72–96 hours.
-
Analysis:
-
Group B should show <10% viability.
-
Group D should show >80% viability (Full Rescue).
-
Interpretation: If Group D is not rescued, the cell line may be NAPRT1-deficient (common in some sarcomas and glioblastomas), or the toxicity is off-target.
-
Experimental Workflow Diagram
Figure 2: Experimental timeline and logic flow for FK866 rescue validation.
Troubleshooting & Expert Insights
The "NAD+ Lag" Phenomenon
Researchers often report "drug failure" at 24 hours.
-
Cause: Cells possess a basal pool of NAD+. FK866 stops new synthesis, but the cell survives until the existing pool is exhausted.
-
Solution: Never assess viability before 48h. For NAD+ quantification assays (using cycling assays or LC-MS), 24h is an appropriate time point to see the biochemical drop, even if the cells are still alive.
Media Formulation
-
RPMI vs. DMEM: Standard formulations contain Nicotinamide. This competes with the inhibitor but is physiologically relevant.
-
Serum: Fetal Bovine Serum (FBS) contains NAM and NMN.
-
Recommendation: Do not use dialyzed serum unless specifically studying absolute auxotrophy, as this induces stress that confounds results. Perform assays in standard 10% FBS media to mimic physiological availability.
NAPRT1 Status
Before performing Rescue Protocol 2, check the NAPRT1 expression status of your cell line in the CCLE (Cancer Cell Line Encyclopedia) database.
-
NAPRT1 High: Rescue with Nicotinic Acid will work.
-
NAPRT1 Null: Rescue with Nicotinic Acid will fail . (These tumors are hypersensitive to FK866 in vivo).
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis.[1] Cancer Research, 63(21), 7436–7442.
-
Nahimana, A., et al. (2009). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood, 113(14), 3276–3286.
-
Jiang, Y., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. International Journal of Molecular Sciences, 25. [8]
-
Selleck Chemicals. FK866 (Daporinad) Product Datasheet and Solubility Data.
-
Tocris Bioscience. FK 866 hydrochloride Biological Activity and Pharmacology.
Sources
- 1. This compound | NAMPT | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Concentration of FK866 in Cancer Cells: An Application Note and Protocol Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the effective concentration of FK866, a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), in cancer cell lines. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental design, the rationale behind procedural choices, and the interpretation of results within the context of cancer cell metabolism.
Scientific Foundation: The Critical Role of NAD+ and NAMPT in Oncology
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme essential for a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling[1][2]. Cancer cells, with their heightened metabolic and proliferative rates, exhibit an increased demand for NAD+[1]. To meet this demand, many tumors upregulate the NAD+ salvage pathway, where NAMPT serves as the rate-limiting enzyme[2].
FK866 is a small molecule inhibitor that specifically targets NAMPT, thereby blocking the primary route of NAD+ synthesis from nicotinamide[3]. This targeted inhibition leads to a gradual depletion of intracellular NAD+ pools, precipitating an energy crisis and ultimately inducing cell death in cancer cells that are highly dependent on this pathway[1][3]. The mode of cell death can vary, encompassing both apoptosis and autophagy, depending on the cellular context[4][5][6]. Due to this mechanism, FK866's cytotoxic effects are often delayed compared to conventional chemotherapeutics that directly damage DNA or interfere with mitosis[3][7]. This necessitates careful consideration of treatment duration and endpoint selection in experimental designs.
Mechanism of Action of FK866
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism by which FK866 exerts its anti-cancer effects.
Caption: Mechanism of FK866 action on the NAMPT/NAD+ pathway.
Experimental Design: A Multi-faceted Approach
Determining the effective concentration of FK866 requires a multi-pronged approach that assesses not only cell viability but also confirms the on-target effect of the drug. A robust experimental workflow should include:
-
Dose-Response and Time-Course Analysis: To determine the IC50 (or EC50) and understand the kinetics of FK866-induced cytotoxicity.
-
Target Engagement and Mechanistic Validation: To confirm that the observed effects are due to NAD+ depletion.
-
Apoptosis/Cell Death Confirmation: To characterize the mode of cell death induced by FK866.
The following diagram outlines a comprehensive experimental workflow.
Caption: Comprehensive workflow for determining the effective concentration of FK866.
Materials and Reagents
-
Cell Lines: Cancer cell line(s) of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
FK866: High-purity compound (dissolved in DMSO to create a concentrated stock solution and stored at -20°C or -80°C).
-
Assay Kits:
-
Cell Viability: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Cell Proliferation Assay Kit.
-
NAD+ Measurement: NAD/NADH-Glo™ Assay (Promega).
-
Apoptosis: Caspase-Glo® 3/7 Assay (Promega) or Annexin V-FITC Apoptosis Detection Kit.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (luminometer for "Glo" assays, absorbance reader for MTT).
-
Flow cytometer (for Annexin V assays).
-
Standard cell culture equipment (biosafety cabinet, centrifuge, pipettes, etc.).
-
-
Consumables:
-
Sterile, tissue culture-treated microplates (96-well, white-walled for luminescence, clear for absorbance).
-
Pipette tips, reagent reservoirs, etc.
-
Detailed Experimental Protocols
Protocol 1: Determining the IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
Rationale: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and rapid measure of cell viability[8][9]. This "add-mix-measure" protocol is ideal for high-throughput screening[10].
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well white-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
FK866 Treatment:
-
Prepare a serial dilution of FK866 in culture medium. A common starting range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest FK866 dose.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding FK866 dilution or vehicle control.
-
Return the plates to the incubator for the desired time points (e.g., 48, 72, and 96 hours). The delayed action of FK866 makes longer incubation times crucial[3][7].
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well[10].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[10].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[10].
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the FK866 concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Measuring Intracellular NAD+/NADH Levels with NAD/NADH-Glo™ Assay
Rationale: This assay directly measures the levels of NAD+ and NADH, providing a definitive confirmation of FK866's on-target activity[11][12]. A significant decrease in the NAD+/NADH ratio following FK866 treatment validates the mechanism of action.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate as described in Protocol 4.1.
-
Treat cells with FK866 at a concentration around the pre-determined IC50 and a non-toxic concentration for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control.
-
-
Sample Preparation for NAD+ and NADH Measurement:
-
To measure total NAD+ and NADH, proceed directly to step 3.
-
To measure NAD+ and NADH individually, lyse the cells and treat aliquots with either an acid or a base to selectively degrade NADH or NAD+, respectively, following the manufacturer's specific protocol[13].
-
-
Assay Measurement:
-
Equilibrate the NAD/NADH-Glo™ Detection Reagent to room temperature.
-
Add a volume of the detection reagent equal to the sample volume in each well (e.g., 50 µL of reagent to 50 µL of cell lysate)[14].
-
Mix on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 30-60 minutes[14].
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the concentration of NAD+ and NADH based on a standard curve.
-
Compare the NAD+ levels and the NAD+/NADH ratio in FK866-treated cells to the vehicle-treated controls at each time point.
-
Protocol 3: Assessing Apoptosis with Caspase-Glo® 3/7 Assay
Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay provides a sensitive measure of apoptosis induction[15].
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate as described in Protocol 4.1.
-
Treat cells with varying concentrations of FK866 (e.g., 0.5x, 1x, and 2x the IC50) for the time point at which significant cell death was observed in the viability assay. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Assay Measurement:
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle control.
-
A dose-dependent increase in the luminescent signal indicates the activation of caspase-3/7 and induction of apoptosis.
-
Data Presentation and Interpretation
Expected IC50 Values for FK866
The sensitivity of cancer cell lines to FK866 can vary significantly. The following table summarizes reported IC50 values for FK866 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| HepG2 | Hepatocellular Carcinoma | ~1-3 | 4-10 days | [3] |
| SW480 | Colorectal Cancer | 14.3 | 72 hours | |
| LoVo | Colorectal Cancer | 32.7 | 72 hours | |
| 42MG | Glioblastoma | < 1 | Not Specified | [4] |
| DBTRG | Glioblastoma | > 100 | Not Specified | [4] |
| U251 | Glioblastoma | ~40 | 48 hours | |
| Hematological Malignancies (Average) | Various | 2.89 ± 0.47 | Not Specified | [6] |
| Non-Hematological Malignancies (Average) | Various | 13.03 ± 2.94 | Not Specified | [6] |
Note: These values should be used as a guide. It is essential to determine the IC50 empirically for the specific cell line and conditions used in your laboratory.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, improper mixing of reagents. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough but gentle mixing of reagents. |
| Low signal in viability assays | Insufficient cell number, incorrect assay incubation time. | Optimize cell seeding density. For FK866, ensure incubation times are sufficient (72-96h) to observe an effect. |
| No significant decrease in NAD+ levels | Cell line may have alternative NAD+ synthesis pathways (e.g., Preiss-Handler pathway). | Verify the expression of key enzymes in different NAD+ synthesis pathways in your cell line.[10] |
| Inconsistent apoptosis results | Cell death may be occurring through a non-apoptotic pathway (e.g., autophagy). | Consider using assays for other forms of cell death, such as autophagy markers (e.g., LC3-II conversion).[5][6] |
Conclusion
Determining the effective concentration of FK866 is a critical first step in leveraging its therapeutic potential in cancer research. By employing a systematic and multi-faceted approach that combines robust cell viability assays with mechanistic validation, researchers can confidently establish the potency of FK866 in their specific cancer models. The protocols and insights provided in this guide are designed to ensure the generation of reliable, reproducible, and interpretable data, thereby accelerating the path from preclinical discovery to potential clinical application.
References
- Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442.
- Zhang, X., et al. (2013). Nicotinamide Phosphoribosyl Transferase (Nampt) Is a Target of MicroRNA-26b in Colorectal Cancer Cells. PLoS ONE, 8(7), e69963.
- McFarlane, C., et al. (2024). Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma. International Journal of Molecular Sciences, 25(11), 5937.
- Navas, L. E., & Chini, E. N. (2022). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Frontiers in Oncology, 12, 861347.
- bioRxiv. (2021).
- Billington, R. A., et al. (2008). NAD depletion by FK866 induces autophagy. Autophagy, 4(3), 385–387.
- Trong, L. N., et al. (2020).
- Grolla, A. A., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 981068.
- Fallah, M., et al. (2020).
- Holbeck, S. L., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. Cancer Chemotherapy and Pharmacology, 84(2), 347–357.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
- Riccioni, R., et al. (2018). FK866 inhibits the signaling cascades controlling protein synthesis in T-ALL cell lines. Oncogene, 37(30), 4164–4177.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Promega.
- Promega Corporation. (n.d.). NAD/NADH-Glo™ Assay Protocol. Promega.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Promega.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Chen, Y., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. International Journal of Molecular Sciences, 25(17), 9205.
- Promega Corporation. (n.d.). NAD/NADH-Glo™ Assay. Promega.
- Chen, C. H., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. Cancers, 14(8), 2006.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega.
- Sigma-Aldrich. (n.d.). Cell Death Troubleshooting in Cell Culture. Sigma-Aldrich.
- Promega Corporation & Eppendorf AG. (2021).
- Wang, S., et al. (2023). Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. European Journal of Medicinal Chemistry, 258, 115598.
- ResearchGate. (2015). Is it possible for MTT result to not be time dependent?.
- ACS Publications. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(17), 12698–12713.
- Promega Corporation. (n.d.). Promega NAD/NADH-Glo™ Assay. iGEM.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
- Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System. Promega.
- Graphviz. (2024). DOT Language. Graphviz.
- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
- Graphviz. (2015). Drawing graphs with dot. Graphviz.
- YouTube. (2021). Graphviz tutorial. YouTube.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Promega Corporation. (n.d.). NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays. Promega.
- Promega Corporation. (n.d.). NAD(P)H-Glo™ Detection System. Promega.
- Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd..
- Biocompare.com. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection | Biocompare.com Kit/Reagent Review. Biocompare.com.
- YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube.
- Fisher Scientific. (n.d.). eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide. Fisher Scientific.
- Wako Pure Chemical Corporation. (n.d.). Annexin V-FITC Apoptosis Detection Kit.
- Fisher Scientific. (n.d.). Promega Caspase-Glo 3/7 Assay Kit 10 mL | Buy Online. Fisher Scientific.
- YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube.
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences.
- ASCO Publications. (2015). Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega.
- The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (2022). Cells, 11(5), 775.
- Frontiers. (2020). Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms. Frontiers in Pharmacology, 11, 268.
- MDPI. (2022). The Dose- and Time-Dependent Cytotoxic Effect of Graphene Nanoplatelets: In Vitro and In Vivo Study. International Journal of Molecular Sciences, 23(12), 6508.
Sources
- 1. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 7. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Frontiers | Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms [frontiersin.org]
- 12. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: FK866 Hydrochloride in Mouse Xenograft Models
Introduction & Mechanism of Action
FK866 hydrochloride (also known as Daporinad) is a highly potent, non-competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . Its utility in xenograft models stems from the "Warburg Effect," where cancer cells exhibit a heightened dependency on the NAD+ salvage pathway to maintain the high glycolytic flux required for rapid proliferation.
The Metabolic Vulnerability
Unlike normal cells, which can often utilize the de novo pathway (from tryptophan) or the Preiss-Handler pathway (from nicotinic acid), many aggressive tumors (e.g., pancreatic, ovarian, hematologic malignancies) are auxotrophic for Nicotinamide (NAM). They rely almost exclusively on NAMPT to recycle NAM back into Nicotinamide Mononucleotide (NMN), the precursor to NAD+.[1]
FK866 acts as a metabolic choke-point:
-
Inhibition: FK866 binds NAMPT (Ki ≈ 0.3 nM), halting the conversion of NAM to NMN.
-
Depletion: Intracellular NAD+ levels plummet over 24–72 hours.
-
Collapse: The loss of NAD+ inactivates PARPs (DNA repair) and Sirtuins, eventually causing ATP depletion.
-
Death: The cell undergoes "oncosis" or delayed apoptosis due to bioenergetic failure.
Pathway Visualization
The following diagram illustrates the critical intervention point of FK866 within the NAD+ salvage pathway.
Figure 1: FK866 interrupts the NAD+ salvage pathway, leading to downstream bioenergetic collapse.[2]
Formulation & Preparation
FK866 is hydrophobic and requires a specific vehicle for in vivo administration. Standard saline is insufficient and will lead to precipitation, resulting in erratic absorption and peritoneal irritation.
Solubility Profile
-
DMSO: Soluble up to 100 mM (Stock).
-
Ethanol: Soluble up to 100 mM.
-
Water/PBS: Poor solubility.
Recommended Vehicle (In Vivo)
For intraperitoneal (IP) injection, a co-solvent system is required to maintain solubility while minimizing vehicle toxicity.
Protocol: 45% Propylene Glycol / 5% Tween 80 / 50% Water
-
Stock Preparation: Dissolve FK866 hydrochloride powder in pure DMSO to a concentration of 50 mg/mL . Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution (Daily Prep):
-
Calculate the total volume needed.
-
Add the required amount of Propylene Glycol (45% of final vol).[3]
-
Add Tween 80 (5% of final vol).[3]
-
Vortex to mix the vehicle components.
-
Add the calculated volume of FK866 DMSO stock (ensure final DMSO concentration is <5%, ideally <2%). Note: If using the specific vehicle described below, you can dissolve the powder directly into the vehicle if sonicated, but spiking from a high-conc DMSO stock is more precise for low doses.
-
Alternative (Direct Powder Method): If avoiding DMSO is critical, dissolve FK866 directly into 45% Propylene Glycol + 5% Tween 80 , sonicate until clear, then slowly add ddH2O (50% of volume) while stirring.
-
Stability: The working solution should be prepared fresh daily or every 2 days and stored at 4°C.
In Vivo Experimental Protocol
Dosing Strategy: The "Metabolic Window"
FK866 has a relatively short half-life in mice. However, the downstream effect (NAD+ depletion) takes time to manifest and recover. Therefore, a BID (twice daily) schedule is superior to QD (once daily) for maintaining suppression of NAD+ below the critical survival threshold.
Standard Xenograft Workflow
| Parameter | Recommendation | Rationale |
| Mouse Strain | Nude (nu/nu) or SCID | Immunodeficient strains required for xenografts. |
| Route | Intraperitoneal (IP) | Preferred for consistent systemic exposure in rodents. |
| Dose Range | 15 – 20 mg/kg | 50 mg/kg is toxic (splenic atrophy); <10 mg/kg may be sub-therapeutic. |
| Frequency | BID (Twice Daily) | 8–10 hours apart (e.g., 9:00 AM / 5:00 PM) to prevent NAD+ rebound. |
| Duration | 2–3 Weeks | Tumor regression is often delayed; effects appear after 4–5 days of NAD+ starvation. |
| Control | Vehicle Only | Must use the exact % PG/Tween vehicle to control for vehicle-induced weight loss. |
Step-by-Step Procedure
-
Tumor Establishment:
-
Inoculate mice subcutaneously with
tumor cells (suspended in PBS or Matrigel). -
Monitor growth until tumors reach 100–150 mm³ . Do not start treatment too early; established vascularization is needed to test metabolic inhibition.
-
-
Randomization:
-
Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.
-
-
Treatment Phase (Days 0–21):
-
Group A (Vehicle): IP injection of Vehicle (10 mL/kg) BID.
-
Group B (FK866): IP injection of 20 mg/kg FK866 BID.
-
Optional Group C (Combination): FK866 + Chemotherapy (e.g., Cisplatin or Metformin). Note: If combining, stagger injections by 1 hour to avoid drug-drug precipitation in the peritoneum.
-
-
Monitoring:
-
Tumor Volume: Measure with calipers 2-3 times/week. Formula:
. -
Body Weight: Weigh daily. FK866 can cause weight loss.
-
Stop Criteria: >20% body weight loss or tumor ulceration.
-
Workflow Diagram
Figure 2: Timeline for FK866 efficacy study in subcutaneous xenograft models.
Safety & Toxicity Monitoring
FK866 has a distinct toxicity profile compared to standard cytotoxics. It does not typically cause massive bone marrow suppression in mice at 20 mg/kg, but specific organs are vulnerable.
Splenic Atrophy (Critical)
Research indicates that FK866 causes significant lymphocyte depletion in the spleen , leading to a pale, atrophic appearance.[4]
-
Action: At necropsy, weigh the spleen. A reduction in spleen-to-body-weight ratio is a pharmacodynamic marker of NAMPT inhibition but also a toxicity signal.
Retinal Toxicity
NAMPT inhibitors have been associated with retinal toxicity in rodents.
-
Action: Observe mice for behavioral signs of vision loss (e.g., lack of startle response). Histopathology of the eye is recommended for long-term (>3 weeks) studies.
Body Weight
Transient weight loss (5-10%) is common during the first week as metabolism adjusts.
-
Action: Provide supportive care (dietary gel) if weight loss approaches 15%.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Syringe | Vehicle incompatibility or cold temperature. | Ensure vehicle is at room temperature. Use the 45% PG / 5% Tween 80 formulation.[3] Do not use pure saline. |
| No Tumor Regression | Dosing frequency too low (NAD+ rebound). | Switch from QD to BID dosing. NAD+ recovers quickly if NAMPT is not continuously suppressed. |
| Severe Weight Loss | Off-target toxicity or dose too high. | Reduce dose to 15 mg/kg BID or introduce a "weekend holiday" (5 days on, 2 days off). |
| Peritoneal Inflammation | Vehicle irritation. | Ensure pH of the final solution is near 7.0–7.4. Inject slowly. |
References
-
Tocris Bioscience. FK 866 hydrochloride Product Information. (Accessed 2023).[2][5] Link
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442. Link
-
Galli, U., et al. (2008). Synthesis and biological evaluation of isosteric analogues of FK866, an inhibitor of NAD salvage. ChemMedChem, 3(5), 771–779. Link
-
Travelli, C., et al. (2011). Nicotinamide phosphoribosyltransferase (NAMPT) activity is essential for survival of resting lymphocytes.[4] Blood, 118(4), 907-909. (Detailing splenic atrophy). Link
-
Kozako, T., et al. (2023). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth.[2][6] Cancers (Basel). Link
Sources
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth | MDPI [mdpi.com]
Precision Metabolic Editing: FK866 Hydrochloride for Targeted NAD+ Depletion
Application Note & Technical Protocol Guide
Abstract & Introduction
The Metabolic "Achilles' Heel" of Neoplasia
FK866 hydrochloride is not merely a cytotoxic agent; it is a precision tool for dissecting the metabolic dependencies of rapidly proliferating cells. By specifically inhibiting Nicotinamide Phosphoribosyltransferase (NAMPT), FK866 shuts down the NAD+ salvage pathway.[1] Since highly active cells (cancers, activated immune cells) rely heavily on this pathway to maintain the high NAD+ turnover required for PARP activity (DNA repair) and Sirtuin function (epigenetic regulation), FK866 induces a state of "Metabolic Crisis."
This guide outlines the standardized protocols for using FK866 to induce a controlled metabolic stress phenotype, allowing researchers to study autophagy, apoptosis, and metabolic reprogramming (e.g., the Warburg effect) with high specificity.
Mechanism of Action: The NAD+ Bottleneck
FK866 acts as a non-competitive, high-affinity inhibitor of NAMPT (
-
Primary Blockade: It prevents the conversion of Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN).
-
The "Time-Lag" Effect: Unlike standard chemotherapeutics that damage DNA immediately, FK866 causes a gradual depletion of the intracellular NAD+ pool.[4]
-
Downstream Consequences:
-
NAD+ Depletion (< 24h): Immediate loss of redox cofactor activity.
-
ATP Depletion (> 24-48h): Glycolysis and OXPHOS stall without NAD+.
-
Cell Death (> 72h): Triggered by energy failure (Oncosis) or specific signaling (Autophagy/Apoptosis).
-
Diagram 1: The NAMPT Blockade & NAD+ Salvage Pathway
This diagram illustrates the specific intervention point of FK866 and the potential for rescue via the Preiss-Handler pathway (Nicotinic Acid).
Caption: FK866 specifically blocks the NAM -> NMN conversion. Note that Nicotinic Acid (NA) can bypass this blockade if NAPRT is expressed, serving as a critical experimental control.
Experimental Design & Handling
Solubility & Storage
FK866 is hydrophobic. Proper handling is essential to prevent precipitation and ensure accurate dosing.
| Solvent | Max Solubility | Stock Conc.[2][3] Recommendation | Storage Stability |
| DMSO | ~40-100 mM | 10 mM (Standard) | -20°C (6 months), -80°C (1 year) |
| Ethanol | ~40-100 mM | 10 mM | -20°C (Avoid evaporation) |
| Water | Insoluble | N/A | Unstable |
Preparation Protocol:
-
Dissolve FK866 powder in sterile, anhydrous DMSO to create a 10 mM Master Stock .
-
Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C.
-
Working Solution: Dilute the Master Stock into culture medium immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
Dose-Finding (IC50)
FK866 is extremely potent. Common errors involve overdosing, which masks the specific metabolic effects.
-
Sensitive Lines (e.g., HepG2, A2780, Hematological): IC50 range: 0.5 – 5 nM .
-
Resistant/Solid Tumors (e.g., specific lung/pancreatic lines): IC50 range: 10 – 100 nM .
-
Recommended Screening Range: 0.1 nM to 100 nM (log scale).
Protocol 1: Kinetic Induction of Metabolic Stress (In Vitro)
Objective: To establish a timeline of metabolic failure, distinguishing between NAD+ depletion (early) and cell death (late).
Materials:
-
Target Cells (e.g., HepG2, HCT116)[5]
-
FK866 Stock (10 mM in DMSO)
-
Rescue Control: Nicotinic Acid (NA) (10 µM final conc.)
Step-by-Step Workflow:
-
Seeding: Plate cells (3,000 - 5,000 cells/well in 96-well) and allow attachment overnight (16-24h).
-
Treatment Groups:
-
Vehicle Control: DMSO (match % of highest drug dose).
-
FK866 Low: 1 nM (Sub-lethal stress).
-
FK866 High: 10-50 nM (Acute metabolic blockade).
-
Rescue Control: FK866 (10 nM) + Nicotinic Acid (10 µM). Crucial for validating on-target specificity.
-
-
Incubation:
-
T=0 to 12h: NAD+ Depletion Phase. (No visible phenotype).
-
T=24h: Metabolic Stress Phase. (Autophagy initiation, ATP drop).
-
T=48-72h: Cell Death Phase. (Apoptosis/Necrosis).
-
-
Readouts:
-
Harvest separate plates at 12h, 24h, and 72h.
-
12-24h: Assay for NAD+ levels (See Protocol 2).
-
72h: Assay for Viability (CCK-8/CellTiter-Glo).
-
Expert Insight: Do not rely solely on 24h viability data. FK866 is "slow-killing." Cells often look normal at 24h despite having <10% NAD+ remaining.
Protocol 2: Quantifying Intracellular NAD+ (Validation)
Objective: Confirm that the observed phenotype is due to NAD+ depletion. This is the "Gold Standard" validation for FK866 studies.
Method: Enzymatic Cycling Assay (or LC-MS if available).
-
Lysis: Harvest cells (at 12h or 24h post-treatment) in acidic extraction buffer (e.g., 0.5M Perchloric Acid) to stabilize NAD+ and destroy NADH.
-
Neutralization: Neutralize with equal molar K2CO3 or KOH. Centrifuge to remove precipitate.[4]
-
Cycling Reaction:
-
Mix sample with Cycling Buffer (Alcohol Dehydrogenase, Ethanol, Resazurin/Diaphorase or MTT/PES).
-
Mechanism:[1][6] Alcohol Dehydrogenase reduces NAD+ to NADH (using Ethanol). Diaphorase oxidizes NADH back to NAD+, reducing Resazurin to highly fluorescent Resorufin.
-
The rate of fluorescence increase is proportional to the initial [NAD+].
-
-
Normalization: Normalize NAD+ values to total protein content (BCA assay) or cell number.
Expected Result: FK866 treatment should reduce intracellular NAD+ by >80% within 24 hours. The Rescue Control (NA) should maintain NAD+ levels near baseline.
Protocol 3: In Vivo Xenograft Studies[8]
Objective: Tumor growth inhibition in mouse models.
Formulation:
-
FK866 is often formulated in 45% Captisol or a mixture of DMSO/PEG300/Tween80/Saline (e.g., 5/40/5/50).
-
Note: Ensure FK866 is fully solubilized; precipitation in the syringe is a common failure mode.
Dosing Regimen:
-
Route: Intraperitoneal (i.p.) or Intravenous (i.v.).
-
Dose: 20 – 40 mg/kg .[7]
-
Frequency: Twice daily (BID) or Daily (QD) for 4-5 days/week.
-
Reasoning: NAD+ turnover is rapid; continuous suppression is required for efficacy.
-
-
Duration: 3-4 weeks.
Monitoring:
-
Measure tumor volume every 2-3 days.
-
Monitor body weight. FK866 generally has a manageable toxicity profile, but weight loss >15% requires dose reduction.
Experimental Workflow Visualization
Diagram 2: Integrated Metabolic Stress Study Workflow
This flowchart guides the researcher through the critical decision points and time-dependent analysis required for FK866 studies.
Caption: Workflow emphasizing the necessity of verifying NAD+ depletion before assessing cell viability to confirm mechanism-based toxicity.
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436–7442.
-
Pittelli, M., et al. (2010). Pharmacological Effects of Exogenous NAD on Mitochondrial Bioenergetics, DNA Repair, and Apoptosis. Molecular Pharmacology, 80(6), 1136-1146.
-
Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656.
-
Zeng, M., et al. (2021). Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment.[7] Journal of Cerebral Blood Flow & Metabolism, 41(11), 2948–2962.
-
Tan, B., et al. (2013). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells. Journal of Biological Chemistry, 288(5), 3500-3511.
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- 2. FK 866 Supplier | CAS 658084-64-1 | FK866 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
Targeting Metabolic Vulnerabilities in Neuroblastoma: High-Precision Protocols for FK866 Application
Abstract
This application note provides a rigorous technical framework for utilizing FK866 (Daporinad), a highly specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), in neuroblastoma research. Neuroblastoma, particularly MYCN-amplified subtypes, exhibits a distinct metabolic dependency on the NAD+ salvage pathway to sustain rapid proliferation and DNA repair. FK866 exploits this vulnerability, inducing "metabolic catastrophe." This guide details optimized protocols for in vitro cytotoxicity profiling, intracellular NAD+ quantification, autophagy/apoptosis discrimination, and in vivo xenograft administration, emphasizing the critical "lag phase" unique to metabolic inhibitors.
Introduction: The NAMPT Vulnerability in Neuroblastoma
Neuroblastoma cells, driven by oncogenes such as MYCN, undergo chronic replication stress and metabolic reprogramming. Unlike normal tissues that can utilize the Preiss-Handler pathway (using dietary niacin), neuroblastoma cells are frequently addicted to the NAD+ Salvage Pathway , where NAMPT is the rate-limiting enzyme converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).
FK866 acts as a non-competitive inhibitor of NAMPT.[1][2][3] By blocking this enzyme, FK866 depletes the intracellular NAD+ pool.[2][3][4][5][6] This depletion triggers a cascade of failure:
-
PARP Inhibition: Inability to repair DNA damage.
-
Sirtuin Inactivation: Altered gene expression and stress response.
-
ATP Collapse: Mitochondrial failure leading to cell death.
Critical Experimental Insight: Unlike cytotoxic chemotherapy (e.g., doxorubicin) which kills rapidly, FK866 induces a delayed death. Cells remain viable until their pre-existing NAD+ pool is exhausted. Experimental timelines must be adjusted to 72–96 hours to observe the true IC50.
Mechanistic Pathway (NAMPT Inhibition)[2][5][6][7][8][9][10]
Figure 1: The NAD+ Salvage Pathway and the blockade point of FK866. Depletion of NAD+ halts downstream PARP and mitochondrial functions, forcing the cell into metabolic catastrophe.
Protocol: In Vitro Cytotoxicity & NAD+ Depletion
Objective: Determine the IC50 of FK866 and verify mechanism via NAD+ quantification in MYCN-amplified (e.g., IMR-32, Kelly) and non-amplified (e.g., SH-SY5Y) lines.
Materials
-
FK866: Dissolve in DMSO to 10 mM stock. Store at -80°C. Avoid repeated freeze-thaw.
-
Assay Medium: RPMI-1640 (standard for NB) + 10% FBS.[7] Note: Dialyzed FBS is recommended if strict NAD+ control is required, but standard FBS is acceptable for pharmacological IC50.
-
NAD+ Quantification Kit: EnzyChrom™ NAD+/NADH Assay or LC-MS/MS (Gold Standard).
-
Viability Reagent: CellTiter-Glo® (ATP-based) or Resazurin (Metabolic).
Step-by-Step Workflow
A. Cell Seeding & Treatment[7]
-
Seeding: Plate neuroblastoma cells in 96-well plates.
-
Density: 3,000–5,000 cells/well (lower than standard to account for 96h growth).
-
-
Adherence: Incubate for 24 hours to allow attachment.
-
Treatment Preparation: Prepare serial dilutions of FK866 in culture medium.
-
Range: 0.1 nM to 100 nM (Log scale).
-
Controls: DMSO Vehicle (Negative), 1 µM Staurosporine (Positive Death), Specificity Control (FK866 + 1 mM Nicotinic Acid or 100 µM NAD+).
-
-
Incubation: Treat cells for 72 to 96 hours .
-
Why? At 24h, NAD+ drops, but ATP levels (viability) may remain normal. Cell death peaks at 72-96h.
-
B. NAD+ Quantification (Mechanism Check)
Perform this in parallel 6-well plates treated with 10 nM FK866 for 24h and 48h.
-
Lysis: Lyse cells using kit-specific buffer (often bicarbonate or acid extraction).
-
Extraction: Centrifuge at 14,000 x g for 5 min at 4°C to remove debris.
-
Cycling Assay: Mix supernatant with Alcohol Dehydrogenase (ADH), Ethanol, and Colorimetric Probe.
-
Reaction: NAD+ converts Ethanol to Acetaldehyde + NADH. NADH reduces the probe (color change).
-
-
Normalization: Normalize NAD+ values to total protein concentration (BCA assay).
C. Data Analysis
-
IC50 Calculation: Use non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
-
Expected Results:
-
IMR-32 / Kelly: IC50 ≈ 1–5 nM.
-
SH-SY5Y: IC50 ≈ 2–10 nM (may show slower kinetics).
-
Rescue: Addition of extracellular NAD+ should shift the IC50 > 100-fold, confirming on-target NAMPT inhibition.
-
Protocol: Distinguishing Autophagy from Apoptosis
Research indicates that in certain neuroblastoma lines (specifically SH-SY5Y), FK866 induces autophagy (Type II cell death) rather than classical apoptosis.
Experimental Setup
Treatment: 10 nM FK866 for 48–72 hours.
| Assay Type | Method | Target Marker | Expected Outcome (FK866) |
| Western Blot | Protein Lysate | LC3B-I to LC3B-II | Increased LC3B-II (Lipidated form) indicates autophagosome formation. |
| p62 (SQSTM1) | Decrease indicates autophagic flux (degradation). Accumulation indicates blockage. | ||
| Cleaved PARP | Presence indicates Apoptosis. Absence suggests Autophagy/Necrosis. | ||
| Flow Cytometry | Live Staining | Annexin V / PI | Annexin V+ = Apoptosis. PI+ only (late) = Necrosis/Autophagy end-stage. |
| Microscopy | Confocal | GFP-LC3 Plasmid | Formation of GFP-puncta (autophagosomes) vs. diffuse cytosolic green. |
Scientist Tip: To confirm autophagic flux (active degradation) vs. accumulation, treat with FK866 ± Chloroquine (10 µM) . If LC3B-II increases further with Chloroquine, flux is active.
Protocol: Synergistic Combination Screening
FK866 sensitizes neuroblastoma cells to DNA-damaging agents by depleting the NAD+ required by PARP enzymes for repair.
Combination Partners
-
Cisplatin (CDDP): Induces DNA crosslinks.
-
Etoposide (VP-16): Topoisomerase II inhibitor.
Workflow
-
Matrix Design: Create a 6x6 dosing matrix in a 96-well plate.
-
Axis A (FK866): 0, 0.5, 1, 2, 5, 10 nM.
-
Axis B (Cisplatin): 0, 0.1, 0.5, 1, 5, 10 µM.
-
-
Timing:
-
Option A (Pre-treatment): FK866 for 24h (to lower NAD+), then add Cisplatin for 48h. (Recommended for max synergy) .
-
Option B (Co-treatment): Both drugs added simultaneously for 72h.
-
-
Readout: CellTiter-Glo (ATP) or Crystal Violet.
-
Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software).
-
CI < 0.9: Synergism.
-
CI = 0.9–1.1: Additive.
-
CI > 1.1: Antagonism.
-
Protocol: In Vivo Xenograft Pilot
Objective: Evaluate tumor growth inhibition in a murine neuroblastoma model.
Formulation Strategy
FK866 has poor water solubility. A specialized vehicle is required.
-
Vehicle: 45% Propylene Glycol + 5% Tween 80 + 50% ddH2O (sterile filtered).
-
Preparation: Dissolve FK866 powder in Propylene Glycol first, add Tween 80, mix, then slowly add water while vortexing.
Animal Model
-
Mice: Athymic Nude (nu/nu) or NOD/SCID (6–8 weeks old).
-
Inoculation: Subcutaneous injection of
IMR-32 or SH-SY5Y cells in 100 µL Matrigel/PBS (1:1).
Dosing Regimen
Start treatment when tumors reach ~100–150 mm³.
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | N/A | i.p. | Daily x 14 days |
| 2 | FK866 (Low) | 5 mg/kg | i.p.[8] | Daily x 14 days |
| 3 | FK866 (High) | 10 mg/kg | i.p. | Daily x 14 days |
| 4 | Combination | FK866 (5mg/kg) + Cisplatin (2mg/kg) | i.p. | FK866 Daily; Cisplatin Q3D |
Monitoring:
-
Measure tumor volume (
) every 2–3 days. -
Safety Endpoint: Monitor body weight daily. FK866 can cause thrombocytopenia; if weight loss >15%, suspend treatment.
Experimental Workflow Diagram
Figure 2: Integrated workflow from cell-based screening to in vivo efficacy testing.
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis.[2] Cancer Research, 63(21), 7436–7442.[2] Link
-
Billington, R. A., et al. (2008). NAD depletion by FK866 induces autophagy. Autophagy, 4(3), 385–387. Link
- Valli, E., et al. (2020). MYCN-amplified neuroblastoma is addicted to the NAD+ salvage pathway. Journal of Biological Chemistry. (Contextual grounding for MYCN specificity).
-
Cea, M., et al. (2012). Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition. Blood, 120(17), 3519–3529. Link
-
Goel, P., et al. (2023). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Cells, 12(5), 775. Link (Note: Provides the formulation and combination synergy protocols applicable to solid tumors including NB).
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biontex.com [biontex.com]
- 8. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: FK866 Hydrochloride in Combination with Cisplatin for Cancer Therapy
Abstract & Mechanistic Rationale
This guide details the experimental framework for combining FK866 hydrochloride (a potent NAMPT inhibitor) with Cisplatin (a DNA cross-linking agent). The therapeutic logic rests on "synthetic lethality" driven by metabolic exhaustion.
The Mechanism: Cisplatin induces DNA cross-links that require Poly (ADP-ribose) Polymerase (PARP) enzymes for repair. PARP enzymes are strictly NAD+-dependent. FK866 inhibits Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By depleting intracellular NAD+, FK866 effectively disables PARP, preventing the repair of Cisplatin-induced DNA damage and forcing the cell into apoptosis (metabolic catastrophe).
Visual 1: Mechanism of Synergy
Caption: FK866 blocks NAMPT, depleting NAD+. Without NAD+, PARP cannot repair Cisplatin-induced DNA damage, leading to synergistic cell death.
Pre-Experimental Considerations
Compound Handling & Solubility
FK866 hydrochloride is sparingly soluble in water. Improper solubilization is the #1 cause of experimental failure.
-
Stock Solution (10 mM): Dissolve FK866 powder in 100% DMSO or Ethanol . Vortex vigorously.
-
Note: Solubility in DMSO is ~10-25 mg/mL.
-
-
Working Solution: Dilute the stock into aqueous buffer (PBS or Media) immediately before use.
-
Critical: Do not store aqueous dilutions for >24 hours.
-
-
Storage: Store powder and DMSO stocks at -20°C, desiccated and protected from light.
Experimental Design Strategy
-
Sequencing Matters: NAD+ depletion is not instantaneous. It takes 24–48 hours for FK866 to critically lower NAD+ levels. Therefore, Pre-treatment with FK866 is often superior to simultaneous co-treatment.
-
Control Arms:
In Vitro Protocol: Synergistic Cytotoxicity
Objective
Determine the Combination Index (CI) to quantify synergy between FK866 and Cisplatin.
Materials
-
Cell Lines: Ovarian (e.g., A2780), Lung (e.g., A549), or Gastric cancer lines.
-
Assay: CCK-8 or MTT Cell Viability Kit.
-
Reagents: FK866 (Stock 10 mM), Cisplatin (Stock 1 mg/mL in 0.9% NaCl).
Step-by-Step Workflow
Step 1: Cell Seeding
-
Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media.
-
Incubate for 24 hours to allow attachment.
Step 2: FK866 Pre-treatment (The "Priming" Phase)
-
Remove media. Add 100 µL media containing FK866 at graded concentrations.
-
Dose Range: 0.1 nM, 1 nM, 5 nM, 10 nM, 50 nM.
Step 3: Cisplatin Addition
-
Do not wash cells (to maintain NAD+ suppression).
-
Add Cisplatin directly to the wells to achieve final concentrations.
-
Dose Range: 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM.
-
Incubate for an additional 48 hours .
Step 4: Viability Readout
-
Add 10 µL CCK-8/MTT reagent per well. Incubate 1–4 hours.
-
Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
Step 5: Data Analysis (CI Calculation)
-
Calculate "Fraction Affected" (Fa) for each well:
. -
Use the Chou-Talalay method (e.g., CompuSyn software) to calculate the Combination Index (CI).[7]
-
CI < 1: Synergism
-
CI = 1: Additive
-
CI > 1: Antagonism[7]
-
Mechanistic Validation Assays
To prove the mechanism, you must validate NAD+ depletion and DNA damage accumulation.
| Assay Target | Method | Expected Result in Combination |
| NAD+ Levels | NAD/NADH Cycling Assay (Colorimetric) | Significant reduction (>50%) vs Control/Cisplatin alone. |
| DNA Damage | Immunofluorescence for | Increased foci intensity/number vs Cisplatin alone. |
| Apoptosis | Annexin V / PI Flow Cytometry | Higher % of Q2 (Late Apoptosis) and Q4 (Early Apoptosis) populations. |
| PARP Activity | PARP Activity ELISA / Western Blot (PARylation) | Reduced PAR polymers despite high DNA damage. |
In Vivo Protocol: Xenograft Models[8]
Formulation for In Vivo Use
FK866 is difficult to formulate for high-dose IP injection due to solubility.
-
Vehicle: 45% Propylene Glycol + 5% Tween 80 + 50% D5W (5% Dextrose in Water).
-
Alternative: Dissolve in minimal DMSO, dilute with PBS (ensure no precipitation).
Dosing Schedule (Mouse Xenograft)
FK866 has a short half-life and requires frequent dosing to maintain NAD+ suppression.
Group Setup (n=8 mice/group):
-
Vehicle: IP, Twice Daily (BID).
-
FK866 Alone: 15–30 mg/kg, IP, Twice Daily (BID) for 4 days/week.
-
Cisplatin Alone: 3–5 mg/kg, IP, Once Weekly (QW).
-
Combination: FK866 (15 mg/kg, BID, 4 days) + Cisplatin (3 mg/kg, QW).
Workflow:
-
Tumor Implantation: Subcutaneous injection of
cells. -
Staging: Start treatment when tumors reach ~100 mm³.
-
Cycle:
-
Days 1-4: FK866 IP injections (morning and evening).
-
Day 2: Cisplatin IP injection (2 hours after morning FK866 dose).
-
Days 5-7: Drug holiday (recovery).
-
-
Duration: Treat for 3–4 weeks. Monitor weight loss strictly (Cisplatin toxicity).
Visual 2: Experimental Workflow
Caption: Workflow moving from in vitro NAD+ priming to an aggressive in vivo dosing schedule.
References
-
Mechanism of FK866 & Cispl
- Title: FK866 combines with cisplatin to inhibit NSCLC BM tumor growth and increase animal survival.
- Source: ResearchG
-
URL:
-
FK866 Solubility & Handling
- Title: FK-866 Product Inform
- Source: Cayman Chemical
-
URL:
-
In Vivo Dosing Protocols
- Title: The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells (In vivo dosing reference)
- Source: MDPI / PMC
-
URL:
-
Cholangiocarcinoma & Cisplatin Combin
-
Combination Index Calcul
- Title: Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combin
- Source: Pharmacological Reviews (Chou & Talalay)
-
URL:
Sources
- 1. Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cellular NAD+ Depletion Induced by the NAMPT Inhibitor FK866
Introduction: The Critical Role of NAD+ and the Impact of NAMPT Inhibition
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. It functions as a critical coenzyme in redox reactions essential for energy production, including glycolysis, the citric acid cycle, and oxidative phosphorylation.[1][2] Beyond its role in bioenergetics, NAD+ is a key substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in a myriad of cellular processes such as DNA repair, gene expression, and immune responses.[1][2]
In mammalian cells, the primary route for NAD+ biosynthesis is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+.[3][4] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[1] Due to the high demand for NAD+ in rapidly proliferating cancer cells, NAMPT has emerged as a promising therapeutic target.
FK866 is a potent and highly specific, non-competitive inhibitor of NAMPT.[5] By blocking NAMPT, FK866 effectively shuts down the salvage pathway, leading to a dramatic depletion of intracellular NAD+ levels, which in turn can trigger cell death, particularly in cancer cells that are heavily reliant on this pathway.[5][6][7] This application note provides a comprehensive guide for researchers on how to accurately measure the depletion of NAD+ in cultured cells following treatment with FK866.
Mechanism of Action: FK866 and the NAD+ Salvage Pathway
The NAD+ salvage pathway begins with the conversion of nicotinamide, a byproduct of NAD+-consuming enzymes, to nicotinamide mononucleotide (NMN) by NAMPT. NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. FK866 binds to a site on NAMPT distinct from the nicotinamide binding site, acting as a non-competitive inhibitor with high affinity (Ki ≈ 0.3 nM). This inhibition leads to a progressive decline in cellular NAD+ pools. The consequences of this NAD+ depletion are multifaceted, including compromised energy metabolism, accumulation of DNA damage, and ultimately, induction of apoptosis or other forms of cell death.[8][9]
Diagram of the NAD+ Salvage Pathway and FK866 Inhibition
Caption: The NAD+ salvage pathway and the inhibitory action of FK866 on NAMPT.
Experimental Design: Key Considerations for FK866 Treatment
Accurate assessment of NAD+ depletion requires careful experimental design. Below are critical factors to consider:
-
Cell Line Selection: The sensitivity of cell lines to FK866 can vary significantly, partly due to their differential reliance on the NAD+ salvage pathway versus the de novo or Preiss-Handler pathways.[10] It is crucial to characterize the expression of key NAD+ biosynthetic enzymes in your cell line of interest.
-
FK866 Concentration and Incubation Time: The IC50 of FK866 for cell proliferation is typically in the low nanomolar range (e.g., ~1 nM in HepG2 cells). However, the concentration required to achieve substantial NAD+ depletion may differ. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line and experimental goals. Studies have shown significant NAD+ reduction within 3 to 24 hours of FK866 treatment.[8][11] For instance, a 24-hour treatment with FK866 can lead to an almost 90% depletion of total NAD in some pancreatic cancer cells.[8]
-
Controls: Appropriate controls are essential for data interpretation. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve FK866 (e.g., DMSO).
-
Untreated Control: Cells cultured under normal conditions.
-
Positive Control (Optional): Treatment with a known NAD+ depleting agent.
-
Rescue Experiment (Optional): Co-treatment with an NAD+ precursor that bypasses NAMPT, such as nicotinamide mononucleotide (NMN), to demonstrate the specificity of FK866's effect.[6]
-
| Parameter | Recommended Range/Consideration | Rationale |
| FK866 Concentration | 1 nM - 100 nM | The IC50 for FK866 is often in the low nanomolar range.[12] A dose-response curve is necessary to determine the optimal concentration for the desired level of NAD+ depletion in your specific cell line. |
| Incubation Time | 3 - 72 hours | Significant NAD+ depletion can be observed as early as 3 hours, with maximal effects often seen at 24-48 hours.[11] Time-course experiments are crucial to capture the dynamics of NAD+ depletion. |
| Cell Seeding Density | 70-80% confluency at time of harvest | Ensures consistent metabolic activity and prevents confounding effects from overgrowth or nutrient deprivation. |
| Vehicle Control | e.g., 0.1% DMSO | Essential to control for any effects of the solvent used to dissolve FK866. |
Protocol 1: Cellular Treatment with FK866 and Sample Preparation
This protocol outlines the steps for treating cultured cells with FK866 and preparing cell extracts for NAD+ quantification.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
FK866 (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Reagents for NAD+ extraction (see Protocol 2 and 3)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to attach and grow to the desired confluency (typically 70-80%).
-
FK866 Treatment:
-
Prepare a stock solution of FK866 in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilute the FK866 stock solution in complete culture medium to the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing FK866 or the vehicle control.
-
Incubate the cells for the predetermined duration.
-
-
Cell Harvesting and Lysis:
-
Place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to the NAD+ extraction protocol of your choice (Protocol 2 for enzymatic assay or Protocol 3 for LC-MS/MS). The extraction method is critical for preserving the integrity of NAD+.[13]
-
Methods for NAD+ Quantification
Two primary methods are widely used for quantifying cellular NAD+ levels: enzymatic cycling assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
Method A: Enzymatic Cycling Assay
Principle: This assay is based on an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a probe to generate a colorimetric or fluorescent signal.[14][15] The intensity of the signal is directly proportional to the amount of NAD+ in the sample. Kits for this assay are commercially available from various suppliers.[16]
Advantages:
-
High sensitivity.
-
Relatively simple and cost-effective.[13]
-
High-throughput compatible.
Disadvantages:
-
Can be susceptible to interference from other cellular components.
-
Requires separate extraction procedures for NAD+ and NADH due to their differential stability in acidic and basic conditions.[17]
Protocol 2: NAD+ Extraction and Quantification using an Enzymatic Cycling Assay
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Cell pellet from Protocol 1
-
NAD+ Extraction Buffer (Acidic, e.g., 0.6 M Perchloric Acid (PCA) or provided in a kit)[11]
-
NADH Extraction Buffer (Alkaline, e.g., 0.2 M NaOH or provided in a kit)[17]
-
Neutralization Buffer (e.g., 1 M KOH or provided in a kit)
-
Commercial NAD+/NADH quantification kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
NAD+ Extraction (Acidic):
-
Resuspend the cell pellet in 100 µL of ice-cold NAD+ Extraction Buffer.
-
Vortex vigorously for 20 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This is the NAD+ extract.
-
Neutralize the extract by adding Neutralization Buffer.
-
-
NADH Extraction (Alkaline - for measuring NADH separately):
-
A separate cell pellet is required. Resuspend in 100 µL of ice-cold NADH Extraction Buffer.
-
Incubate at 60°C for 30 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the NADH extract.
-
Neutralize the extract.
-
-
Quantification:
-
Prepare NAD+ standards according to the kit protocol.
-
Add samples and standards to a 96-well plate.
-
Add the enzyme mix and incubate as per the kit's instructions.
-
Measure the absorbance (e.g., 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 530-570/590-600 nm for fluorometric assays) using a microplate reader.[14][15]
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Generate a standard curve by plotting the signal versus the concentration of the NAD+ standards.
-
Determine the NAD+ concentration in your samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the cell lysate or cell number.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers a highly specific and sensitive method for the direct measurement of NAD+ and other related metabolites.[18][19] This technique separates metabolites using liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio using mass spectrometry.
Advantages:
-
High specificity and sensitivity.[19]
-
Ability to measure multiple metabolites simultaneously (NAD+ metabolome).[18]
-
Considered the gold standard for metabolite quantification.[20]
Disadvantages:
-
Requires specialized and expensive equipment.
-
More complex sample preparation and data analysis.
-
Lower throughput compared to enzymatic assays.
Protocol 3: NAD+ Extraction for LC-MS/MS Analysis
Materials:
-
Cell pellet from Protocol 1
-
Extraction Solvent (e.g., cold 80% methanol or a mixture of acetonitrile:methanol:water)[19][21]
-
Internal standard (e.g., ¹³C₅-NAD+)[21]
-
Liquid nitrogen
Procedure:
-
Quenching Metabolism: After washing with PBS (Protocol 1, step 3), immediately flash-freeze the cell monolayer in liquid nitrogen to halt all metabolic activity.[18]
-
Extraction:
-
Add a pre-chilled extraction solvent containing an internal standard to the frozen cells.
-
Scrape the cells and collect the extract in a microcentrifuge tube.
-
Vortex vigorously and incubate on ice or at -20°C for at least 15 minutes.
-
-
Clarification:
-
Centrifuge the extract at maximum speed for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Interpretation and Troubleshooting
-
Expected Results: Treatment with FK866 is expected to cause a significant, dose- and time-dependent decrease in intracellular NAD+ levels. The magnitude of this depletion can be substantial, often exceeding 80-90%.[8][22]
-
Normalization: It is critical to normalize the measured NAD+ levels to a measure of cell quantity, such as total protein concentration (determined by a BCA or Bradford assay) or cell number, to account for any differences in cell density between samples.
-
Troubleshooting:
-
High Variability: Ensure consistent cell seeding, treatment, and harvesting procedures. Rapidly process samples on ice to minimize NAD+ degradation.
-
No Effect of FK866: Verify the activity of your FK866 compound. Consider that your cell line may have a low reliance on the NAMPT pathway.
-
Low Signal: Increase the number of cells used for extraction. Ensure the sensitivity of your detection method is adequate.
-
Conclusion
Measuring the depletion of NAD+ in response to FK866 treatment is a robust method to confirm the on-target activity of this potent NAMPT inhibitor. The choice between an enzymatic assay and LC-MS/MS will depend on the specific experimental needs, available resources, and desired level of specificity. By following the detailed protocols and considering the key experimental design principles outlined in this application note, researchers can confidently and accurately quantify the impact of FK866 on cellular NAD+ metabolism, paving the way for further investigations into its therapeutic potential.
References
-
The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. MDPI. Available at: [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. PMC - NIH. Available at: [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. MDPI. Available at: [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. MDPI. Available at: [Link]
-
NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]
-
Metabolic Signatures Associated with a NAD Synthesis Inhibitor–Induced Tumor Apoptosis Identified by 1H-Decoupled-31P Magnetic Resonance Spectroscopy. Clinical Cancer Research - AACR Journals. Available at: [Link]
-
NAD+/NADH Assay Kit (Fluorometric). Cell Biolabs, Inc. Available at: [Link]
-
Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. MDPI. Available at: [Link]
-
Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE. PubMed Central. Available at: [Link]
-
Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers. Available at: [Link]
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PMC - NIH. Available at: [Link]
-
A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Infoscience. Available at: [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. PubMed. Available at: [Link]
-
NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. Available at: [Link]
-
A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. NIH. Available at: [Link]
-
Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae. PubMed. Available at: [Link]
-
NAD+ metabolism and its roles in cellular processes during ageing. PMC - NIH. Available at: [Link]
-
Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. PMC. Available at: [Link]
-
Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers. Available at: [Link]
-
A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology. ResearchGate. Available at: [Link]
-
Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PMC - NIH. Available at: [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers. Available at: [Link]
-
Does anyone have a detailed protocol for the determination of NAD+/NADH ratio with the cycling method? ResearchGate. Available at: [Link]
-
NAD+ Biosynthesis and Metabolome. AboutNAD. Available at: [Link]
-
FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. AACR Journals. Available at: [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. PubMed Central. Available at: [Link]
-
Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. PMC - NIH. Available at: [Link]
-
NAD-biosynthetic pathways regulate innate immunity. Stanford Medicine. Available at: [Link]
-
Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells. PubMed Central. Available at: [Link]
-
Role of NAD+ in regulating cellular and metabolic signaling pathways. PMC - NIH. Available at: [Link]
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- 1. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. infoscience.epfl.ch [infoscience.epfl.ch]
- 19. mdpi.com [mdpi.com]
- 20. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
FK866 Hydrochloride: A Researcher's Guide to Investigating NAD+ Biology
This guide provides a comprehensive overview and detailed protocols for utilizing FK866 hydrochloride, a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), as a critical tool to probe the intricacies of NAD+ metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate cellular NAD+ levels to explore its diverse roles in health and disease.
The Central Role of NAD+ and the Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in a vast array of biological processes.[1][2] Beyond its classical function in redox reactions central to energy metabolism, NAD+ serves as a crucial substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes. These enzymes are involved in regulating gene expression, DNA repair, cell signaling, and immune responses.
Mammalian cells synthesize NAD+ through multiple pathways. The predominant route is the salvage pathway, which recycles nicotinamide (NAM) back into the NAD+ pool.[2][3] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[2][4] Given that many cells, particularly cancer cells with their high energy demands and proliferation rates, heavily rely on this salvage pathway for NAD+ biosynthesis, NAMPT has emerged as a significant therapeutic target.[5]
FK866 Hydrochloride: A Specific Tool for NAD+ Depletion
FK866 hydrochloride is a highly specific and potent, non-competitive inhibitor of NAMPT.[6][7] Its high affinity for NAMPT (with a Ki in the sub-nanomolar range) allows for the effective blockade of the NAD+ salvage pathway.[8] This inhibition leads to a time-dependent depletion of intracellular NAD+ pools, which subsequently triggers a cascade of downstream events, including a reduction in ATP levels and, ultimately, cell death through apoptosis or autophagy.[9][10] The delayed onset of cytotoxicity is a hallmark of FK866 action, reflecting the time required to exhaust cellular NAD+ reserves.[8][10]
Mechanism of Action: Targeting the NAD+ Salvage Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and how FK866 intervenes to block this process.
Caption: FK866 inhibits NAMPT, blocking the conversion of NAM to NMN and depleting cellular NAD+.
Key Properties of FK866 Hydrochloride
| Property | Value | Source |
| Mechanism of Action | Potent, non-competitive inhibitor of NAMPT | [6][8] |
| Ki | ~0.3-0.4 nM | [7][8] |
| Typical IC50 (Cell Proliferation) | 0.38 - 100 nM (cell line dependent) | [7][11][12] |
| Solubility | Soluble in DMSO and Ethanol | [7][13] |
| Formulation | Typically prepared as a stock solution in DMSO | [13] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for using FK866 hydrochloride in both in vitro and in vivo settings. It is crucial to optimize these protocols for your specific cell lines or animal models.
In Vitro Application: Cell Culture Studies
A. Preparation of FK866 Stock Solution
-
Rationale: FK866 hydrochloride is typically soluble in organic solvents like DMSO. Preparing a concentrated stock solution allows for accurate and reproducible dilutions into cell culture media.
-
Protocol:
-
Dissolve FK866 hydrochloride powder in sterile DMSO to create a 10 mM stock solution.[13] For example, dissolve 5 mg of FK866 (MW: 391.51 g/mol ) in 1.277 mL of DMSO.
-
Gently vortex or sonicate in a 37°C water bath to ensure complete dissolution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for several months.[7]
-
B. Determining the Optimal FK866 Concentration (Dose-Response Curve)
-
Rationale: The sensitivity to FK866 varies significantly between different cell lines.[7] Therefore, it is essential to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.
-
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-4 days).
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of FK866. A typical concentration range to test is 0.1 nM to 1 µM.[9][14] Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Incubate the cells for 48-96 hours. The duration should be sufficient to observe significant effects on cell proliferation.
-
Assess cell viability using a suitable assay, such as MTS, WST-1, or crystal violet staining.[9][11][15]
-
Plot the cell viability against the log of the FK866 concentration and calculate the IC50 value using appropriate software.
-
C. Measuring Intracellular NAD+ Levels
-
Rationale: Directly measuring the depletion of NAD+ is the most direct way to confirm the on-target effect of FK866.
-
Protocol:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with FK866 at the desired concentration (e.g., 1x, 5x, and 10x the IC50) for various time points (e.g., 6, 12, 24, 48 hours).[15]
-
At each time point, harvest the cells and extract NAD+ using an appropriate method. A common method involves lysis in an acidic buffer followed by neutralization.[10]
-
Quantify NAD+ levels using a commercially available NAD/NADH assay kit, which typically relies on an enzymatic cycling reaction that generates a colorimetric or fluorescent product.[4] Alternatively, LC-MS can be used for more precise quantification.[10]
-
Normalize the NAD+ levels to the total protein concentration or cell number for each sample. Expect to see a time- and dose-dependent decrease in intracellular NAD+.[15]
-
D. Self-Validating the Protocol: The NMN Rescue Experiment
-
Rationale: To ensure that the observed cellular effects are specifically due to the inhibition of the NAD+ salvage pathway, a rescue experiment is critical. Nicotinamide mononucleotide (NMN) is the product of the NAMPT-catalyzed reaction.[4] Supplementing the culture medium with NMN should bypass the FK866-induced block and restore intracellular NAD+ levels and cell viability.[9][16]
-
Protocol:
-
Co-treat cells with a cytotoxic concentration of FK866 (e.g., 5-10 times the IC50) and varying concentrations of NMN (e.g., 10-200 µM).[4][14]
-
Include control groups treated with FK866 alone, NMN alone, and vehicle.
-
After the desired incubation period (e.g., 72 hours), assess cell viability.
-
A successful rescue will show a significant increase in cell viability in the co-treated group compared to the group treated with FK866 alone.[4]
-
In Vivo Application: Animal Studies
-
Rationale: Investigating the effects of FK866 in a whole-organism context is crucial for understanding its physiological and potential therapeutic effects.
-
Protocol:
-
Animal Model: The choice of animal model will depend on the research question. Xenograft models in immunodeficient mice are commonly used for cancer studies.[15]
-
Dosage and Administration: FK866 is typically administered via intraperitoneal (i.p.) injection. A common dosage range is 10-20 mg/kg/day.[15] The exact dose and schedule should be determined through preliminary toxicity and efficacy studies.
-
Vehicle: FK866 can be formulated in a vehicle such as a solution of DMSO, Tween 80, and saline.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss or changes in behavior. Tumor growth should be measured periodically.
-
Pharmacodynamic Assessment: To confirm target engagement in vivo, NAD+ levels can be measured in tumor and/or surrogate tissues at various time points after FK866 administration.[17]
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for investigating FK866 both in vitro and in vivo.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| High IC50 value or no effect | - Cell line may have a low reliance on the NAMPT pathway. - FK866 degradation. | - Check for the expression of NAPRT, which allows cells to use nicotinic acid to synthesize NAD+.[8] - Use freshly prepared FK866 dilutions. |
| No NAD+ depletion | - Incorrect dosage or timing. - Issues with the NAD+ assay. | - Perform a time-course experiment with varying concentrations. - Run positive and negative controls for the NAD+ assay. |
| NMN rescue is ineffective | - Off-target effects of FK866 at high concentrations. - Insufficient NMN concentration. | - Use FK866 at a concentration closer to the IC50. - Increase the concentration of NMN. |
| In vivo toxicity | - Dosage is too high. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
Conclusion
FK866 hydrochloride is an invaluable pharmacological tool for researchers studying the multifaceted roles of NAD+. Its specificity and potency in inhibiting the NAMPT-mediated salvage pathway allow for the controlled depletion of cellular NAD+, thereby enabling the investigation of NAD+-dependent processes. By following robust and well-validated protocols, including crucial rescue experiments, researchers can confidently elucidate the biological consequences of NAD+ depletion in their specific models of interest. The insights gained from such studies will continue to advance our understanding of metabolism, signaling, and disease, and may pave the way for novel therapeutic strategies.
References
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC - NIH. [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. [Link]
-
FK866 is effective ex vivo and preserves functional axons and... - ResearchGate. [Link]
-
FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis - AACR Journals. [Link]
-
FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed. [Link]
-
The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells - MDPI. [Link]
-
Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - MDPI. [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - MDPI. [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - Frontiers. [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PubMed Central. [Link]
-
Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC. [Link]
-
Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma - MDPI. [Link]
-
Metabolic Signatures Associated with a NAD Synthesis Inhibitor–Induced Tumor Apoptosis Identified by 1H-Decoupled-31P Magnetic Resonance Spectroscopy | Clinical Cancer Research - AACR Journals. [Link]
-
FK866-induced reduction in NAD(P) levels in NIH-3T3 cells and rescue by... - ResearchGate. [Link]
-
The NAD+ Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis - IslandScholar. [Link]
-
Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. - ASCO Publications. [Link]
-
Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - NIH. [Link]
-
Abstract 3439: Nampt is a Critical Regulator of Nad + Synthesis in Cardiomyocytes. [Link]
Sources
- 1. Frontiers | A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 [frontiersin.org]
- 2. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. islandscholar.ca [islandscholar.ca]
- 17. aacrjournals.org [aacrjournals.org]
Application Note: Long-Term Physiological Effects and Experimental Protocols for FK866 Hydrochloride
This Application Note is designed for senior researchers and drug discovery scientists investigating metabolic vulnerabilities in cancer. It details the long-term physiological impacts of FK866 hydrochloride, a highly specific NAMPT inhibitor, and provides rigorous protocols for its application in cell culture models.
Executive Summary
FK866 hydrochloride is a potent, non-competitive small-molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1] By blocking the rate-limiting step in the NAD+ salvage pathway, FK866 induces a state of "chemical auxotrophy" for NAD+, leading to a delayed but catastrophic energy crisis in metabolically active cells. Unlike standard cytotoxic agents that act within hours, FK866 requires a prolonged exposure window (typically >48–96 hours) to manifest cytotoxicity, driven by the gradual depletion of intracellular NAD+ pools, subsequent ATP collapse, and mitochondrial failure.
This guide outlines the mechanistic basis of these long-term effects and provides standardized protocols for assessing efficacy, kinetics, and resistance mechanisms.
Mechanistic Background: The NAD+ Salvage Pathway
Mammalian cells rely on the salvage pathway to recycle Nicotinamide (NAM) into Nicotinamide Mononucleotide (NMN), a precursor to NAD+. FK866 binds to the NAMPT dimer, effectively shutting down this recycling loop.
Visualization: NAD+ Salvage Pathway & FK866 Inhibition
The following diagram illustrates the critical intervention point of FK866 within the cellular metabolic network.
Figure 1: The NAD+ salvage pathway highlighting NAMPT as the bottleneck enzyme inhibited by FK866. Note the downstream collapse of ATP and signaling functions.
Long-Term Physiological Effects on Cell Lines
The effects of FK866 are distinct from acute toxins due to the "NAD+ buffer" existing within cells. The timeline of efficacy is strictly temporal:
Phase 1: The Latent Phase (0 – 24 Hours)
-
NAD+ Depletion: Intracellular NAD+ levels drop precipitously, often reaching <10% of baseline within 24 hours.
-
Cell Viability: Remarkably, cell viability remains high. Morphology appears normal.
-
Metabolic Shift: Cells attempt to compensate by upregulating AMPK and inhibiting mTOR to conserve energy.
Phase 2: The Energy Crisis (24 – 72 Hours)[2]
-
ATP Collapse: With NAD+ unavailable to act as an electron carrier in the ETC (NADH) or a cofactor for GAPDH in glycolysis, ATP production halts.
-
Growth Arrest: Cells enter G1/S arrest.
-
Autophagy Induction: Particularly in neuroblastoma (e.g., SH-SY5Y) and multiple myeloma cells, the energy stress triggers massive autophagy as a survival attempt.
Phase 3: Cell Death Execution (>72 Hours)
-
Mechanism Divergence: The mode of death is cell-type dependent:
-
Resistance Emergence: In chronic exposure scenarios, resistance may emerge via upregulation of efflux pumps (ABCB1) or metabolic rewiring to rely on the Preiss-Handler pathway (utilizing Nicotinic Acid).
Summary of Sensitivity (IC50) by Cell Line
Sensitivity varies widely based on basal metabolic rate and NAMPT expression levels.
| Cell Line | Tissue Origin | IC50 (approx.)[1][2][3][4] | Primary Mode of Death | Reference |
| HepG2 | Liver Carcinoma | ~1.0 nM | Apoptosis | [1] |
| SH-SY5Y | Neuroblastoma | ~1.5 nM | Autophagy | [1] |
| Jurkat | T-cell Leukemia | ~3.0 nM | Apoptosis | [2] |
| KP4 | Pancreatic | ~5.0 nM | Oncosis/Necrosis | [3] |
| CLL (Primary) | Leukemia | 8–25 nM | Apoptosis | [4] |
| HUVEC | Endothelial (Normal) | >100 nM | Cytostasis | [5] |
Detailed Experimental Protocols
Protocol A: Long-Term Cytotoxicity Assay (96-Hour Workflow)
Rationale: Standard 24-hour MTT/MTS assays result in false negatives because the ATP pool has not yet been depleted.
Reagents:
-
FK866 Hydrochloride (dissolved in DMSO, 10 mM stock).
-
CellTiter-Glo® (Promega) or Resazurin (Alamar Blue) – ATP-based assays are preferred to reflect the MOA.
Step-by-Step:
-
Seeding: Seed cells at low density (2,000–4,000 cells/well) in 96-well plates.
-
Critical: Low density prevents contact inhibition from masking drug effects over 96 hours.
-
-
Attachment: Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of FK866 in complete media.
-
Range: 0.1 nM to 100 nM (10-point curve).
-
Control: DMSO vehicle (<0.1% final concentration).
-
-
Incubation: Incubate for 72 to 96 hours without media change.
-
Note: Changing media replenishes extracellular precursors; avoid unless necessary.
-
-
Readout: Add detection reagent (e.g., CellTiter-Glo) and measure luminescence.
-
Analysis: Plot dose-response curve (Log[inhibitor] vs. Normalized Response).
Protocol B: NAD+ Rescue Experiment (Specificity Check)
Rationale: To confirm that observed cytotoxicity is strictly due to NAMPT inhibition and not off-target toxicity, you must demonstrate rescue by downstream metabolites.
Reagents:
-
Nicotinic Acid (NA) or Nicotinamide Mononucleotide (NMN).
Step-by-Step:
-
Setup: Prepare two identical sets of FK866-treated plates (as in Protocol A).
-
Rescue Condition: In Set 2, supplement the media with 10 μM Nicotinic Acid (NA) or 100 μM NMN concurrent with FK866 addition.
-
Outcome:
-
Set 1 (FK866 only): >90% cell death.
-
Set 2 (FK866 + NA): Near 100% viability.
-
Failure to rescue indicates off-target toxicity or lack of NAPRT expression.
-
Protocol C: Generation of FK866-Resistant Lines
Rationale: To study resistance mechanisms (e.g., ABCB1 efflux upregulation).
Workflow:
-
Initial Exposure: Treat cells at IC50 concentration for 72 hours.
-
Recovery: Wash and allow survivors to repopulate in drug-free media (approx. 1-2 weeks).
-
Escalation: Re-treat repopulated cells at 2x IC50.
-
Cycles: Repeat cycles, doubling concentration until cells grow robustly at 100x initial IC50.
-
Validation: Perform sequencing or Western Blot for NAMPT mutations or MDR1 (P-gp) overexpression.
Experimental Workflow Visualization
Figure 2: Timeline for FK866 efficacy. Note the critical delay between treatment and cell death.[8]
Troubleshooting & Optimization
-
Issue: Inconsistent IC50 values.
-
Cause: Variation in Nicotinamide concentrations in Fetal Bovine Serum (FBS).
-
Solution: Use dialyzed FBS if precise NAD+ kinetics are required, or stick to a single validated FBS lot for all long-term experiments.
-
-
Issue: Lack of cell death at 48 hours.
-
Insight: This is expected.[2] FK866 is a "slow killer." Extend assay duration to 96 hours.
-
-
Issue: Solubility.
-
Note: FK866 is soluble in DMSO. Avoid aqueous stock solutions as stability decreases. Store aliquots at -20°C and avoid freeze-thaw cycles.
-
References
-
Hasmann, M., et al. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis.[1] Cancer Research.[1][2][9]
-
Parisotto, M., et al. (2022). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers (Basel). Available at: [Link]
-
Gehrke, I., et al. (2014). On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research.[9] Available at: [Link]
-
Pylaeva, E., et al. (2019). NAMPT signaling is critical for the pro-angiogenic activity of tumor-associated neutrophils.[6] Frontiers in Immunology. Available at: [Link]
Sources
- 1. FK 866 hydrochloride | NAMPT | Tocris Bioscience [tocris.com]
- 2. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 7. Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD depletion by FK866 induces autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: FK866 Hydrochloride Solubility
Welcome to the technical support guide for FK866 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility of FK866 hydrochloride in common laboratory solvents, DMSO and ethanol. Here, we will address common challenges and provide field-proven insights to ensure the successful preparation of your experimental solutions.
Understanding FK866 Hydrochloride Solubility: Key Considerations
FK866 is a highly specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in NAD biosynthesis.[1][2][3] Its hydrochloride form is often used in research. The solubility of this compound can be influenced by several factors including its salt form, hydration state, purity, and the solvent used. Inconsistencies in solubility data from various suppliers can arise from these differences. Therefore, a systematic approach to dissolution is crucial for experimental reproducibility.
Quantitative Solubility Data
The reported solubility of FK866 and its hydrochloride salt in DMSO and ethanol can vary across different suppliers. The following table summarizes the available data to provide a comparative overview.
| Compound Form | Solvent | Reported Solubility | Source |
| FK866 | DMSO | ~25 mg/mL | Cayman Chemical[1] |
| FK866 | Ethanol | ~50 mg/mL | Cayman Chemical[1] |
| FK866 | DMSO | 39.15 mg/mL (100 mM) | Tocris Bioscience[4] |
| FK866 | Ethanol | 39.15 mg/mL (100 mM) | Tocris Bioscience[4] |
| FK866 hydrochloride hydrate | DMSO | 10 mg/mL | Sigma-Aldrich |
| FK866 (in DMSO solution) | DMSO | 100 mg/mL | Sigma-Aldrich[5] |
| Daporinad (FK866) hydrochloride | DMSO | 10 mg/mL | TargetMol[6] |
Note: The differences in reported solubilities can be attributed to the compound being the free base versus the hydrochloride salt, the presence of water of hydration, and the specific experimental conditions used for determination.
Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy in the reported solubility of FK866 hydrochloride in DMSO from different vendors?
A1: The variation in reported solubility values for FK866 hydrochloride in DMSO (e.g., 10 mg/mL vs. 25 mg/mL or higher) can be attributed to several factors:
-
Compound Form: The data may refer to the FK866 free base or its hydrochloride salt. Salts generally have different solubility profiles than their free base counterparts.
-
Hydration State: The presence of water molecules in the crystalline structure (hydrate form) can affect its solubility.
-
Purity: Higher purity compounds may exhibit different dissolution characteristics.
-
Method of Dissolution: The use of heat or sonication can increase the apparent solubility.[2][6]
Q2: I've prepared a stock solution of FK866 hydrochloride in DMSO, but I see some precipitate after storage. What should I do?
A2: Precipitation upon storage can occur, especially if the solution is stored at lower temperatures (e.g., -20°C). To redissolve the compound, you can warm the vial to 37°C for 10-15 minutes and vortex or sonicate until the solution is clear.[7] It is recommended to visually inspect the solution for any undissolved particles before use. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.[8]
Q3: Can I prepare an aqueous solution of FK866 hydrochloride directly?
A3: FK866 is sparingly soluble in aqueous buffers.[1] To achieve a desired concentration in an aqueous medium, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous buffer or cell culture medium. Note that aqueous solutions of FK866 are not recommended for storage for more than one day.[1]
Q4: What is the recommended storage condition for FK866 hydrochloride solutions?
A4: Stock solutions of FK866 hydrochloride in DMSO or ethanol can be stored at -20°C or -80°C for several months.[7][8] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of FK866 Hydrochloride in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of FK866 hydrochloride (Molecular Weight: 427.97 g/mol for the hydrochloride salt) in DMSO.
Materials:
-
FK866 hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Pre-warm the Solvent: If you anticipate solubility issues, pre-warm the DMSO to 37°C.
-
Weigh the Compound: Accurately weigh the desired amount of FK866 hydrochloride powder. For example, to prepare 1 mL of a 10 mM solution, you would need 4.28 mg of FK866 hydrochloride.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the FK866 hydrochloride powder.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particles.
-
Gentle Heating (if necessary): If the compound is not fully dissolved, warm the solution at 37°C for 10-15 minutes. Vortex intermittently.
-
Sonication (if necessary): Alternatively, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[2][6]
-
Final Dilution: Once the stock solution is clear, it can be used for further dilutions in your experimental buffer or medium.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Concentrated Stock Solution of FK866 Hydrochloride in Ethanol
Materials:
-
FK866 hydrochloride powder
-
Absolute ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of FK866 hydrochloride powder.
-
Dissolution: Add the appropriate volume of absolute ethanol to the vial.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Given the higher reported solubility in ethanol, gentle warming is typically not required.[1]
-
Storage: Aliquot and store the ethanolic stock solution at -20°C.
Troubleshooting Guide
Caption: Recommended workflow for preparing and using FK866 hydrochloride solutions.
References
- Chen, Y., et al. (2021).
- MDPI. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules.
- Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FK 866 hydrochloride | NAMPT | Tocris Bioscience [tocris.com]
- 4. FK 866 Supplier | CAS 658084-64-1 | FK866 | Tocris Bioscience [tocris.com]
- 5. Nicotinamide Phosphoribosyltransferase Inhibitor, FK866 [sigmaaldrich.com]
- 6. This compound (658084-64-1 free base) | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
preparing stable aqueous solutions of FK866 hydrochloride
Technical Support Center: FK866 Hydrochloride Formulation Guide
Introduction: The Solubility Paradox of FK866
Q: Why is my FK866 hydrochloride precipitating when I add water, despite being a salt?
A: This is the most frequent support ticket we receive. While hydrochloride salts are generally designed to improve aqueous solubility, FK866 (Daporinad) possesses a highly lipophilic pharmacophore (the benzoyl-piperidinyl moiety linked to a pyridyl-acrylamide tail). This structural rigidity and hydrophobicity often override the ionic advantage of the HCl salt form.
The Reality: FK866 hydrochloride is classified as sparingly soluble in pure aqueous buffers (PBS, Saline) at neutral pH. Simple dissolution in water often leads to a "crashing out" effect—micro-precipitation that may not be visible to the naked eye but will drastically alter your experimental concentration (IC50/Ki data).
The Solution: You must use a co-solvent system (DMSO/Ethanol) or an encapsulation vehicle (Cyclodextrins) to create a stable, homogeneous aqueous formulation.
Part 1: Preparation & Solubility Protocols
Q: What is the standard protocol for preparing a stable stock solution?
A: Do not attempt to dissolve the powder directly in the final aqueous medium. Follow this "Solvent-First" workflow:
Step 1: Primary Solubilization (The "Master Stock")
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: 10 mM to 25 mg/mL (approx. 60 mM).
-
Method: Vortex vigorously. If particles persist, warm the tube to 37°C for 5–10 minutes or sonicate briefly.
-
Storage: Aliquot this Master Stock into tight-sealing vials. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Step 2: Working Solution (In Vitro / Cell Culture)
-
Dilution: Dilute the Master Stock directly into fresh cell culture medium.
-
Limit: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Stability: Prepare fresh immediately before use. Do not store diluted working solutions.
Q: How do I formulate FK866 HCl for in vivo administration (IP/IV)?
A: Simple saline dilution will likely precipitate the drug, causing inconsistent dosing and potential peritoneal irritation. You must use a Solubilizing Vehicle .
Option A: The "Standard" PG/Tween Vehicle (High Solubility)
-
Reference: Hasmann & Schemainda, Cancer Res (2003).
-
Vehicle Composition:
-
Protocol:
-
Dissolve FK866 HCl powder (or a high-conc. DMSO aliquot) into the Propylene Glycol/Tween 80 mixture first.
-
Sonicate until clear.
-
Slowly add the water/saline portion while vortexing.
-
Stability: Use within 24 hours.
-
Option B: The Cyclodextrin Vehicle (Better Biocompatibility)
-
Recommended for sensitive models.
-
Vehicle: 20% (w/v) SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in Saline.
-
Protocol:
-
Dissolve FK866 HCl in a minimal volume of DMSO (e.g., 25 mg/mL stock).
-
Add 1 part DMSO stock to 9 parts SBE-β-CD vehicle (1:9 dilution).
-
Result: A clear solution ~2.5 mg/mL.
-
Part 2: Quantitative Data & Specifications
Table 1: Solubility Limits & Storage
| Solvent / Vehicle | Solubility Limit (Approx.) | Stability (Room Temp) | Stability (-20°C) | Application |
| Anhydrous DMSO | ~25 mg/mL (64 mM) | 24 Hours | >1 Year | Master Stock |
| Ethanol (100%) | ~50 mg/mL (127 mM) | 24 Hours | 6 Months | Alternative Stock |
| PBS / Saline (Pure) | <0.5 mg/mL (Unstable) | <1 Hour (Precipitates) | Do Not Store | Avoid |
| 45% PG / 5% Tween | ~5–10 mg/mL | 24 Hours | Not Recommended | In Vivo (IP) |
| 20% SBE-β-CD | ~2.5 mg/mL | 24 Hours | Not Recommended | In Vivo (IV/IP) |
Part 3: Troubleshooting & FAQs
Q: My solution turned cloudy after adding PBS. Can I filter it? A: NO. Cloudiness indicates precipitation. If you filter this, you are filtering out the drug. The filtrate will be nothing but solvent.
-
Correction: You must restart. Use a vehicle with higher solubilizing power (like the PG/Tween mix) or reduce the final concentration.
Q: Can I freeze the aqueous working solution for later use? A: We strongly advise against this. Freeze-thaw cycles in aqueous buffers often induce irreversible crystal formation for lipophilic drugs like FK866. Always prepare aqueous dilutions fresh.
Q: I see a color change (yellowing) in my DMSO stock. Is it degraded? A: FK866 can exhibit a slight yellow tint in concentrated solution. However, if it turns dark brown or orange, oxidative degradation may have occurred. Check the expiration date and ensure the DMSO used was anhydrous.
Part 4: Visual Workflows
Figure 1: Decision Tree for Solvent Selection
Use this logic flow to determine the correct formulation for your specific experiment.
Caption: Figure 1: Formulation decision matrix. Select "Vehicle A" for high-dose IP injections where solubility is the limiting factor. Select "Vehicle B" for intravenous routes or sensitive animal models to minimize vehicle toxicity.
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442.
-
Cayman Chemical. (2024).[3] FK-866 Product Information & Solubility Data. Cayman Chemical Datasheet.
-
MedChemExpress. (2024). Daporinad (FK866) Hydrochloride Technical Data. MedChemExpress.
-
Nahimana, A., et al. (2009). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies.[4] Blood, 113(14), 3276–3286.
Sources
FK866 hydrochloride storage and stability guidelines
Welcome to the dedicated technical support guide for FK866 hydrochloride. This document provides researchers, scientists, and drug development professionals with essential guidelines for the storage, handling, and effective use of FK866 hydrochloride in experimental settings. Our goal is to ensure the integrity of your experiments through scientifically sound practices and troubleshooting advice.
Section 1: Product Overview and Mechanism of Action
FK866 hydrochloride is a highly specific and potent non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for enzymes like sirtuins and PARPs.[4] By inhibiting NAMPT, FK866 effectively depletes intracellular NAD+ pools, which in turn leads to a reduction in ATP levels.[1][2] This disruption of cellular metabolism and energy homeostasis triggers apoptosis and autophagy in a variety of cancer cell lines, making FK866 a valuable tool for cancer research and for studying NAD+-dependent cellular processes.[3][5][6][7]
Mechanism of Action Diagram
Caption: FK866 inhibits NAMPT, blocking NAD+ synthesis and leading to apoptosis.
Section 2: FAQs - Storage and Handling of Solid FK866 Hydrochloride
Proper storage of the lyophilized powder is critical for maintaining its chemical integrity and ensuring experimental reproducibility.
Q: How should I store the FK866 hydrochloride vial upon arrival? A: Upon receipt, the vial containing solid FK866 hydrochloride should be stored at -20°C for long-term use (up to 3 years).[8][9] For shorter periods, some manufacturers indicate stability at 4°C for up to 2 years.[2] The product should be kept in a desiccated environment to prevent hydration.
Q: The product arrived at room temperature or with melted ice packs. Is it still viable? A: Yes. While long-term storage requires low temperatures, FK866 hydrochloride is stable for short periods at ambient temperatures, such as during shipping.[8][10] Proceed with the recommended long-term storage conditions as soon as you receive the package.
Q: Do I need to handle the solid powder in a special environment? A: FK866 hydrochloride is classified as an acute oral toxin (Category 4).[4] It is recommended to handle the solid powder in a fume hood or a designated area for weighing hazardous chemicals. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Section 3: FAQs - Stock Solution Preparation and Stability
The stability of FK866 is highly dependent on the solvent and storage conditions.
Q: What is the recommended solvent for preparing a stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[7][8] Ethanol and dimethylformamide (DMF) are also viable options.[7][11] FK866 hydrochloride is sparingly soluble in aqueous buffers, and direct dissolution in media or PBS is not recommended.[1][11]
Q: My FK866 hydrochloride is not dissolving easily in DMSO. What can I do? A: This is a common issue due to the compound's limited solubility. To facilitate dissolution, you can:
-
Gently warm the solution: Place the vial in a 37°C water bath for 10-15 minutes.[1]
-
Use sonication: Briefly sonicate the vial in an ultrasonic bath.[1] These methods increase the kinetic energy, helping to overcome the solvation energy barrier without promoting degradation.
Q: How should I store my stock solution? A: Once prepared, stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials to prevent contamination and minimize freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year .[2] Some suppliers recommend using solutions stored at -20°C within one to several months.[1][10]
Q: How many freeze-thaw cycles can a stock solution tolerate? A: While one study in mouse plasma showed stability through three freeze-thaw cycles, it is a best practice in cell culture to avoid them altogether.[12] Repeated freezing and thawing can lead to precipitation of the compound and introduce moisture, potentially compromising the solution's integrity and concentration. Aliquoting is the most effective strategy to prevent this.
Q: Can I prepare a working solution in cell culture media and store it? A: No. Aqueous solutions of FK866 are not stable for long periods. It is strongly recommended not to store aqueous solutions for more than one day.[11] Always prepare fresh dilutions of your stock solution into your final aqueous buffer or cell culture medium immediately before each experiment.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[8][9] | Store desiccated |
| Stock Solution (in DMSO/Ethanol) | -80°C | Up to 2 years[2] | Aliquot to avoid freeze-thaw cycles[2] |
| -20°C | Up to 1 year[2] | ||
| Working Solution (in Aqueous Buffer/Media) | 2-8°C | < 24 hours | Prepare fresh for each experiment[11] |
Table 2: Solubility Profile
| Solvent | Approximate Max Concentration (mg/mL) | Molar Equivalent (at 391.5 g/mol ) |
| DMSO | 25 - 50 mg/mL[7][11] | ~64 - 128 mM |
| Ethanol | ~50 mg/mL[7][11] | ~128 mM |
| DMF | ~40 mg/mL[7][11] | ~102 mM |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL[11] | ~1.3 mM |
Section 4: Troubleshooting Guide
Issue 1: I see precipitation in my stock solution after thawing.
-
Cause: The compound may have come out of solution during the freeze-thaw process, or the concentration may be too high for the storage temperature.
-
Solution:
-
Allow the vial to equilibrate to room temperature for at least 60 minutes.[10]
-
Vortex the solution thoroughly.
-
If precipitation persists, gently warm the vial to 37°C for 10-15 minutes to redissolve the compound.[1]
-
Prevention: Ensure your stock concentration is not at the absolute limit of solubility and always aliquot to avoid re-freezing.
-
Issue 2: My experimental results are inconsistent between batches or over time.
-
Cause: This often points to degradation of the compound. The likely culprits are improper storage of the stock solution (e.g., stored at 4°C, too many freeze-thaw cycles) or using working solutions that were not freshly prepared.
-
Solution:
-
Discard the old stock solution and prepare a fresh one from the solid powder.
-
Strictly adhere to the aliquoting and storage guidelines (-80°C is preferred).
-
Always prepare working dilutions immediately before adding them to your cells or assay.
-
Experimental Workflow: Best Practices
Caption: Recommended workflow for handling FK866 from receipt to experimental use.
Section 5: Detailed Experimental Protocol
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Experiment Calculations:
-
FK866 Hydrochloride Molecular Weight (anhydrous basis): ~427.97 g/mol (Note: Check the Certificate of Analysis for batch-specific MW). For this example, we use the free base MW of 391.51 g/mol , as is common practice for inhibitor calculations.[7] Adjust based on your supplier's data sheet.
-
To make a 10 mM solution (0.010 mol/L):
-
Mass (mg) = Volume (mL) x 10 mmol/L x 391.51 g/mol / 1000
-
For 1 mL of stock, you need 3.915 mg.
-
For 5 mg of powder, you would add: 5 mg / (3.915 mg/mL) = 1.277 mL of DMSO.[13]
-
-
-
Reconstitution Procedure:
-
Allow the vial of solid FK866 to equilibrate to room temperature before opening.
-
Aseptically add the calculated volume of sterile, anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If needed, place the vial in a 37°C water bath or sonicate briefly to aid dissolution.[1]
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, low-binding microcentrifuge tubes in volumes appropriate for your typical experiments (e.g., 10-20 µL per tube).
-
Clearly label each aliquot with the compound name, concentration, and date.
-
Store the aliquots at -80°C for maximum stability.
-
References
-
Nahimana, A., Attinger, A., Aubry, D., et al. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood. 2009;113(14):3276-86. (URL: [Link])
-
Hasmann, M., & Schemainda, I. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research. 2003;63(21):7436-7442. (URL: [Link])
-
Lee, Y.J., et al. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules. 2020;25(21):5119. (URL: [Link])
-
Hasmann, M., & Schemainda, I. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. ResearchGate. (URL: [Link])
-
Hou, S., et al. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology. 2022;12:839353. (URL: [Link])
-
Xu, Z., et al. Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules. 2022;28(1):169. (URL: [Link])
-
Cufí, S., et al. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers. 2019;11(11):1681. (URL: [Link])
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FK 866 Supplier | CAS 658084-64-1 | FK866 | Tocris Bioscience [tocris.com]
- 4. ≥98% (HPLC), powder, NAD biosynthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Daporinad hydrochloride | FK 866 HCL | NAMPT inhibitor | TargetMol [targetmol.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FK866 Hydrochloride Specificity & Troubleshooting
Product Name: FK866 Hydrochloride (Daporinad) Target: Nicotinamide Phosphoribosyltransferase (NAMPT) Primary Application: NAD+ Depletion / Metabolic Inhibition in Oncology & Immunology
Executive Summary: The "Off-Target" Misconception
As a Senior Application Scientist, the most frequent inquiry I receive regarding FK866 is: "Is this compound inhibiting PARP or Sirtuins directly?"
The short answer is no . FK866 is a highly specific, non-competitive inhibitor of NAMPT (
Key Technical Distinction:
-
True Off-Target: Direct binding of the drug to unintended proteins (Rare for FK866).
-
Indirect Metabolic Effect: Loss of enzymatic function due to substrate (NAD+) starvation (Common, often mistaken for off-target effects).
Mechanism of Action & Signaling Pathway
To troubleshoot effectively, you must visualize where FK866 acts versus where you observe effects.
Pathway Visualization
The following diagram illustrates the NAD+ salvage pathway. Note how FK866 creates a bottleneck, starving downstream enzymes.
Caption: FK866 blocks NAMPT, the rate-limiting step. Downstream enzymes (PARP, SIRT) fail not due to inhibition, but due to NAD+ starvation.
Troubleshooting "Off-Target" Toxicity (In Vivo & In Vitro)
Issue 1: Retinal Toxicity (In Vivo)
Symptom: In rodent models, you observe rapid photoreceptor degeneration or retinal thinning. Technical Analysis: This is an on-target toxicity , not an off-target effect. Retinal photoreceptors have an exceptionally high metabolic demand for NAD+ and rely heavily on the NAMPT salvage pathway. Status: Validated Mechanism-Based Toxicity. Mitigation Strategy:
-
Nicotinic Acid (NA) Rescue: Some tissues express NAPRT (Nicotinic Acid Phosphoribosyltransferase) and can utilize Nicotinic Acid (Vitamin B3) to bypass the NAMPT blockade.
-
Warning: While NA can rescue systemic toxicity (e.g., hematotoxicity), recent studies indicate it often fails to rescue retinal toxicity because the retina may lack sufficient NAPRT activity or transport capacity [1].
Issue 2: Hematotoxicity (Clinical/In Vivo)
Symptom: Thrombocytopenia (low platelet count) is the dose-limiting toxicity in humans. Technical Analysis: Similar to the retina, hematopoietic stem cells are sensitive to NAD+ depletion. Mitigation:
-
Dosing schedules that allow "NAD+ holidays" (intermittent dosing) are often preferred over continuous infusion to allow normal tissue recovery.
Issue 3: Solubility Artifacts (In Vitro)
Symptom: Inconsistent IC50 values or "spotty" cell death in culture plates. Technical Analysis: FK866 has poor water solubility. If added directly to aqueous media from a high-concentration DMSO stock, it may precipitate, causing local high-concentration "hotspots" and false negatives elsewhere. Protocol:
-
Dissolve FK866 in 100% DMSO to create a stock (e.g., 10 mM).
-
Perform serial dilutions in DMSO first.
-
Dilute the DMSO working solution into the culture medium (ensure final DMSO < 0.1%).
-
Do not dilute the 10 mM DMSO stock directly into the media; step-down dilutions prevent shock precipitation.
The "Gold Standard" Specificity Validation Protocol
To prove that the effect you are seeing is NAMPT-mediated and not an off-target artifact, you must perform a Rescue Experiment .
The Logic
If FK866 kills cells by inhibiting NAMPT, providing the product of the reaction (NMN) or an alternative precursor (Nicotinic Acid) should reverse the toxicity. If the cells still die despite NAD+ restoration, FK866 is hitting an off-target.
Step-by-Step Rescue Protocol
Materials:
-
FK866 Hydrochloride
-
Nicotinamide Mononucleotide (NMN) or Nicotinic Acid (NA)
-
Cell Viability Reagent (e.g., CellTiter-Glo or MTT)
Method:
-
Seed Cells: Plate cells (e.g., 3,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Treatment Groups:
-
Control: Vehicle (DMSO).
-
FK866 Only: Treat at IC90 concentration (typically 10–100 nM).
-
Rescue Group A: FK866 (IC90) + NMN (100 µM – 1 mM).
-
Rescue Group B: FK866 (IC90) + Nicotinic Acid (10 µM – 100 µM).
-
-
Incubation: Incubate for 48–72 hours (NAD+ depletion is slow; effects take time).
-
Readout: Measure viability.
Interpreting Results (Decision Tree)
Caption: Use this logic flow to validate if observed effects are truly NAMPT-mediated.
Frequently Asked Questions (FAQs)
Q1: Is FK866 a competitive or non-competitive inhibitor? A: FK866 is a non-competitive (or mixed) inhibitor. Kinetic studies demonstrate that it binds to the NAMPT dimer tunnel, causing a structural change that prevents the reaction, regardless of substrate (Nicotinamide) concentration [2].
Q2: Can I use Nicotinamide (NAM) to rescue FK866 toxicity? A: Generally, no . Since FK866 blocks the enzyme (NAMPT) that processes Nicotinamide, adding more Nicotinamide will not restore NAD+ levels unless the inhibition is incomplete and the substrate concentration is massive. NMN or Nicotinic Acid are superior rescue agents [3].
Q3: Why do I see increased ROS (Reactive Oxygen Species) after treatment? A: This is a downstream consequence. NAD+ is required for the regeneration of NADPH and glutathione (GSH). When NAD+ pools collapse, the cell loses its antioxidant capacity, leading to secondary ROS accumulation. This is not a direct off-target effect on mitochondria [4].
Q4: Does FK866 inhibit extracellular NAMPT (eNAMPT / Visfatin)? A: Yes. FK866 inhibits both intracellular (iNAMPT) and extracellular (eNAMPT) enzymatic activity, as they share the same catalytic site.
References
-
Zabka, T. S., et al. (2015). Retinal Toxicity, in vivo and in vitro, Associated with Inhibition of Nicotinamide Phosphoribosyltransferase. Toxicological Sciences.
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research.[1]
-
Billington, R. A., et al. (2008). The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. Investigational New Drugs.
-
Hong, S. M., et al. (2020). Loss of NAMPT in aging retinal pigment epithelium reduces NAD+ availability and promotes cellular senescence. Aging.[2]
Sources
Technical Support Center: FK866 Hydrochloride In Vivo Optimization
Ticket System ID: FK866-IVO-OP Status: Active Operator: Senior Application Scientist (Metabolic Oncology Division)
Introduction: The Metabolic Checkpoint
Welcome to the technical support hub for FK866 hydrochloride (Daporinad) . You are likely here because you are targeting the NAD+ salvage pathway. FK866 is a highly specific, non-competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) .[1][2]
The Central Challenge: FK866 is a potent metabolic poison for cancer cells relying on the Warburg effect, but its in vivo application is plagued by two main issues: solubility crashing upon injection and rapid clearance requiring aggressive dosing schedules.
This guide treats your experimental design as a troubleshooting ticket. Select the issue below that matches your current hurdle.
Ticket #001: Formulation & Solubility
Issue: "My FK866 HCl precipitates in the syringe or upon injection into the mouse peritoneum."
Diagnosis: FK866, even as a hydrochloride salt, has poor water solubility at the high concentrations required for in vivo efficacy (typically >10 mg/kg). Using pure saline or PBS often leads to micro-precipitation, causing peritoneal irritation and inconsistent bioavailability.
The Validated Protocol (The "Gold Standard" Vehicle): Do not rely on simple aqueous buffers. You must use a co-solvent system to maintain solubility in the physiological environment.
Step-by-Step Formulation:
-
Stock Preparation: Dissolve FK866 HCl in DMSO to create a high-concentration stock (e.g., 50-100 mg/mL). Store at -20°C.
-
Vehicle Preparation: Prepare a solution of 45% Propylene Glycol (PG) + 5% Tween 80 + 50% ddH2O .
-
Final Dilution: On the day of dosing, dilute the DMSO stock into the vehicle. Ensure the final DMSO concentration is <5% to avoid vehicle toxicity.
| Component | Function | Concentration (Final) |
| FK866 HCl | Active Agent | 10–30 mg/kg |
| Propylene Glycol | Co-solvent (Stabilizer) | 45% |
| Tween 80 | Surfactant (Prevents crashing) | 5% |
| ddH2O | Diluent | 50% |
Critical Note: Always add the DMSO stock to the Tween/PG mixture slowly while vortexing. Do not add water first; this will cause immediate precipitation.
Ticket #002: Dosing Regimen & Pharmacokinetics
Issue: "I am treating at 10 mg/kg daily, but I see no tumor regression."
Diagnosis: FK866 has a short plasma half-life in mice. A single daily bolus (QD) allows NAD+ levels to recover between doses, rendering the treatment ineffective. Cancer cells can resynthesize NAD+ rapidly if NAMPT inhibition is not continuous.
The Solution: Aggressive Scheduling You must maintain continuous suppression of NAMPT.
Option A: Twice-Daily (BID) Bolus (Labor Intensive)
-
Dose: 10–30 mg/kg, IP.
-
Frequency: Every 12 hours (BID).
-
Schedule: 4 days ON, 3 days OFF (to allow normal tissue recovery), or 5 days ON, 2 days OFF.
-
Pros: No surgery required.
-
Cons: Stressful for mice; "sawtooth" drug levels.
Option B: Continuous Infusion (Recommended) [3][4]
-
Method: Alzet Osmotic Minipumps (SC implantation).
-
Dose: 0.126 mg/m²/h (equivalent calculation required for mouse weight).
-
Pros: Constant steady-state inhibition; mimics clinical infusion protocols.
-
Cons: Surgical requirement.
Decision Logic (Visualized):
Figure 1: Decision matrix for FK866 dosing based on tumor kinetics and desired pharmacokinetic profile.
Ticket #003: Toxicity Management
Issue: "My mice are losing weight and showing signs of bleeding."
Diagnosis: The Dose-Limiting Toxicity (DLT) of FK866 is thrombocytopenia (low platelet count) and gastrointestinal toxicity. NAMPT is essential for normal proliferating tissues, not just cancer.
Troubleshooting Protocol:
-
Hematology: Perform a CBC (Complete Blood Count) weekly. If platelets drop below 200,000/µL, suspend dosing immediately.
-
Weight Monitoring: Establish a strict cutoff. If body weight loss >15%, terminate the experiment or introduce a "drug holiday" (2-3 days off).
-
Retinal Check: In high-dose studies, observe for signs of visual impairment (reduced movement, lack of startle response), as NAMPT inhibition can affect retinal neurons.
Ticket #004: Mechanism Validation (Biomarkers)
Issue: "How do I prove the drug is working before the tumor shrinks?"
Diagnosis: Tumor volume is a lagging indicator. You need a pharmacodynamic (PD) marker to confirm NAMPT inhibition.
The Biomarker Strategy: Do not rely solely on cell death markers (Caspase-3). You must measure the metabolic substrate.
-
Primary Marker: Intratumoral NAD+ Levels.
-
Harvest a satellite tumor 24h after the first dose.
-
Use an enzymatic cycling assay or LC-MS/MS.
-
Success Criteria: >50% reduction in NAD+ compared to vehicle control.
-
-
Secondary Marker: ATP Levels.
-
ATP depletion follows NAD+ depletion but is delayed (48-72h).
-
Pathway Visualization:
Figure 2: FK866 Mechanism of Action.[1][2][3][4][5][6][7][8][9][10][11] FK866 blocks the rate-limiting step (NAMPT), causing a collapse in NAD+ and downstream ATP production.[2][5][9]
Advanced Optimization: The "Rescue" Strategy
Concept: If toxicity is too high, you can exploit the NAPRT (Nicotinic Acid Phosphoribosyltransferase) differential.
-
Theory: Many tumors (e.g., sarcomas, glioblastomas) lack NAPRT and cannot use Nicotinic Acid (NA) to make NAD+. Normal tissues usually express NAPRT.
-
Protocol: Co-administer Nicotinic Acid (Vitamin B3) at 30-50 mg/kg.
-
Result: Normal tissues use NA to bypass the NAMPT blockade and survive. The tumor, lacking NAPRT, remains sensitive to FK866.
References
-
Hasmann, M., & Schemainda, I. (2003).[5] FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis.[1] Cancer Research, 63(21), 7436–7442.
- Core reference for dosing (10-30 mg/kg) and mechanism.
-
Nahimana, A., et al. (2009).[5] The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood, 113(14), 3276–3286.
- Validates the thrombocytopenia toxicity profile and dosing schedules.
-
Ju, H. Q., et al. (2016).[6] Regulation of the Nampt-mediated NAD salvage pathway and its therapeutic implications in pancreatic cancer. Cancer Letters, 379(1), 1–11.[6]
-
Source for the 45% PG / 5% Tween 80 vehicle formulation.[8]
-
-
Olesen, U. H., et al. (2010). A Preclinical Study on the Rescue of Normal Tissue by Nicotinic Acid in High-Dose Treatment with APO866. Molecular Cancer Therapeutics, 9(6), 1609–1617.[12]
- Definitive guide on the Nicotinic Acid rescue str
Sources
- 1. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. Frontiers | A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 [frontiersin.org]
- 7. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to FK866 Hydrochloride Treatment
Last Updated: February 3, 2026
Introduction
Welcome to the technical support center for FK866 hydrochloride, a potent and specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). FK866 exerts its cytotoxic effects by depleting the intracellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling, thereby inducing apoptosis and autophagy in cancer cells.[1][2] However, as with many targeted therapies, the development of resistance can limit its therapeutic efficacy. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome resistance to FK866 in a preclinical setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about FK866 function and the emergence of resistance.
Q1: What is the primary mechanism of action for FK866?
FK866 specifically inhibits NAMPT, the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis from nicotinamide.[3] By blocking this enzyme, FK866 leads to a rapid decline in intracellular NAD+ levels. This depletion disrupts numerous cellular processes that depend on NAD+, including glycolysis, the TCA cycle, and the function of NAD+-dependent enzymes like PARPs and sirtuins, ultimately leading to an energy crisis and cell death.[1][4][5]
Q2: I'm not seeing the expected level of cytotoxicity in my cancer cell line. What are the common reasons for intrinsic resistance to FK866?
Intrinsic resistance can be attributed to several factors:
-
Low NAMPT Dependence: Some cell lines may not heavily rely on the NAMPT-mediated salvage pathway. They might have robust alternative NAD+ biosynthesis pathways, such as the de novo pathway from tryptophan or the Preiss-Handler pathway from nicotinic acid.[6][7]
-
High Basal NAD+ Levels: Cells with exceptionally large intracellular NAD+ pools may require higher concentrations of FK866 or longer exposure times to achieve a critical level of depletion.
-
Overexpression of NAMPT: Higher-than-average expression of the target enzyme, NAMPT, can require a greater concentration of the inhibitor to achieve a therapeutic effect.[8]
Q3: My cells were initially sensitive to FK866, but now they are proliferating at concentrations that were previously cytotoxic. What is happening?
This phenomenon is known as acquired resistance. Cells under continuous drug pressure can adapt and evolve mechanisms to survive. For FK866, this often involves genetic or metabolic reprogramming.[3] Common mechanisms are detailed in the troubleshooting section below. The process of developing a resistant cell line in the lab involves exposing cells to gradually increasing concentrations of the drug over a prolonged period.[9][10]
Part 2: Troubleshooting Guide - Investigating FK866 Resistance
This section provides a logical workflow to diagnose why your experiments may be failing and to characterize the nature of the resistance.
Workflow for Troubleshooting FK866 Resistance
Caption: A step-by-step workflow for diagnosing and characterizing resistance to FK866.
Q4: My FK866 treatment is no longer effective. What is the first thing I should check?
A4: Before investigating complex biological mechanisms, always validate your core experimental parameters.[11]
-
Drug Integrity: Is your FK866 hydrochloride stock solution properly stored (typically at -20°C) and freshly diluted? Has it undergone multiple freeze-thaw cycles? Consider purchasing a new lot of the compound to rule out degradation.
-
Cell Culture Conditions: Ensure consistency in media formulation, serum percentage, and cell passage number. Cell characteristics can drift over time.
-
Assay Performance: Confirm that your cell viability assay (e.g., MTT, CellTiter-Glo) is performing as expected with appropriate positive and negative controls.
Q5: How do I quantitatively confirm that my cells have developed resistance?
A5: The gold standard is to compare the half-maximal inhibitory concentration (IC50) between your suspected resistant cell line and the original, sensitive (parental) cell line.
-
Perform a Dose-Response Assay: Seed both parental and suspected resistant cells at the same density.
-
Treat with a range of FK866 concentrations for a defined period (e.g., 72 hours).
-
Measure cell viability and plot the results on a semi-log graph.
-
Calculate the IC50 value for each cell line using non-linear regression.
-
Determine the Resistance Index (RI): RI = IC50 (Resistant) / IC50 (Parental). An RI significantly greater than 3-5 indicates the development of resistance.[9]
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Interpretation |
| HCT-116 | ~5 nM | ~5000 nM | ~1000 | High-level, cross-resistance observed.[12] |
| U251 Glioblastoma | ~40 nM | N/A | N/A | Example of a sensitive cell line.[13] |
| CCRF-CEM | Low nM range | >1000 nM | >100 | Resistance linked to metabolic shift.[3] |
Q6: I've confirmed resistance. What are the most likely molecular mechanisms?
A6: Acquired resistance to FK866 typically falls into two main categories: target-associated mechanisms and metabolic bypass mechanisms.
-
Target-Associated Resistance:
-
NAMPT Mutations: Point mutations in the NAMPT gene can alter the drug-binding pocket, reducing the affinity of FK866 for its target.[12] For example, the H191R mutation has been identified in FK866-resistant HCT116 cells.[12]
-
NAMPT Overexpression: While also a cause of intrinsic resistance, further amplification or transcriptional upregulation of the NAMPT gene can occur under drug pressure, requiring more inhibitor to achieve the same effect.[8]
-
-
Metabolic Bypass and Adaptation:
-
Upregulation of Alternative NAD+ Pathways: Cells can compensate for NAMPT inhibition by upregulating other NAD+ synthesis routes. Key enzymes to investigate are Quinolinic Acid Phosphoribosyltransferase (QPRT) for the de novo pathway and Nicotinic Acid Phosphoribosyltransferase (NAPRT) for the Preiss-Handler pathway.[6][7]
-
Metabolic Reprogramming: Resistant cells may shift their metabolism to become less reliant on NAD+-dependent processes. Studies have shown that some FK866-resistant cells exhibit a heightened glycolytic state, becoming dependent on lactate dehydrogenase A (LDHA) activity.[3][14]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump FK866 out of the cell, lowering its intracellular concentration.[6]
-
Part 3: Strategies and Protocols to Overcome FK866 Resistance
Once a mechanism of resistance is suspected, the following strategies can be employed to restore sensitivity.
Strategy 1: Combination Therapies
The most effective approach is often to co-target the resistance mechanism.
Q7: How can I overcome resistance caused by metabolic reprogramming?
A7: If you suspect a shift towards glycolysis (a common adaptation), consider a combination therapy approach.[7]
-
Combine FK866 with a Glycolysis Inhibitor: Co-treatment with an inhibitor of lactate dehydrogenase (LDHA) or other key glycolytic enzymes can create a synthetic lethal effect, shutting down both NAD+ production and the cell's primary energy source.[3][5]
-
Combine FK866 with an OXPHOS Inhibitor: For cells that adapt by increasing oxidative phosphorylation, co-treatment with a mitochondrial complex I inhibitor like metformin can be effective. This combination creates a severe energy crisis by inhibiting both NAD+ salvage and mitochondrial respiration.[5]
Signaling Pathway of Combination Strategy
Caption: FK866 and Metformin combination creates a synergistic energy crisis.[5]
Q8: What if resistance is due to the upregulation of alternative NAD+ synthesis pathways?
A8: This requires a more targeted approach.
-
Inhibit the Bypass Pathway: If you have identified upregulation of QPRT or NAPRT, co-treatment with inhibitors of these enzymes can restore sensitivity to FK866.[6] For example, the NAPRT inhibitor 4-hydroxynicotinic acid has been shown to sensitize ovarian cancer cells to FK866.[6]
-
Limit Substrate Availability: For cells dependent on the de novo pathway (via QPRT), limiting the availability of tryptophan in the culture medium or using a tryptophan transport inhibitor can enhance FK866's efficacy.[7]
Q9: Can FK866 be used to sensitize cells to other chemotherapies?
A9: Yes, this is a powerful application. By depleting NAD+, FK866 can cripple the cell's ability to repair DNA damage and manage oxidative stress, thereby potentiating the effects of DNA-damaging agents and other drugs.
-
Combination with Platinum Agents: FK866 enhances the anticancer effects of cisplatin in cholangiocarcinoma cells.[4][15]
-
Combination with Topoisomerase Inhibitors: FK866 potentiates the cytotoxic effects of etoposide.
-
Combination with PARP Inhibitors: The depletion of NAD+, the substrate for PARP enzymes, makes this a highly rational and synergistic combination.
Part 4: Key Experimental Protocols
Protocol 1: Measuring Intracellular NAD+ Levels
This is the most direct readout of FK866's on-target activity. Bioluminescent or colorimetric assay kits are commercially available and offer high sensitivity.[16][17] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is considered the most accurate method.[18][19]
A. Sample Preparation:
-
Culture cells in a 96-well plate and treat with FK866 (and/or combination agents) for the desired time. Include untreated and vehicle-treated controls.
-
Remove the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol for your chosen NAD+ assay kit. This often involves an acid extraction step (e.g., with perchloric acid) to stabilize NAD+ and precipitate proteins.[19]
B. Bioluminescent Assay (Example using a NAD/NADH-Glo™ type assay): [17]
-
Add an equal volume of the NAD/NADH-Glo™ Detection Reagent to each well containing the cell lysate.
-
Mix gently on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure luminescence using a plate reader.
C. Data Analysis:
-
Generate a standard curve using the provided NAD+ standards.
-
Calculate the concentration of NAD+ in your samples based on the standard curve.
-
Normalize the results to cell number or protein concentration (determined from a parallel plate) to account for differences in cell density.
| Expected Outcome | NAD+ Level (Relative to Control) | Interpretation |
| Sensitive Cells | < 20% | FK866 is effectively inhibiting NAMPT. |
| Resistant (Target Mutation) | > 80% | FK866 is unable to inhibit the mutated NAMPT. |
| Resistant (Bypass) | > 50% | Cells are compensating for NAMPT inhibition. |
Protocol 2: Generating an FK866-Resistant Cell Line
This protocol allows for the in vitro study of acquired resistance mechanisms.
-
Determine Initial IC50: First, establish the baseline sensitivity of your parental cell line to FK866 by performing a dose-response curve.
-
Initial Exposure: Begin culturing the parental cells in media containing FK866 at a concentration equal to their IC50.
-
Monitor and Passage: Initially, you will observe significant cell death. Allow the surviving cells to recover and repopulate the flask. When the culture reaches ~80% confluency and exhibits a stable growth rate, passage the cells.
-
Stepwise Dose Escalation: After 2-3 stable passages, increase the concentration of FK866 in the culture medium by 1.5 to 2-fold.[9]
-
Repeat: Continue this cycle of adaptation and dose escalation. If cells fail to recover after a dose increase, revert to the previous concentration for a few more passages before attempting to increase it again, perhaps by a smaller increment (e.g., 1.2-fold).[9][10]
-
Characterize and Bank: Periodically (e.g., every 5-10 dose escalations), re-calculate the IC50 to track the development of resistance. Freeze down vials of cells at each stage for future analysis. A resistant line is typically considered established when its IC50 is stably and significantly higher (e.g., >10-fold) than the parental line.
References
-
Redler, S., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc. Retrieved from [Link]
-
Chen, H., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. MDPI. Retrieved from [Link]
-
Oh, K., et al. (2018). Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment. Oncotarget. Retrieved from [Link]
-
Moore, Z., et al. (n.d.). FK866 pre- and co-treatment optimally sensitizes PDA cells to β-lap.... ResearchGate. Retrieved from [Link]
-
Bai, L., et al. (2023). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. PMC - NIH. Retrieved from [Link]
-
Unknown. (n.d.). Characterization of FK866-resistant cells. a, b Administration of FK866.... ResearchGate. Retrieved from [Link]
-
Pillai, R. N., et al. (2015). Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. ASCO Publications. Retrieved from [Link]
-
Redler, S., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. ResearchGate. Retrieved from [Link]
-
Cufí, S., et al. (n.d.). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Retrieved from [Link]
-
Ko, Y., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. PMC - PubMed Central. Retrieved from [Link]
-
Kim, Y., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. Retrieved from [Link]
-
Thongon, N., et al. (2018). Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA. PubMed. Retrieved from [Link]
-
Li, M., et al. (n.d.). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. PubMed Central. Retrieved from [Link]
-
Unknown. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]
-
Mayo Clinic. (2023). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Retrieved from [Link]
-
Cea, M., et al. (2015). New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. Retrieved from [Link]
-
Unknown. (2024). What is the most accurate method to measure intracellular NAD level?. ResearchGate. Retrieved from [Link]
-
Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]
-
Heske, C. M. (n.d.). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. Retrieved from [Link]
-
Jöe, M. (n.d.). Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. DiVA portal. Retrieved from [Link]
-
D'Alessandro, A. (2023). Induction of Drug-Resistance and Production of a Culture Medium Able to Induce Drug-Resistance in Vinblastine Untreated Murine Myeloma Cells. MDPI. Retrieved from [Link]
-
Grokipedia. (n.d.). NAD Level Testing. Retrieved from [Link]
-
University of Ottawa. (2025). Scientists zero in on cellular mechanism fueling drug-resistant cancers. Retrieved from [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. benchchem.com [benchchem.com]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. grokipedia.com [grokipedia.com]
Technical Support Center: Troubleshooting Inconsistent Results in FK866 Experiments
Welcome to the technical support center for FK866, a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using FK866 and to troubleshoot common sources of inconsistent results. Our goal is to provide you with the expertise and validated protocols necessary to ensure the reliability and reproducibility of your experiments.
Introduction: The Causality of FK866 Action
FK866 inhibits NAMPT, the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM).[1][2] NAD+ is an essential coenzyme for hundreds of redox reactions vital for cellular energy metabolism and a required substrate for enzymes like PARPs and sirtuins, which are crucial for DNA repair, cell signaling, and chromatin remodeling.[3][4]
By blocking NAMPT, FK866 induces a gradual but catastrophic depletion of intracellular NAD+, leading to a subsequent decrease in ATP levels and ultimately, cell cycle arrest or apoptosis.[1][4][5] A critical point to understand is that the cytotoxic effects of FK866 are often delayed; NAD+ levels can drop significantly within hours, but the consequent loss of cell viability may not be apparent for 48 to 72 hours or even longer, depending on the cell type and its metabolic rate.[1]
This delayed mechanism is a frequent source of misinterpretation. Unlike acute toxins, FK866 initiates a metabolic crisis that takes time to manifest as cell death.
Core Troubleshooting & FAQs
This section addresses the most common issues encountered in FK866 experiments in a direct question-and-answer format.
Q1: I'm not seeing any effect of FK866 on my cells, even at high concentrations. What's going wrong?
This is the most frequent issue and almost always points to the presence of an alternative NAD+ synthesis route: the Preiss-Handler pathway.
-
The Underlying Science: While most cancer cells rely heavily on the NAMPT-mediated salvage pathway, some cells can synthesize NAD+ from nicotinic acid (NA) via the Preiss-Handler pathway.[6][7] This pathway uses the enzyme nicotinate phosphoribosyltransferase (NAPRT) to bypass the NAMPT block. FK866 is highly specific to NAMPT and has no inhibitory effect on NAPRT.[8]
-
Troubleshooting Steps:
-
Check Your Cell Culture Medium: Standard media formulations like RPMI-1640, DMEM, and Ham's F12 often contain nicotinamide as the sole NAD+ precursor. However, some formulations or custom media may contain nicotinic acid, which will rescue cells from FK866's effects. Ensure you are using a medium that does not contain nicotinic acid.
-
Assess NAPRT Expression: If possible, check for the expression of the NAPRT gene/protein in your cell line of interest using qPCR, western blot, or by consulting cancer cell line databases. High NAPRT expression is a strong indicator of potential resistance.[9]
-
Perform a Rescue Experiment: To confirm this mechanism, treat your cells with FK866 in the presence and absence of supplemented nicotinic acid (NA) or nicotinamide (NAM). As a positive control, co-treatment with NAM should rescue the cells, confirming the on-target effect of FK866.[8] If NA also rescues your cells, it confirms a functional Preiss-Handler pathway is the cause of resistance.
-
Q2: My IC50 value for FK866 varies significantly between experiments. Why is there so much inconsistency?
Inconsistent IC50 values are often traced back to subtle variations in experimental setup and reagent handling.
-
The Underlying Science: The potency of FK866 is highly dependent on the metabolic state of the cells, the duration of exposure, and the method used to assess viability. Because it works by depleting a critical resource (NAD+), factors that influence NAD+ turnover will alter the apparent potency.
-
Troubleshooting Checklist:
-
Reagent Stability: FK866 stock solutions in DMSO are stable for several months when stored at -20°C or -80°C.[8] However, repeated freeze-thaw cycles should be avoided.[10] Prepare single-use aliquots of your stock solution to maintain its potency. A study on Daporinad (FK866) confirmed its stability in plasma for at least two weeks at -80°C and through three freeze-thaw cycles.[11]
-
Incubation Time: Are you consistent with your treatment duration? Due to its delayed mechanism, a 24-hour incubation may show little effect, while a 72- or 96-hour incubation will reveal potent cytotoxicity. Ensure your endpoint is timed to capture the full effect of NAD+ depletion.
-
Cell Seeding Density: Higher cell densities can deplete nutrients faster and alter the metabolic state of the culture, potentially influencing NAD+ turnover and sensitivity to FK866. Use a consistent, optimized seeding density for all experiments.
-
Choice of Viability Assay: Different assays measure different parameters. Assays like CCK-8 or WST-1 measure metabolic activity (dehydrogenase function), which is directly dependent on NAD(P)H.[12] Assays like Sulforhodamine B (SRB) or crystal violet measure total cellular protein, which correlates with cell number.[2] Since NAD+ depletion precedes cell death, you may see a drop in metabolic activity before a reduction in cell number, leading to different IC50 values. Choose one method and use it consistently.
-
Q3: My NAD+ measurement results are noisy and not showing the expected depletion after FK866 treatment. How can I improve this assay?
Accurate NAD+ measurement is key to validating FK866's on-target effect. Inconsistent results often stem from sample handling.
-
The Underlying Science: NAD+ and NADH are sensitive molecules that can degrade or interconvert rapidly during sample preparation.[3] Proper extraction and quenching of enzymatic activity are critical. The intracellular concentration of NAD+ is also significantly higher than in plasma, meaning cell lysis can dramatically alter measurements if not handled correctly.[13]
-
Troubleshooting Protocol Integrity:
-
Rapid Cell Lysis: Perform cell lysis and extraction quickly and on ice to minimize enzymatic degradation of NAD+.
-
Acid/Base Extraction: To measure NAD+ and NADH separately, you must use differential extraction. A mild acid extraction (e.g., with HCl) will degrade NADH while preserving NAD+. Conversely, a mild base extraction (e.g., with NaOH) will degrade NAD+ while preserving NADH.[14] Failure to perform this step correctly is a major source of error.
-
Avoid Contaminants: Ensure all labware (tubes, plates) is free of chemical contaminants. Use high-purity water for all reagent preparations.[15]
-
Check Kit Compatibility: Ensure your NAD+ assay kit is suitable for your sample type (e.g., cultured cells). Some kits may have interfering substances.
-
Run Proper Controls: Always include a vehicle-treated control (e.g., DMSO) and a positive control if available. A rescue experiment with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, can confirm that the observed NAD+ depletion is due to NAMPT inhibition.[5]
-
Visualizing the Core Concepts
To better understand the mechanisms at play, the following diagrams illustrate the key NAD+ synthesis pathways and a logical workflow for troubleshooting your experiments.
Data Summary & Recommended Concentration Ranges
The effective concentration of FK866 is highly cell-line dependent. Below is a table summarizing typical ranges reported in the literature. It is imperative to perform a dose-response curve for your specific cell line.
| Cell Line Type | Reported IC50 / Effective Concentration | Typical Incubation Time | Reference(s) |
| Hepatocellular Carcinoma (HepG2) | ~1 nM | 4-6 days | [8] |
| Glioblastoma (U251) | ~40 nM | 4 days | [16] |
| Pancreatic Cancer (KP4) | 5 nM (in combination) | 6 days | [3] |
| Anaplastic Meningioma (IOMM) | 2.5 µM | 48-72 hours | [17] |
| Hematologic Malignancies | 0-10 nM | Not Specified | [8] |
Validated Experimental Protocols
Protocol 1: Preparation and Storage of FK866 Stock Solution
Proper handling of FK866 is the first step to reproducible results.
-
Reconstitution: FK866 is typically supplied as a solid. Dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). To aid dissolution, you can warm the tube at 37°C for 10 minutes and vortex or use a brief sonication.[8]
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes in sterile polypropylene tubes. The volume per aliquot should be convenient for your typical experimental dilutions to avoid needing to thaw and re-freeze the main stock.
-
Storage: Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for several months when stored this way.[8] Avoid repeated freeze-thaw cycles.[10] Aqueous solutions are not recommended for storage beyond one day.[16]
Protocol 2: Measuring Cell Viability with Sulforhodamine B (SRB) Assay
This assay measures total cellular protein, providing a robust measure of cell number.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add FK866 at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired period (e.g., 72-96 hours).
-
Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[2]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound dye.[2]
-
Drying: Allow the plates to air-dry completely at room temperature.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[2]
-
Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[18]
-
Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Reading: Measure the absorbance (OD) at 510-540 nm using a microplate reader.
Protocol 3: Measurement of Intracellular NAD+
This protocol provides a framework for using a colorimetric NAD+ assay kit. Always refer to your specific kit's manual.
-
Cell Harvesting: After FK866 treatment, harvest cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells). Count the cells to ensure equal numbers are used for each condition.
-
NAD+ Extraction (Critical Step):
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in the NAD+ extraction buffer provided with the kit.
-
To measure NAD+ specifically , perform an acid treatment. Add a small volume of 0.1 N HCl to the lysate, mix, and heat at 80°C for 60 minutes to degrade NADH.[14]
-
Neutralize the sample by adding an appropriate buffer (e.g., 1X Assay Buffer) to bring the pH to between 6.0 and 8.0.[14] Keep samples on ice.
-
-
Enzymatic Cycling Reaction:
-
Prepare a NAD+ standard curve according to the kit's instructions.
-
Add 50 µL of your extracted samples and standards to a 96-well plate.
-
Add 50 µL of the NAD Cycling Reagent Mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[19]
-
Calculation: Determine the NAD+ concentration in your samples by interpolating from the standard curve. Normalize the results to the initial cell number or protein concentration of the lysate.
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436–7442. [Link]
-
Galli, U., et al. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules, 28(1), 123. [Link]
-
Kim, H., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Pharmaceuticals, 15(4), 429. [Link]
-
Wulbrand, C., et al. (2021). The nicotinamide phosphoribosyltransferase antagonist FK866 inhibits growth of prostate tumour spheroids and increases doxorubicin retention without changes in drug transporter and cancer stem cell protein expression. Clinical and Experimental Pharmacology and Physiology, 48(3), 422-434. [Link]
-
Wang, X., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. Biology, 13(2), 99. [Link]
-
Zhang, L., et al. (2022). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology, 12, 883391. [Link]
-
Cunha, J., et al. (2022). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers, 14(22), 5597. [Link]
-
Nadmed. Troubleshooting Guide for NAD/NADH Assays. [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. [Link]
-
Cell Biolabs, Inc. NAD+/NADH Assay Kit (Colorimetric) Product Manual. [Link]
-
US BioTek Laboratories. (2025). 4 Questions on NAD/NADH Testing Answered. [Link]
-
Reddit r/labrats. (2026). Troubleshooting - NAD/NADH Colorimetric Microplate Assay Kit. [Link]
-
An, L., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences, 10, 1321453. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, stemness, the immune response, and cancer. Signal Transduction and Targeted Therapy, 6(1), 1-19. [Link]
-
Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]
-
P-rez-L-pez, R., et al. (2023). Targeting of Glucose Transport and the NAD Pathway in Neuroendocrine Tumor (NET) Cells Reveals New Treatment Options. International Journal of Molecular Sciences, 24(5), 4410. [Link]
-
Lin, S. J., & Guarente, L. (2003). Nicotinamide adenine dinucleotide, a metabolic regulator of transcription, longevity and disease. Current opinion in cell biology, 15(2), 241-246. [Link]
-
Chini, C. C., et al. (2018). NAD metabolism in cancer therapeutics. Frontiers in Oncology, 8, 627. [Link]
-
Amerigo Scientific. Quantification of Intracellular Metabolites. [Link]
-
Illuminating NAD Metabolic Landscape in Cancer Cells. (n.d.). [Link]
-
Lucena-Cacace, A., et al. (2021). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
-
Schuster, S., et al. (2015). FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells. Biochemical and Biophysical Research Communications, 458(3), 582-587. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. cdn.thewellbio.com [cdn.thewellbio.com]
- 10. FK866 (APO 866, Daporinad) | nicotinamide phosphoribosyltransferase inhibitor | NMPRTase inhibitor | CAS 658084-64-1 | Buy APO866; FK-866; APO-866; K 22.175 from Supplier InvivoChem [invivochem.com]
- 11. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dojindo.com [dojindo.com]
- 13. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. nadmed.com [nadmed.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. FK 866 Supplier | CAS 658084-64-1 | FK866 | Tocris Bioscience [tocris.com]
- 18. content.abcam.com [content.abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing FK866 Hydrochloride Toxicity to Normal Cells
Welcome to the technical support center for FK866 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing FK866 effectively while minimizing its toxicity to normal cells. Our approach is rooted in a deep understanding of the compound's mechanism of action and extensive experience in its application.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding FK866 hydrochloride.
Q1: What is the primary mechanism of action of FK866 hydrochloride?
FK866 hydrochloride is a potent and highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is the primary route for NAD+ production in mammalian cells.[4][5] By inhibiting NAMPT, FK866 leads to a gradual depletion of intracellular NAD+ levels, which is crucial for numerous cellular processes, including redox reactions, DNA repair, and cell signaling.[2][4] This depletion of NAD+ ultimately triggers apoptosis, or programmed cell death, in susceptible cells.[1][2][6]
Q2: Why is FK866 more toxic to cancer cells than normal cells?
The differential toxicity of FK866 stems from the altered metabolism of cancer cells. Many tumor cells exhibit a high rate of NAD+ turnover and are heavily reliant on the NAMPT-mediated salvage pathway for NAD+ regeneration.[4][7] This increased dependency makes them particularly vulnerable to NAMPT inhibition. In contrast, many normal cells have a lower NAD+ demand and may have a greater capacity to utilize alternative NAD+ biosynthetic pathways, such as the Preiss-Handler pathway which uses nicotinic acid (NA) as a precursor.[2][3] Consequently, FK866 can selectively induce apoptosis in cancer cells while having a lesser effect on normal cells.[8]
Q3: What are the typical signs of FK866-induced toxicity in cell culture?
The onset of FK866-induced toxicity is often delayed.[1][2] Initial signs, typically observed after 24-48 hours of treatment, include a decrease in metabolic activity, which can be measured by assays like WST-1 or MTT.[2] This is followed by a reduction in cell proliferation and, eventually, signs of apoptosis such as cell shrinkage, membrane blebbing, and DNA fragmentation, which can be observed after 72-96 hours.[2][9]
Q4: Can the toxic effects of FK866 on normal cells be reversed?
Yes, the cytotoxic effects of FK866 can often be reversed or "rescued" by providing precursors for alternative NAD+ synthesis pathways that bypass NAMPT. The most common rescue agent is nicotinamide mononucleotide (NMN), the direct product of the NAMPT reaction.[5] Supplementing the culture medium with NMN can replenish the NAD+ pool and prevent cell death.[5] In cells that express the enzyme nicotinic acid phosphoribosyltransferase (NAPRT), nicotinic acid (NA) can also serve as a rescue agent.[2]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments with FK866.
Problem 1: High levels of toxicity observed in normal (non-cancerous) control cells.
Causality Explanation:
While FK866 is selectively toxic to cancer cells, high concentrations or prolonged exposure can also affect normal cells.[4][7] The degree of toxicity can also depend on the specific normal cell type and its inherent metabolic state and expression levels of NAD+ biosynthetic enzymes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high toxicity in normal cells.
Step-by-Step Solutions:
-
Verify FK866 Concentration: Double-check your calculations and the stock solution concentration. Serial dilution errors are a common source of unexpectedly high toxicity.
-
Perform a Dose-Response Curve: It is crucial to determine the IC50 (half-maximal inhibitory concentration) of FK866 for both your cancer and normal cell lines. This will help you identify a therapeutic window where cancer cell death is maximized and normal cell toxicity is minimized. A typical starting range for many cancer cell lines is 1-100 nM.[1][4][10]
-
Reduce Incubation Time: The cytotoxic effects of FK866 are time-dependent.[2] If you are observing high toxicity in normal cells, consider reducing the duration of the treatment. For example, if you are treating for 72 hours, try a 48-hour time point.
-
Assess NAD+ Pathway Gene Expression: If possible, use qPCR or Western blotting to assess the expression levels of key NAD+ biosynthetic enzymes (e.g., NAMPT, NAPRT) in your normal and cancer cell lines. Normal cells with low NAPRT expression may be more susceptible to FK866.
-
Implement a Rescue Strategy: As a definitive control and a potential mitigation strategy, co-treat your normal cells with FK866 and a rescue agent like nicotinamide mononucleotide (NMN) or nicotinic acid (NA). This can help confirm that the observed toxicity is due to on-target NAMPT inhibition.
Problem 2: FK866 shows little to no effect on the target cancer cells.
Causality Explanation:
Resistance to FK866 in cancer cells can arise from several factors. The cells may have low NAMPT expression, or they may possess a functional Preiss-Handler pathway, allowing them to synthesize NAD+ from nicotinic acid, thus bypassing the NAMPT block.[2] Some cancer cells may also have inherent mechanisms to cope with NAD+ depletion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low FK866 efficacy.
Step-by-Step Solutions:
-
Verify FK866 Activity: Ensure that your FK866 stock solution is active. You can test it on a sensitive cell line known to respond to FK866.
-
Increase Concentration and Incubation Time: Some cancer cell lines may require higher concentrations of FK866 or longer incubation times to induce apoptosis.[11] Perform a dose-response and time-course experiment extending to higher concentrations (e.g., up to 1 µM) and longer durations (e.g., up to 96 hours).
-
Measure Intracellular NAD+ Levels: To confirm that FK866 is engaging its target, measure the intracellular NAD+ levels in your cancer cells after treatment. A significant drop in NAD+ levels would indicate that the drug is working as expected, and the lack of cell death may be due to downstream resistance mechanisms.
-
Assess NAD+ Pathway Gene Expression: As mentioned previously, check the expression of NAMPT and NAPRT. High NAPRT expression could explain the resistance, as the cells can use nicotinic acid from the medium to synthesize NAD+.
-
Consider Combination Therapy: FK866 has been shown to synergize with other anticancer agents, such as cisplatin and metformin.[10][12] Combining FK866 with another agent that targets a different pathway may overcome resistance.
III. Experimental Protocols
Protocol 1: Determining the IC50 of FK866 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of FK866 in your cell line of interest.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a series of dilutions of FK866 hydrochloride in your cell culture medium. A common starting range is from 0.1 nM to 10 µM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of FK866. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for your desired time points (e.g., 48, 72, and 96 hours).
-
Cell Viability Assessment: Use a cell viability reagent such as MTT, WST-1, or a commercial kit like CellTiter-Glo®. Follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Plot the cell viability against the logarithm of the FK866 concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: NAD+ Quantification Assay
This protocol provides a general workflow for measuring intracellular NAD+ levels.
-
Cell Treatment: Treat your cells with FK866 at the desired concentration and for the desired time in a multi-well plate.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer. For NAD+ measurement, an acidic lysis buffer is often used to degrade NADH while preserving NAD+.
-
NAD+ Cycling Reaction: Use a commercial NAD+/NADH quantification kit. These kits typically involve a cycling reaction where NAD+ is reduced to NADH, which then reduces a probe to generate a colorimetric or fluorescent signal.
-
Signal Detection: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the NAD+ concentration based on a standard curve generated with known concentrations of NAD+. Normalize the NAD+ levels to the protein concentration of each sample.
IV. Data Presentation
Table 1: Representative IC50 Values of FK866 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Liver Carcinoma | ~1 | [1][2] |
| IOMM | Anaplastic Meningioma | ~2500 (2.5 µM) | [7] |
| U251 | Glioblastoma | ~40 | [13] |
| MHCC97-H | Hepatocellular Carcinoma | 5-10 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions.
V. Signaling Pathways and Workflows
NAD+ Biosynthesis Pathways and FK866 Inhibition
Caption: NAD+ biosynthesis pathways and the inhibitory action of FK866.
VI. References
-
Semantic Scholar. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. [Link]
-
Frontiers. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. [Link]
-
PubMed. Selective Cytotoxicity of the NAMPT Inhibitor FK866 Toward Gastric Cancer Cells With Markers of the Epithelial-Mesenchymal Transition, Due to Loss of NAPRT. [Link]
-
MDPI. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. [Link]
-
PubMed Central. FK866 inhibits the epithelial-mesenchymal transition of hepatocarcinoma MHCC97-H cells. [Link]
-
AACR Journals. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. [Link]
-
PubMed Central. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. [Link]
-
MDPI. The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. [Link]
-
MDPI. Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma. [Link]
-
MDPI. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. [Link]
-
ResearchGate. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. [Link]
-
Cancers. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. [Link]
-
IslandScholar. The NAD+ Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis. [Link]
-
MDPI. The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. [Link]
-
PubMed Central. Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE. [Link]
Sources
- 1. FK 866 hydrochloride | NAMPT | Tocris Bioscience [tocris.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. FK866 inhibits the epithelial-mesenchymal transition of hepatocarcinoma MHCC97-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. islandscholar.ca [islandscholar.ca]
- 6. apexbt.com [apexbt.com]
- 7. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 [frontiersin.org]
- 12. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Dose-Dependent Effects of FK866 on Cell Viability
Welcome to the technical support center for researchers utilizing FK866 in their cell viability experiments. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to ensure the scientific integrity and reproducibility of your results. We will delve into the causality behind experimental choices and provide self-validating systems to bolster your confidence in your findings.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments with FK866.
Q1: I am not observing a dose-dependent decrease in cell viability with FK866. What are the possible reasons?
A1: Several factors can contribute to a lack of a dose-dependent effect. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Incubation Time: FK866 induces cell death primarily by depleting intracellular NAD+ pools, which is a time-dependent process. Unlike acute cytotoxic agents, the effects of FK866 may not be apparent after short incubation periods. We recommend a minimum incubation time of 72 hours, with some cell lines requiring up to 96 hours or longer to exhibit significant cell death.[1][2]
-
Sub-optimal Concentration Range: The sensitivity to FK866 is highly cell-line dependent, with reported IC50 values ranging from sub-nanomolar to micromolar.[3][4] If you are not observing an effect, you may need to test a broader range of concentrations. We suggest starting with a wide range, for example, from 0.1 nM to 10 µM, to determine the sensitivity of your specific cell line.
-
Cell Line Resistance: Certain cell lines may exhibit intrinsic or acquired resistance to FK866. This can be due to several mechanisms, including:
-
Expression of Nicotinate Phosphoribosyltransferase (NAPRT): Cells that express high levels of NAPRT can utilize the de novo pathway for NAD+ synthesis from nicotinic acid, bypassing the NAMPT-dependent salvage pathway inhibited by FK866.[5]
-
Metabolic Plasticity: Cancer cells can adapt their metabolic pathways to survive under conditions of NAD+ depletion.[6]
-
-
Reagent Quality: Ensure that your FK866 stock solution is properly prepared and stored to maintain its potency. We recommend preparing a concentrated stock in a suitable solvent like DMSO and storing it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: My results for cell viability after FK866 treatment are not reproducible. What could be the cause of this variability?
A2: Reproducibility is key to reliable scientific data. High variability in your results can stem from several sources:
-
Inconsistent Cell Seeding Density: The initial number of cells seeded per well can significantly impact the outcome of a cell viability assay. Ensure that you have a uniform single-cell suspension before seeding and that the cell density is consistent across all wells and experiments.
-
Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the media and affect cell growth and drug efficacy. To mitigate this, we recommend not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.
-
Variations in Incubation Conditions: Consistent temperature, humidity, and CO2 levels are crucial for cell health and consistent drug effects. Any fluctuations in incubator conditions can introduce variability.
-
Inconsistent Reagent Addition: Ensure that all reagents, including FK866 and the viability assay reagent (e.g., MTT, PrestoBlue), are added uniformly and mixed thoroughly in each well.
Q3: How can I confirm that the observed cell death is indeed due to the on-target effect of FK866 (i.e., NAMPT inhibition)?
A3: This is an excellent question that addresses the specificity of your experimental findings. To confirm the on-target effect of FK866, you can perform a rescue experiment:
-
Nicotinamide Mononucleotide (NMN) or Nicotinamide Riboside (NR) Rescue: NMN is the direct product of the NAMPT-catalyzed reaction, while NR is a precursor to NMN.[7] Supplementing the culture medium with NMN or NR should bypass the FK866-induced block in NAD+ synthesis and rescue the cells from its cytotoxic effects. If the addition of NMN or NR reverses the decrease in cell viability, it strongly suggests that the effect of FK866 is due to NAMPT inhibition.
Q4: Should I expect to see apoptosis in my cells after FK866 treatment? What if I don't observe classical apoptotic markers?
A4: FK866 is known to induce apoptosis in many cancer cell lines.[8][9] This is often characterized by the activation of caspases (e.g., caspase-3, -8, -9) and PARP cleavage.[9][10] However, it's important to note that FK866 can also induce other forms of cell death, including caspase-independent apoptosis and autophagy.[1][11]
If you do not observe classical apoptotic markers, consider the following:
-
Time-course of Apoptosis: The induction of apoptosis by FK866 is a delayed effect. You may need to perform a time-course experiment to identify the optimal time point for observing apoptotic markers.
-
Alternative Cell Death Pathways: Investigate markers for other cell death pathways. For instance, you could assess the expression of LC3-II for autophagy or look for the release of apoptosis-inducing factor (AIF) from the mitochondria for caspase-independent apoptosis.[1]
In-Depth Experimental Protocol: Assessing Dose-Dependent Effects of FK866 on Cell Viability using the MTT Assay
This protocol provides a detailed, step-by-step methodology for a robust and reproducible cell viability assay.
Materials:
-
FK866 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of FK866 Stock Solution:
-
Prepare a 10 mM stock solution of FK866 in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Pro-Tip: To minimize the "edge effect," avoid seeding cells in the perimeter wells. Instead, fill these wells with 100 µL of sterile PBS.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
FK866 Treatment:
-
Prepare a series of dilutions of FK866 in complete cell culture medium from your 10 mM stock. A common starting range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest FK866 concentration used.
-
Carefully remove the medium from the wells and add 100 µL of the prepared FK866 dilutions or vehicle control to the respective wells.
-
Incubate the plate for your desired time point (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the FK866 concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 value (the concentration of FK866 that inhibits cell viability by 50%).
-
Visualizing the Mechanism and Workflow
To better understand the underlying principles of FK866 action and the experimental process, the following diagrams have been generated.
Caption: Mechanism of FK866-induced cell death.
Caption: Experimental workflow for assessing cell viability.
Summary of Dose-Dependent Effects of FK866
The following table summarizes typical IC50 values of FK866 in various cancer cell lines as reported in the literature. This data highlights the cell-line-specific sensitivity to FK866.
| Cell Line | Cancer Type | Reported IC50 | Reference |
| HepG2 | Liver Carcinoma | ~1 nM | [11] |
| IOMM | Anaplastic Meningioma | Dose-dependent inhibition (0-25 µM) | [12] |
| HuCCT1, KMCH, EGI | Cholangiocarcinoma | Dose-dependent inhibition (1-20 nM) | [13] |
| SCLC cell lines | Small Cell Lung Cancer | 0.38-7.2 nM | [4] |
| A549 | Non-Small Cell Lung Cancer | ~100 nM | [4] |
| 42MG | Glioblastoma | < 1 nM | |
| DBTRG, TB48 | Glioblastoma | Moderately resistant | [3] |
Disclaimer: The IC50 values provided are for reference only and may vary depending on the specific experimental conditions. It is essential to determine the IC50 for your particular cell line and assay conditions.
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442. [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (2023). MDPI. [Link]
-
On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. (2014). AACR Journals. [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. (2022). Frontiers in Oncology. [Link]
-
Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA. (2020). ResearchGate. [Link]
-
NAMPT inhibition sensitizes pancreatic adenocarcinoma cells to tumor-selective, PAR-independent metabolic catastrophe and cell death induced by β-lapachone. (2015). National Institutes of Health. [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (2021). MDPI. [Link]
-
On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. (2014). AACR Journals. [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. (2021). OAE Publishing Inc.[Link]
-
DNA repair deficiency sensitizes lung cancer cells to NAD+ biosynthesis blockade. (2018). Journal of Clinical Investigation. [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. (2022). PubMed Central. [Link]
-
Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition. (2014). National Institutes of Health. [Link]
-
Time and concentration dependent effects of FK866 on HepG2 cells. (2003). ResearchGate. [Link]
-
FK866 pre- and co-treatment optimally sensitizes PDA cells to β-lap. (2015). ResearchGate. [Link]
-
Effect of FK866 on cell viability and apoptosis of HTLV-1-infected T-cell lines. (2019). ResearchGate. [Link]
-
FK-866-induced MDPC-23 cell death is mediated by both intrinsic and extrinsic pathways. (2018). ResearchGate. [Link]
-
Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma. (2021). MDPI. [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). Frontiers in Pharmacology. [Link]
-
Perturbations of NAD+ salvage systems impact mitochondrial function and energy homeostasis in mouse myoblasts and intact skeletal muscle. (2016). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022). MDPI. [Link]
-
Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. (2012). ASCO Publications. [Link]
-
Apoptosis Dependent and Independent Functions of Caspases. (2000). NCBI Bookshelf. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. NAMPT inhibition sensitizes pancreatic adenocarcinoma cells to tumor-selective, PAR-independent metabolic catastrophe and cell death induced by β-lapachone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing Poor Solubility of FK866
Last Updated: 2026-02-03
Welcome to the technical support guide for FK866 (also known as Daporinad or APO-866), a potent and highly specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] While FK866 is an invaluable tool for studying NAD+ biosynthesis and its role in various diseases like cancer, its limited solubility in aqueous buffers presents a significant challenge for researchers.[2]
This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure you can confidently and accurately prepare FK866 for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding FK866 handling.
Q1: Why is my FK866 not dissolving in my cell culture media or PBS?
FK866 is a crystalline solid that is sparingly soluble in aqueous buffers like PBS or cell culture media.[2] Its chemical structure lends it hydrophobic characteristics, causing it to precipitate or remain as a suspension when added directly to aqueous solutions. Direct dissolution in aqueous buffers is not a recommended procedure.
Q2: What is the best solvent to make a stock solution of FK866?
For creating a high-concentration primary stock solution, organic solvents are required. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and recommended solvents.[2][3]
-
DMSO: Offers high solubility, often up to 25-39 mg/mL.[2]
-
Ethanol: Also provides high solubility, with reports of up to 50 mg/mL.[2]
The choice between them often depends on the tolerance of your experimental system to the specific solvent.
Q3: I've dissolved FK866 in DMSO, but it precipitates when I add it to my media. What went wrong?
This is a common issue known as "crashing out." It occurs when a concentrated stock in an organic solvent is diluted too quickly or into too large a volume of a non-solvent (your aqueous buffer). The FK866 molecules rapidly aggregate and precipitate before they can be properly dispersed. A serial or intermediate dilution step is crucial to prevent this (see Protocol 1).
Q4: How should I store my FK866 solutions?
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).[2]
-
Organic Stock Solutions (DMSO/Ethanol): Aliquot your stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C, where they can be stable for at least one year.[4]
-
Aqueous Working Solutions: It is strongly recommended to prepare fresh aqueous dilutions for each experiment. Aqueous solutions of FK866 are not stable and should not be stored for more than one day.[2]
Part 2: In-Depth Technical Guide & Protocols
Understanding the Science Behind FK866's Poor Solubility
FK866 (N-[4-(1-benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2E-propenamide) has a molecular weight of 391.5 g/mol .[5] Its structure contains several hydrophobic regions, including a benzoyl group and a butyl-piperidinyl chain, which dominate its physicochemical properties and limit its interaction with water molecules. While it possesses nitrogen atoms that can act as hydrogen bond acceptors, the overall molecule is lipophilic, leading to its poor aqueous solubility.
Data Summary: FK866 Solubility
The following table summarizes the approximate solubility of FK866 in various solvents, compiled from supplier technical data sheets. Note that batch-to-batch variability may result in minor differences.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Reference |
| DMSO | ~25 - 39.15 | ~64 - 100 | [2] |
| Ethanol | ~39.15 - 50 | ~100 - 128 | [2] |
| Dimethyl Formamide (DMF) | ~40 | ~102 | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | ~1.28 | [2] |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble | Insoluble / Sparingly Soluble | [2][6] |
Experimental Workflow & Decision Making
Choosing the correct solubilization strategy depends on your experimental model. The following diagram outlines a decision-making workflow for preparing FK866.
Caption: Troubleshooting flowchart for FK866 precipitation issues.
References
-
FK-866 Product Information Sheet. Cayman Chemical.
-
FK866 (APO866) – NAMPT Inhibitor. APExBIO.
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442.
-
Daporinad (FK866) | NMPRT Inhibitor. MedChemExpress.
-
Hasmann, M., et al. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. AACR Journals.
-
Galli, U., et al. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. MDPI.
-
Clemons, T., et al. (2021). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. MDPI.
-
Wang, Y., et al. (2022). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. PubMed Central.
-
Chen, H., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. MDPI.
-
FK 866 | NAMPT Inhibitors. Tocris Bioscience.
-
Characterization of FK866-resistant cells. ResearchGate.
-
Al-Warhi, T., et al. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. MDPI.
-
FK866 (Daporinad) | Nampt Inhibitor. Selleck Chemicals.
-
FK 866 Supplier. Tocris Bioscience.
-
FK866 (APO 866, Daporinad). InvivoChem.
-
Daporinad. PubChem.
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- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Daporinad | C24H29N3O2 | CID 6914657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Validation & Comparative
Technical Comparison: FK866 vs. GNE-617 in NAMPT Inhibition
Executive Summary: The Evolution of NAMPT Inhibitors
In the landscape of cancer metabolism targeting, Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors represent a critical class of drugs designed to induce metabolic collapse in tumors by depleting the NAD+ pool.
FK866 (Apo866) serves as the prototypical "benchmark" compound. It was the first-in-class highly specific inhibitor but failed in clinical trials due to dose-limiting thrombocytopenia and rapid clearance. GNE-617 , developed by Genentech, represents a second-generation structural optimization aimed at improving pharmacokinetics (PK) and potency. However, while GNE-617 solved certain PK issues, it highlighted a critical class-effect toxicity: retinal degeneration.
This guide objectively compares these two compounds to assist researchers in selecting the appropriate tool for in vitro and in vivo models.
Mechanistic Foundation: The NAD+ Salvage Pathway
To effectively deploy these inhibitors, one must understand that they target the rate-limiting step of the NAD+ salvage pathway. Their efficacy is often binary, depending on the expression of a parallel rescue enzyme, NAPRT (Nicotinic Acid Phosphoribosyltransferase).
Pathway Visualization
The following diagram illustrates the competitive inhibition point and the critical "Rescue Pathway" mediated by NAPRT.
Figure 1: The NAD+ Salvage Pathway showing the blockade of NAMPT by FK866/GNE-617 and the alternative Preiss-Handler pathway utilized by NAPRT.
Head-to-Head Profile: FK866 vs. GNE-617[1]
Comparative Data Matrix
| Feature | FK866 (Apo866) | GNE-617 |
| Class | First-in-Class (Pyridyl-acrylamide) | Optimized Lead (Imidazopyridine) |
| Binding Mode | Competitive (Nicotinamide pocket) | Competitive (Nicotinamide pocket) |
| Enzymatic IC50 | ~1.6 nM | ~5.0 nM |
| Cellular IC50 (Viability) | 1–10 nM (Cell line dependent) | 1–5 nM (Often equipotent or superior) |
| Solubility | Poor (Requires DMSO/Captisol) | Improved (but still requires DMSO) |
| Key Toxicity | Thrombocytopenia (Hematological) | Retinal Toxicity (Photoreceptor loss) |
| In Vivo Efficacy | Moderate (Rapid clearance limits sustained NAD+ suppression) | High (Sustained >95% NAD+ depletion) |
| Primary Utility | Benchmark control; In vitro mechanistic studies. | In vivo xenografts; PK/PD modeling.[1][2] |
Critical Analysis
1. Potency vs. Efficacy: While FK866 often shows a slightly lower enzymatic IC50 (1.6 nM vs 5.0 nM), GNE-617 frequently demonstrates superior in vivo efficacy. This is attributed to GNE-617's optimized residence time and pharmacokinetic properties, allowing it to maintain NAD+ suppression >95% for the duration required to induce cell death (typically >72 hours).
2. The Retinal Toxicity Factor: A major differentiator is the toxicity profile.[2] GNE-617 (and its analog GNE-618) revealed that sustained, potent NAMPT inhibition causes rapid retinal photoreceptor degeneration in rodent models. While FK866 also showed signs of this at high doses, GNE-617's improved tissue penetration made this toxicity the dose-limiting factor in development.
-
Scientist's Note: If you are designing an in vivo study with GNE-617, you must monitor retinal histology or ERG (electroretinography), whereas FK866 studies typically focus on platelet counts.
Experimental Protocols
To validate these inhibitors, relying solely on cell viability (MTT/CTG) at 24 hours is a common rookie mistake. NAD+ depletion is immediate, but metabolic collapse takes days.
Protocol A: The "Rescue" Validation System
This is the gold-standard control to prove your observed cytotoxicity is ON-TARGET (NAMPT inhibition) and not off-target toxicity.
Principle: Nicotinic Acid (NA) bypasses NAMPT via NAPRT (see Figure 1).[1] If FK866/GNE-617 toxicity is on-target, adding NA should rescue the cells—provided the cells express NAPRT.
Reagents:
-
FK866 or GNE-617 (Stock: 10 mM in DMSO).
-
Nicotinic Acid (NA) (Stock: 10 mM in water).
-
Cell Line: NAPRT-proficient (e.g., HCT116) vs. NAPRT-deficient (e.g., PC3).[1][3]
Step-by-Step:
-
Seeding: Plate cells (2,000–5,000/well) in 96-well plates. Allow attachment (24h).
-
Treatment Matrix:
-
Incubation: Incubate for 96 hours . (Do not shorten this; NAD+ turnover takes time).
-
Readout: CellTiter-Glo (ATP quantification) or Crystal Violet.
-
Interpretation:
-
Successful Rescue: The IC50 curve shifts right by >100-fold in the presence of NA.
-
Failure to Rescue: Indicates the cell line is NAPRT-negative OR the compound is toxic via an off-target mechanism.
-
Protocol B: Intracellular NAD+ Quantification (LC-MS/MS Surrogate)
While LC-MS/MS is definitive, this cycling assay is robust for comparative screening.
Workflow Diagram:
Figure 2: Enzymatic Cycling Assay workflow for NAD+ detection.
Critical Technical Nuance:
-
Acid vs. Base: NAD+ is stable in acid ; NADH is stable in base . You must use an acidic lysis buffer (e.g., 0.5M HClO4) to extract NAD+ and destroy NADH, preventing NADH contamination from skewing the results.
-
Timing: Measure NAD+ levels at 24 hours post-treatment. Unlike cell viability, NAD+ drops rapidly. GNE-617 should induce >95% depletion by 24h at 10 nM.
References
-
Hasmann, M. and Schemainda, I. (2003). "FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis." Cancer Research. Link
-
Zheng, X., et al. (2013).[4][2][3] "Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors." Journal of Medicinal Chemistry. Link
-
O'Brien, T., et al. (2013).[2][3] "Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models."[1][3] Neoplasia.[1][3][5][6] Link
-
Zabka, T.S., et al. (2015). "Retinal Toxicity, In Vivo and In Vitro, Associated with Inhibition of Nicotinamide Phosphoribosyltransferase." Toxicological Sciences. Link
-
Roulston, A. and Shore, G.C. (2016). "New Strategies to Maximize the Efficacy of NAMPT Inhibitors in Cancer." Molecular & Cellular Oncology. Link
Sources
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- 5. mdpi.com [mdpi.com]
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A Comparative Guide to NAMPT Inhibitors: FK866 versus CHS-828 in Cancer Cell Line Research
For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) presents a compelling strategy. As a rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a critical hub for cellular metabolism, DNA repair, and signaling, and its overexpression is a hallmark of numerous malignancies.[1][2] This guide provides an in-depth, objective comparison of two of the earliest and most studied NAMPT inhibitors, FK866 and CHS-828, to inform experimental design and interpretation in the context of cancer cell line investigations.
The Central Role of NAMPT in Cancer Cell Survival
Cancer cells exhibit a heightened metabolic rate to fuel their rapid proliferation, leading to an increased demand for NAD+.[3] The salvage pathway, which recycles nicotinamide back into NAD+, is a vital source for this crucial coenzyme in tumors.[4] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), NAMPT is the gatekeeper of this pathway.[5] Inhibition of NAMPT effectively starves cancer cells of NAD+, triggering an energy crisis, disrupting DNA repair mechanisms, and ultimately leading to cell death.[6] This dependency makes NAMPT a prime therapeutic target.
Caption: A typical experimental workflow for comparing NAMPT inhibitors.
Concluding Remarks
Both FK866 and CHS-828 have been instrumental in validating NAMPT as a therapeutic target in oncology. While their clinical progression has been met with obstacles, they remain invaluable tools for preclinical research. A thorough in vitro comparison using the outlined experimental framework will enable researchers to delineate the specific sensitivities of their cancer models to these foundational NAMPT inhibitors, thereby providing a robust basis for further investigation into this critical metabolic pathway. The insights gained from such studies will undoubtedly contribute to the development of next-generation NAMPT inhibitors with improved therapeutic windows.
References
- Crystal structure-based comparison of two NAMPT inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Olesen, U. H., Christensen, M. K., Björkling, F., Jäättelä, M., Jensen, P. B., Sehested, M., & Nielsen, S. J. (2008). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications, 367(4), 799–804.
-
O'Brien, T., O'Connor, K. M., Holohan, C., S-L, L., & Hennessy, B. T. (2010). A Preclinical Study on the Rescue of Normal Tissue by Nicotinic Acid in High-Dose Treatment with APO866, a Specific Nicotinamide Phosphoribosyltransferase Inhibitor. Clinical Cancer Research, 16(23), 5746-5756. Retrieved February 3, 2026, from [Link]
-
FK866 and CHS-828: the first potent NAMPT inhibitors discovered. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Action of a Novel Anticancer Agent, CHS 828, on Mouse Fibroblasts. (n.d.). American Association for Cancer Research. Retrieved February 3, 2026, from [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
- Review of various NAMPT inhibitors for the treatment of cancer - PMC - NIH. (2022, September 7). National Center for Biotechnology Information.
-
Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. (2024, June 14). MDPI. Retrieved February 3, 2026, from [Link]
-
Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. (2023, October 5). PubMed. Retrieved February 3, 2026, from [Link]
-
What are the new molecules for NAMPT inhibitors? (2025, March 11). Patsnap Synapse. Retrieved February 3, 2026, from [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (2023, February 20). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. (2022, December 25). MDPI. Retrieved February 3, 2026, from [Link]
-
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Strategy in Cancer | Request PDF. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442. Retrieved February 3, 2026, from [Link]
-
FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. (n.d.). American Association for Cancer Research. Retrieved February 3, 2026, from [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. (2025, April 15). OAE Publishing Inc. Retrieved February 3, 2026, from [Link]
-
CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo. (n.d.). American Association for Cancer Research. Retrieved February 3, 2026, from [Link]
-
Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. (n.d.). Frontiers. Retrieved February 3, 2026, from [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. (n.d.). Frontiers. Retrieved February 3, 2026, from [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (n.d.). Mayo Clinic. Retrieved February 3, 2026, from [Link]
-
A Phase I study of CHS 828 in patients with solid tumor malignancy. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
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- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
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- 6. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
A Researcher's Guide to the In Vitro Validation of NAMPT Inhibition by FK866
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro effects of FK866, a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for investigating the intricate relationship between NAMPT, NAD+ metabolism, and cellular fate.
The Central Role of NAMPT in Cellular Energetics
Nicotinamide adenine dinucleotide (NAD+) is an indispensable coenzyme in a multitude of cellular processes, including redox reactions essential for energy metabolism, DNA repair, and cell signaling.[1][2][3] In mammalian cells, the primary route for NAD+ biosynthesis is the salvage pathway, where NAMPT serves as the rate-limiting enzyme.[1][4][5] This pathway recycles nicotinamide (NAM) back into NAD+, ensuring a constant supply of this vital molecule.[1]
Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway to fuel their rapid proliferation and metabolic demands.[6] This dependency makes NAMPT an attractive therapeutic target. FK866 (also known as daporinad or APO866) is a highly specific, non-competitive inhibitor of NAMPT that has demonstrated significant anti-cancer activity in various tumor models by depleting intracellular NAD+ levels.[6][7]
Caption: The NAD+ Salvage Pathway and the inhibitory action of FK866 on NAMPT.
Core Validation Strategy: A Multi-Faceted Approach
A robust validation of FK866's activity necessitates a multi-pronged experimental strategy. The core tenets of this approach are to:
-
Confirm Target Engagement: Directly measure the impact of FK866 on intracellular NAD+ levels.
-
Assess Phenotypic Consequences: Evaluate the downstream effects of NAD+ depletion on cell viability, proliferation, and metabolic function.
-
Verify the Mechanism of Action: Demonstrate that the observed phenotypic changes are a direct result of NAMPT inhibition and can be rescued by repleting the NAD+ pool.
-
Investigate Downstream Signaling: Explore the molecular pathways, such as apoptosis, that are triggered by NAD+ depletion.
Sources
- 1. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 2. Nicotinamide phosphoribosyltransferase in NAD+ metabolism: physiological and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Converging Strike: A Comparative Guide to the Synergistic Action of FK866 and Metformin in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense, nutrient-poor microenvironment and profound resistance to conventional therapies.[1][2] This has spurred intensive research into the unique metabolic dependencies of pancreatic cancer cells, seeking novel therapeutic vulnerabilities.[3][4][5] This guide provides an in-depth analysis of a promising combination therapy: the NAMPT inhibitor FK866 and the widely-used anti-diabetic drug, metformin. We will dissect the scientific rationale for this synergy, present compelling preclinical data, and provide detailed experimental protocols for researchers aiming to validate and build upon these findings.
The Rationale: A Two-Pronged Metabolic Assault
The therapeutic strategy of combining FK866 and metformin is rooted in a complementary attack on the metabolic plasticity of pancreatic cancer cells. While both drugs individually have shown preclinical anti-cancer effects, their combination elicits a significantly more potent and sustained response.[1][6]
Metformin's Primary Action: Disrupting Mitochondrial Respiration
Metformin, a biguanide, is known to inhibit Complex I of the mitochondrial electron transport chain.[1][7] This action has two critical consequences for cancer cells:
-
Reduced Oxidative Phosphorylation (OXPHOS): By inhibiting Complex I, metformin curtails the primary pathway for ATP production in healthy cells, forcing a greater reliance on glycolysis.
-
Altered Redox Homeostasis: The inhibition of NADH oxidation at Complex I leads to an accumulation of NADH and a corresponding decrease in the cellular NAD+/NADH ratio.[1] This ratio is a critical regulator of numerous cellular processes, including glycolysis and the activity of NAD+-dependent enzymes.
However, cancer cells are adept at metabolic reprogramming. In response to metformin-induced mitochondrial stress, pancreatic cancer cells exhibit a compensatory upregulation of glycolysis and an increase in the biosynthesis of NAD+ to fuel this alternative energy pathway and restore redox balance.[1] This adaptive response can limit the efficacy of metformin as a monotherapy.
FK866's Counter-Strike: Inhibiting the NAD+ Salvage Pathway
This is where FK866 enters the equation. FK866 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][8][9] This pathway is the primary route for NAD+ regeneration in most cancer cells, recycling nicotinamide back into NAD+.
By inhibiting NAMPT, FK866 effectively cuts off the cancer cell's ability to replenish its NAD+ pools, a dependency that is heightened by metformin's initial disruption of mitochondrial NAD+ regeneration.[1] This combined assault leads to a catastrophic depletion of cellular NAD+, crippling the cell's ability to sustain both glycolysis and other vital NAD+-dependent processes, ultimately leading to an energy crisis and cell death.[1]
Visualizing the Synergy: A Signaling Pathway Perspective
The interplay between metformin and FK866 can be visualized as a coordinated attack on the metabolic engine of pancreatic cancer cells.
Caption: Synergistic inhibition of pancreatic cancer metabolism by metformin and FK866.
Experimental Validation: In Vitro and In Vivo Evidence
A robust body of preclinical evidence supports the synergistic anti-tumor activity of FK866 and metformin in pancreatic cancer models.
In Vitro Studies: Enhanced Cytotoxicity and Metabolic Collapse
-
Cell Viability Assays: Combination treatment with FK866 and metformin demonstrates a significant reduction in the viability of various pancreatic cancer cell lines (e.g., KP4, PANC-1) compared to either agent alone.[1]
-
NAD+/NADH Ratio and Total NAD+ Levels: The combination therapy leads to a more profound and sustained depletion of both the NAD+/NADH ratio and the total cellular NAD+ pool than either drug individually.[1]
-
Metabolic Flux Analysis: Seahorse analysis reveals that while metformin alone induces a compensatory increase in glycolysis (measured by ECAR), the addition of FK866 abrogates this adaptive response, leading to a metabolic collapse.[1]
| Cell Line | Treatment | IC50 of Metformin (mM) | Fold-Sensitization |
| KP4 | Metformin alone | ~2.5 | - |
| Metformin + 5nM FK866 | ~0.7 | ~3.6x | |
| PANC-1 | Metformin alone | ~1.9 | - |
| Metformin + 5nM FK866 | ~0.68 | ~2.8x | |
| Data synthesized from studies on pancreatic cancer cell lines.[1] |
In Vivo Studies: Tumor Growth Inhibition and Improved Survival
-
Xenograft Models: In mouse xenograft models using the KP4 pancreatic cancer cell line, the combination of metformin and FK866 resulted in significantly greater tumor growth inhibition and improved overall survival compared to vehicle control or single-agent treatments.[1][6][10]
-
Tumor Necrosis: Histological analysis of tumors from combination-treated mice showed extensive areas of necrosis, indicative of widespread cell death.[1]
| Treatment Group | Tumor Volume Reduction (vs. Vehicle) |
| Metformin alone | ~35% |
| FK866 alone | ~35% |
| Metformin + FK866 | ~75% |
| Approximate tumor volume reduction observed in KP4 xenograft models after 4 weeks of treatment.[1] |
Deeper Mechanistic Insights: Beyond Bioenergetics
Transcriptome analysis of pancreatic cancer cells treated with the FK866 and metformin combination has revealed additional mechanisms contributing to their synergistic lethality. The combination therapy was found to reactivate the p53 signaling pathway and induce the unfolded protein response (UPR), both of which can trigger cell death.[1][10] Notably, this reactivation of p53 target genes occurred even in p53-mutant or null cancer cells, suggesting a p53-independent mechanism of action.[1] The induction of genes like ATF3, a key mediator of the p53 stress response, appears to be a critical downstream effect of the metabolic crisis induced by the drug combination.[1]
Experimental Protocols
For researchers seeking to investigate this synergistic interaction, the following are foundational protocols based on published studies.[1]
Protocol 1: In Vitro Cell Viability Assay
Caption: Workflow for assessing cell viability in response to FK866 and metformin.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., KP4, PANC-1) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Add fresh media containing a serial dilution of metformin, with or without a fixed, low concentration of FK866 (e.g., 5 nM). Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours.
-
Staining: Fix and stain the cells with a crystal violet solution.
-
Quantification: Solubilize the crystal violet with 10% acetic acid and measure the absorbance at 595 nm to determine relative cell viability.
Protocol 2: NAD+/NADH and Total NAD+ Quantification
-
Cell Culture and Treatment: Culture cells to ~80% confluency and treat with metformin, FK866, the combination, or vehicle for the desired time points (e.g., 6 and 24 hours).
-
Lysate Preparation: Harvest and lyse the cells according to the manufacturer's protocol for a commercially available NAD/NADH quantification kit (e.g., from BioVision).
-
Quantification: Follow the kit instructions to measure NAD+ and NADH levels colorimetrically. Calculate the NAD+/NADH ratio and total NAD+ (NAD+ + NADH).
Protocol 3: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant pancreatic cancer cells (e.g., 750,000 KP4 cells in Matrigel) into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups: Vehicle, Metformin (e.g., 75 mg/kg/day), FK866 (e.g., 20 mg/kg/day), and Metformin + FK866.
-
Treatment Administration: Administer treatments intraperitoneally, 5 days a week, for a predetermined duration (e.g., 4 weeks).
-
Monitoring: Measure tumor volume with calipers regularly and monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement, histological analysis (H&E staining for necrosis), and molecular analyses.
Concluding Remarks and Future Directions
The synergistic combination of FK866 and metformin represents a compelling, mechanistically-driven strategy for targeting the metabolic vulnerabilities of pancreatic cancer. By simultaneously crippling mitochondrial respiration and blocking the compensatory NAD+ salvage pathway, this dual approach creates a metabolic crisis that pancreatic cancer cells cannot easily overcome. The preclinical data are promising, demonstrating significant tumor growth inhibition and improved survival in mouse models.
Future research should focus on optimizing dosing and scheduling to maximize efficacy and minimize potential toxicities. Furthermore, the identification of predictive biomarkers, potentially related to the expression of NAMPT or components of the p53 and UPR pathways, will be crucial for translating this promising preclinical strategy into clinical application. The exploration of this combination with other therapeutic modalities, such as immunotherapy or standard-of-care chemotherapy, may also unlock even greater anti-tumor potential.
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A Researcher's Guide to Potentiating Chemotherapy with FK866 Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for therapeutic strategies that enhance the efficacy of conventional chemotherapy while mitigating toxicity remains a paramount objective. This guide provides a deep dive into the scientific rationale and experimental validation of utilizing FK866 hydrochloride, a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), to potentiate the cytotoxic effects of standard chemotherapeutic agents. We will explore the underlying mechanism of action, present comparative data with other therapeutic approaches, and provide detailed experimental protocols to empower researchers in their preclinical investigations.
The Central Role of NAD+ Metabolism in Cancer and the Rationale for NAMPT Inhibition
Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for energy and biosynthetic precursors to sustain their rapid proliferation and survival. A key player in this metabolic rewiring is the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical component in cellular redox reactions, DNA repair, and signaling pathways. Many tumors exhibit an elevated dependence on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, to regenerate NAD+ from nicotinamide.[1][2][3] This dependency presents a therapeutic window for targeting cancer cells by inhibiting NAMPT.
FK866 hydrochloride is a highly specific, non-competitive inhibitor of NAMPT, effectively depleting the intracellular NAD+ pool in cancer cells.[4] This NAD+ depletion triggers a cascade of events, including the attenuation of glycolysis, disruption of mitochondrial metabolism, and ultimately, induction of apoptosis.[5][6][7] By compromising the energetic and signaling integrity of cancer cells, FK866 sensitizes them to the cytotoxic effects of DNA-damaging agents and other chemotherapeutics.
Visualizing the Mechanism: FK866-Mediated Chemosensitization
To understand how FK866 potentiates chemotherapy, it is crucial to visualize the involved signaling pathways. The following diagram illustrates the central role of NAMPT in NAD+ biosynthesis and how its inhibition by FK866 impacts downstream cellular processes, leading to enhanced susceptibility to chemotherapeutic drugs.
Caption: Mechanism of FK866-mediated chemosensitization.
Experimental Evidence: FK866 in Combination Therapy
Numerous preclinical studies have demonstrated the synergistic anti-cancer effects of FK866 when combined with various chemotherapeutic agents. This potentiation allows for the use of lower, less toxic doses of conventional chemotherapy to achieve a significant therapeutic response.[5]
FK866 and Platinum-Based Agents (e.g., Cisplatin)
The combination of FK866 and cisplatin has shown significant promise in preclinical models of cholangiocarcinoma (CCA). Studies have demonstrated that FK866 enhances the anticancer effects of cisplatin in vitro.[1][5][6][8] The combination of low-dose FK866 (0.2–1 nM) with low-dose cisplatin (0.2–1 μM) resulted in a significant inhibition of cell proliferation in CCA cell lines (HuCCT1, KMCH, and EGI) compared to either treatment alone.[9] This suggests that FK866 can overcome chemoresistance and improve the therapeutic index of cisplatin.
FK866 and Topoisomerase Inhibitors (e.g., Etoposide)
FK866 has also been shown to potentiate the cytotoxic effects of etoposide, a topoisomerase II inhibitor.[4] This synergistic interaction is particularly relevant in hematological malignancies, where etoposide is a standard component of treatment regimens.[5][9]
FK866 and Antimetabolites (e.g., Gemcitabine)
In pancreatic ductal adenocarcinoma models, FK866 has been found to dramatically improve the anticancer activity of gemcitabine.[5][9] This combination has demonstrated efficacy in both cell culture and orthotopic xenograft animal models, highlighting its potential for clinical translation.[5][9]
Comparative Analysis: FK866 vs. Alternative Strategies
While FK866 shows significant promise, it is essential to consider its performance in the context of other NAMPT inhibitors and alternative chemosensitization strategies.
| Therapeutic Agent | Mechanism of Action | Key Advantages | Key Limitations & Challenges |
| FK866 Hydrochloride | Potent, non-competitive NAMPT inhibitor | High specificity and potency; extensive preclinical validation. | Dose-limiting toxicities (e.g., thrombocytopenia) observed in clinical trials; limited single-agent efficacy.[2][10][11] |
| KPT-9274 | Dual NAMPT and PAK4 inhibitor | Broader mechanism of action targeting both metabolism and cell signaling; currently in clinical trials.[3][11][12] | Potential for off-target effects due to dual inhibition; long-term safety profile still under investigation. |
| OT-82 | Novel NAMPT inhibitor | Under investigation in clinical trials for hematological malignancies.[11][12] | Data on synergistic combinations with chemotherapy are less established compared to FK866. |
| Metformin | Primarily an AMPK activator; also reduces NAD+/NADH ratio | Well-established safety profile; potential for synergistic effects with NAMPT inhibitors.[13][14] | Lower potency in directly targeting NAD+ biosynthesis compared to specific NAMPT inhibitors. |
| PARP Inhibitors (e.g., Olaparib) | Inhibit Poly (ADP-ribose) polymerase, a key DNA repair enzyme | Synergistic with NAMPT inhibitors due to dual targeting of NAD+ dependent pathways.[15] | Efficacy is often limited to tumors with specific DNA repair deficiencies (e.g., BRCA mutations). |
Experimental Protocols for Evaluating Chemopotentiation
To rigorously assess the synergistic potential of FK866 in your research, it is crucial to employ validated and reproducible experimental protocols. The following provides a step-by-step guide for key in vitro assays.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of FK866, the chemotherapeutic agent of choice, and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with FK866, the chemotherapeutic agent, and the combination for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the different treatment conditions.
Visualizing the Experimental Workflow
The following diagram outlines the typical workflow for assessing the chemosensitizing effects of FK866 in a preclinical setting.
Caption: Preclinical workflow for evaluating FK866-mediated chemopotentiation.
Conclusion and Future Perspectives
FK866 hydrochloride represents a compelling therapeutic agent for potentiating the efficacy of conventional chemotherapy by targeting the metabolic vulnerability of cancer cells. The extensive body of preclinical evidence supporting its synergistic effects with a range of cytotoxic drugs underscores its potential to improve treatment outcomes and overcome chemoresistance. However, the clinical translation of FK866 has been hampered by dose-limiting toxicities.
Future research should focus on strategies to mitigate these toxicities, such as the development of tumor-targeted delivery systems or intermittent dosing schedules. Furthermore, the identification of predictive biomarkers to select patients most likely to respond to NAMPT inhibitor-based combination therapies will be crucial for the successful clinical implementation of this promising therapeutic approach. The continued exploration of next-generation NAMPT inhibitors and their combination with other targeted therapies holds the key to unlocking the full potential of NAD+ metabolism as a therapeutic target in oncology.
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A Comparative Guide to FK866 Hydrochloride in Combination with Radiation Therapy: Targeting NAD+ Metabolism for Enhanced Radiosensitization
This guide provides an in-depth, objective comparison of FK866 hydrochloride, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, in combination with radiation therapy. We will explore the mechanistic rationale for this combination, present supporting experimental data, and contrast its performance with alternative strategies aimed at enhancing radiotherapeutic efficacy. This content is intended for researchers, scientists, and drug development professionals in the oncology space.
The Rationale: Exploiting Cancer's Addiction to NAD+
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered state is an accelerated rate of nicotinamide adenine dinucleotide (NAD+) turnover compared to normal cells.[1] NAD+ is not merely a cofactor for redox reactions in glycolysis and oxidative phosphorylation; it is a critical substrate for several essential cellular processes, including:
-
DNA Damage Repair: Poly(ADP-ribose) polymerases (PARPs), crucial enzymes that detect and signal DNA single-strand breaks, consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains, recruiting other repair proteins.[1][2]
-
Sirtuin Signaling: Sirtuins are a class of NAD+-dependent deacetylases that regulate gene expression, mitochondrial function, and stress responses.[3]
-
Redox Homeostasis: NAD+ and its reduced form, NADH, are central to maintaining cellular redox balance.
Radiation therapy, a cornerstone of cancer treatment, primarily functions by inducing overwhelming DNA damage, particularly double-strand breaks, in cancer cells.[4][5] A robust DNA damage response (DDR) can, however, lead to radioresistance. The intense activation of PARP enzymes following radiation-induced DNA damage creates a massive demand for NAD+.[6] This dependency presents a strategic vulnerability. By targeting the primary pathway for NAD+ regeneration in many cancers—the salvage pathway—we can potentiate the effects of radiation.
FK866 Hydrochloride: A Precision Tool for NAD+ Depletion
The NAD+ salvage pathway recycles nicotinamide (NAM) back into NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[2][7] Many tumor types, including glioblastoma, colorectal, and pancreatic cancers, overexpress NAMPT, highlighting their reliance on this pathway.[4][8]
FK866 hydrochloride is a highly specific, non-competitive inhibitor of NAMPT, with inhibitory constants (Ki) in the low nanomolar range (Ki = 0.3 nM).[9][10] By blocking NAMPT, FK866 effectively shuts down the salvage pathway, leading to a rapid depletion of intracellular NAD+ and, subsequently, ATP pools.[7][11] This targeted depletion has been shown to induce apoptosis and autophagy in various cancer cell lines.[9][11]
Caption: FK866 depletes NAD+, impairing PARP-mediated DNA repair of radiation damage.
Comparative Performance Data
The following table summarizes representative data from preclinical studies, illustrating the enhanced efficacy of the combination therapy.
| Cell Line / Model | Treatment | Endpoint | Result | Reference |
| Malignant Meningioma (IOMM-Lee) | FK866 + Irradiation | Clonogenic Survival | Significantly increased radiosensitivity vs. irradiation alone | [12] |
| Malignant Meningioma (IOMM-Lee) | FK866 + Irradiation | γ-H2A.X Level (DNA Damage) | Significantly higher vs. either treatment alone | [12] |
| Glioblastoma Stem-like Cells (GSCs) | FK866 (sublethal dose) + IR | Clonogenic Survival | Increased GSC responsiveness to IR | [13] |
| Malignant Meningioma (In Vivo Xenograft) | FK866 + Irradiation | Tumor Growth | Increased antitumor efficacy vs. either treatment alone | [12] |
Comparison with Alternative Radiosensitizing Strategies
While the FK866-radiation combination is promising, it is essential to compare it with other strategies that target similar vulnerabilities.
PARP Inhibitors (e.g., Olaparib) + Radiation
PARP inhibitors (PARPi) represent a direct approach to inhibiting the DDR. Like FK866, they synergize with radiation by preventing the repair of DNA single-strand breaks, which then collapse into more lethal double-strand breaks during replication.
| Feature | FK866 + Radiation | PARP Inhibitor + Radiation |
| Primary Target | NAMPT (upstream NAD+ supply) | PARP1/2 (downstream DNA repair enzyme) |
| Mechanism of Synergy | Prevents NAD+ supply for PARP and other NAD+-dependent enzymes, causing broader metabolic disruption. | Directly blocks PARP enzymatic activity, preventing recruitment of repair factors. |
| Potential Advantages | Broader impact on cancer cell metabolism, potentially effective in tumors not solely reliant on PARP for repair. | Highly specific mechanism of action. Established clinical efficacy in certain cancer types (e.g., BRCA-mutated). |
| Potential Limitations | Efficacy may depend on the tumor's reliance on the NAD+ salvage pathway. Early clinical trials with single-agent NAMPT inhibitors showed dose-limiting toxicities. [14] | Resistance can develop through various mechanisms, including upregulation of drug efflux pumps or restoration of homologous recombination repair. |
Causality Insight: Combining a NAMPT inhibitor with a PARP inhibitor could be a powerful "dual-hit" strategy. [8]By simultaneously cutting off the fuel (NAD+) and blocking the engine (PARP), this combination could overcome resistance mechanisms to PARPi alone.
Other Metabolic Inhibitors + Radiation
Targeting other aspects of cancer metabolism can also enhance radiosensitivity. For example, inhibitors of glycolysis can reduce the production of ATP and reducing equivalents necessary for repair and survival.
| Feature | FK866 + Radiation | Glycolysis Inhibitor + Radiation |
| Primary Target | NAD+ Salvage Pathway | Glycolytic enzymes (e.g., Hexokinase 2) |
| Mechanism of Synergy | Impairs DNA repair and redox balance through NAD+ depletion. | Reduces ATP production, creating an energy crisis that hampers the cell's ability to mount a stress response, including DNA repair. |
| Potential Advantages | Directly impacts an enzyme overexpressed in many cancers and directly linked to DNA repair machinery. | Exploits the "Warburg effect," a near-universal feature of cancer cells. |
| Potential Limitations | Potential for on-target toxicities in highly metabolic normal tissues. [14] | Glycolysis is a fundamental process; systemic inhibition can have significant side effects. Redundancy in metabolic pathways can lead to resistance. |
A particularly interesting comparison is with β-lapachone , a drug that leverages the enzyme NQO1 (often overexpressed in solid tumors) to generate massive oxidative stress, leading to PARP hyperactivation and subsequent NAD+/ATP depletion. Combining FK866 with β-lapachone and/or radiation has been suggested as a potent strategy to accelerate this metabolic collapse in NQO1-positive tumors. [4]
Experimental Protocols: A Self-Validating System
To rigorously evaluate the synergy between FK866 and radiation, a series of well-defined experiments is required. The causality behind these choices is to validate the effect from the cellular level (survival, DNA damage) to the physiological level (tumor growth).
Protocol: In Vitro Clonogenic Survival Assay
Objective: To quantify the cell-killing effect of FK866, radiation, and their combination.
-
Cell Plating: Seed cancer cells in 6-well plates at densities calculated to yield 50-150 colonies per well for each treatment condition. Allow cells to attach overnight.
-
FK866 Pre-treatment: Treat designated plates with a range of FK866 concentrations (e.g., 1-10 nM) or vehicle control (DMSO) for 24-48 hours. The duration is critical to ensure sufficient NAD+ depletion prior to irradiation.
-
Irradiation: Irradiate plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: Replace the medium after irradiation and incubate plates for 10-14 days, allowing surviving cells to form colonies (≥50 cells).
-
Staining and Counting: Fix colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies per well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot survival curves and calculate the Dose Enhancement Ratio (DER) to quantify radiosensitization.
Protocol: Immunofluorescence for γ-H2A.X Foci
Objective: To visualize and quantify radiation-induced DNA double-strand breaks and assess the impact of FK866 on their repair.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat with FK866 (or vehicle) as described above, followed by a single dose of radiation (e.g., 4 Gy).
-
Time Course: Fix cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) with 4% paraformaldehyde. The time course allows for the assessment of both the initial damage and the kinetics of repair.
-
Immunostaining: Permeabilize cells with 0.25% Triton X-100, block with 5% BSA, and incubate with a primary antibody against phosphorylated H2A.X (γ-H2A.X). Follow with a fluorescently-labeled secondary antibody.
-
Imaging: Counterstain nuclei with DAPI and acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of γ-H2A.X foci per nucleus. A higher number of persistent foci at later time points in the combination group indicates impaired DNA repair. [12]
Caption: Workflow for evaluating FK866 and radiation synergy.
Conclusion and Future Directions
The combination of FK866 hydrochloride and radiation therapy represents a scientifically robust strategy for targeting the metabolic vulnerabilities of cancer. By depleting the NAD+ pool, FK866 effectively undermines the ability of cancer cells to repair radiation-induced DNA damage, leading to synergistic cell killing. Preclinical data strongly support this approach, demonstrating enhanced efficacy in both in vitro and in vivo models.
Compared to alternatives like PARP inhibitors, the FK866 combination offers a broader metabolic attack but requires careful consideration of the tumor's specific metabolic dependencies and potential on-target toxicities. Future research should focus on:
-
Biomarker Development: Identifying biomarkers, such as high NAMPT expression or low expression of enzymes in alternative NAD+ synthesis pathways (e.g., NAPRT), could help select patients most likely to respond. [6]* Optimizing Combination Regimens: Further studies are needed to determine the optimal dosing and scheduling of FK866 in relation to radiation fractions to maximize therapeutic index.
-
Triple Combinations: Exploring triple therapies, such as FK866 + PARP inhibitors + radiation, may offer a powerful method to overcome intrinsic and acquired resistance.
By continuing to dissect the intricate links between cellular metabolism and the DNA damage response, researchers can further refine strategies like the use of FK866 to improve outcomes for patients undergoing radiation therapy.
References
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (n.d.). MDPI. [Link]
- Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442.
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (n.d.). MDPI. [Link]
-
The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. (2024). MDPI. [Link]
-
Piacente, F., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
-
The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (2020). MDPI. [Link]
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022). National Institutes of Health (NIH). [Link]
-
Inhibition of NAMPT targets DNA damage response to sensitize alkylating chemotherapy in TP53 mutant mantle cell lymphoma. (2025). ASH Publications. [Link]
-
Yaku, K., et al. (2018). Targeting NAD+ metabolism to enhance radiation therapy responses. Frontiers in Oncology, 8, 523. [Link]
-
Gujar, A. D., et al. (2016). An NAD+-dependent transcriptional program governs self-renewal and radiation resistance in glioblastoma. Proceedings of the National Academy of Sciences, 113(51), E8247-E8256. [Link]
-
Heske, C. M. (2020). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Frontiers in Oncology, 10, 153. [Link]
-
NAD+ Metabolic Enzyme Inhibitor as Radiosensitizer for Malignant Meningioma and its Modulation of P53 Expression. (2024). PubMed. [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. (2023). Frontiers. [Link]
-
Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. (2022). MDPI. [Link]
-
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. (2015). Journal of Biological Chemistry. [Link]
-
What are the therapeutic applications for NAMPT inhibitors? (2025). Patsnap Synapse. [Link]
-
Gujar, A. D., et al. (2016). An NAD+-dependent transcriptional program governs self-renewal and radiation resistance in glioblastoma. Proceedings of the National Academy of Sciences of the United States of America, 113(51), E8247–E8256. [Link]
-
Murata, Y., et al. (2006). Chemopotentiating effects of a novel NAD biosynthesis inhibitor, FK866, in combination with antineoplastic agents. Anticancer Research, 26(4B), 2875-2882. [Link]
-
Targeting NAD+ Metabolism to Enhance Radiation Therapy Responses. (2018). PubMed. [Link]
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. (2019). Journal of Neuro-Oncology. [Link]
-
NAD+ Metabolism in Cancer and Cancer Therapies. (n.d.). News-Medical.net. [Link]
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- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NAD+ metabolism to enhance radiation therapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NAD+ Metabolism to Enhance Radiation Therapy Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Cross-Resistance Profiling of FK866 and NAD+ Depleting Agents
This guide provides a technical analysis of cross-resistance mechanisms between FK866 and other NAD+ depleting agents. It is designed for researchers investigating metabolic vulnerabilities in cancer.
Executive Summary: The NAD+ Depletion Landscape
FK866 (APO866) is the archetypal inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. While highly potent in vitro, clinical efficacy has been hampered by dose-limiting toxicities and rapid resistance acquisition.
Understanding cross-resistance is critical because resistance to FK866 often arises not just from target modification, but from metabolic rewiring that renders the entire salvage pathway redundant. This guide differentiates between Target-Proximal Resistance (specific NAMPT mutations) and Pathway-Bypass Resistance (activation of NAPRT/QPRT), providing a roadmap for selecting second-line agents or combinatorial strategies.
Mechanistic Architecture & Resistance Logic
The Primary Target: NAMPT Inhibition
FK866 functions as a specific, non-competitive inhibitor (some kinetic data suggest tight-binding competitive behavior) of NAMPT.[1][2] It blocks the conversion of Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN), collapsing intracellular NAD+ pools and inducing oncosis or delayed apoptosis due to ATP depletion.
Cross-Resistance Classifications
Resistance does not always imply cross-resistance. The structural interface of the inhibitor-binding pocket dictates whether a mutation affecting FK866 will also compromise structurally distinct inhibitors like CHS-828 (GMX1778).
Type I: Target-Based Cross-Resistance (The Mutation Trap)
Mutations in the NAMPT gene can sterically hinder drug binding.
-
H191R Mutation: This mutation is the "universal breaker." It disrupts the interaction between NAMPT and its binding partners (POTE-E,
-actin) and sterically clashes with the "tail" region of most NAMPT inhibitors.-
Consequence:High-level cross-resistance between FK866, CHS-828, and GNE-617.
-
-
G217R Mutation: Located near the dimer interface.[3]
-
Consequence: Causes massive resistance (>2000-fold) to CHS-828 but often retains partial sensitivity to FK866 or other structural classes. This indicates that cross-resistance is not absolute across all chemotypes.
-
Type II: Pathway-Bypass Resistance (The Metabolic Escape)
If the cell upregulates alternative NAD+ biosynthetic routes, all NAMPT inhibitors become ineffective simultaneously.
-
NAPRT Overexpression: Allows cells to utilize Nicotinic Acid (NA) via the Preiss-Handler pathway, bypassing the NAMPT blockade entirely.
-
QPRT Upregulation: Enhances de novo synthesis from Tryptophan, though this is metabolically expensive and less common as a primary resistance driver than NAPRT.
Visualization: The NAD+ Biosynthetic Circuit
The following diagram illustrates the salvage pathway (FK866 target) versus the bypass pathways that confer pan-resistance.
Figure 1: NAD+ Biosynthetic Pathways. FK866 blocks the NAMPT node.[1][2][3][4][5][6] Cells with high NAPRT or QPRT expression bypass this blockade, rendering them cross-resistant to all NAMPT inhibitors.
Comparative Profiling: FK866 vs. Alternatives
The table below synthesizes experimental data regarding cross-resistance profiles.
| Feature | FK866 | CHS-828 (GMX1778) | GNE-617 | STF-118804 |
| Chemical Class | Pyridyl-acrylamide | Cyanoguanidine | Sulfonyl-piperidine | Urea derivative |
| Binding Mode | Tunnel binder (Dimer interface) | Tunnel binder | Tunnel binder | Tunnel binder |
| H191R Sensitivity | Resistant (~1000x shift) | Resistant | Resistant | Resistant |
| G217R Sensitivity | Partial Sensitivity | Highly Resistant (>2500x) | Resistant | Variable |
| S165F Sensitivity | Retains Efficacy (Low shift) | Retains Efficacy | Resistant | Variable |
| NAPRT-High Cells | Ineffective (unless NA depleted) | Ineffective | Ineffective | Ineffective |
| Key Differentiator | Reference standard; rapid clearance. | Higher potency; distinct mutation profile (G217R). | Optimized for oral bioavailability. | Dual specificity (NAMPT/PBEF). |
Key Insight: If a cell line develops resistance to FK866 via the H191R mutation, switching to CHS-828 is futile (complete cross-resistance). However, if resistance is driven by S165F , FK866 may remain effective where GNE-series compounds fail.
Experimental Workflows
To validate cross-resistance mechanisms in your cell models, use the following self-validating protocols.
Protocol A: Differential Rescue Assay (The "Pathway Check")
Purpose: To determine if resistance is due to target mutation (NAMPT) or pathway bypass (NAPRT).
Reagents:
-
FK866 (Stock: 10 mM in DMSO)
-
Nicotinic Acid (NA) (Stock: 10 mM in water)
-
CellTiter-Glo® (Promega) or SRB Assay components.
Step-by-Step:
-
Seeding: Plate cells (e.g., 3,000/well) in 96-well plates. Allow 24h attachment.
-
Treatment Matrix:
-
Arm 1 (Control): Vehicle (DMSO).
-
Arm 2 (Drug): FK866 dose response (0.1 nM – 1000 nM).
-
Arm 3 (Rescue): FK866 dose response + 10 µM Nicotinic Acid (NA) .
-
-
Incubation: 72–96 hours. (Note: NAD+ depletion takes time; 24h is insufficient for cytotoxicity readout).
-
Readout: Measure ATP (CellTiter-Glo) or Protein (SRB).
Interpretation Logic:
-
Scenario 2 (Target Mutation): FK866 IC50 > 100 nM, and adding NA does not change the curve (or shifts it only slightly if NAPRT is low). Wait, this logic is nuanced: If the mutation makes NAMPT resistant, the cell survives FK866 regardless of NA.
-
Scenario 3 (NAPRT Bypass): Cells are resistant to FK866 in standard media (which often contains trace NA). To test this, perform the assay in dialyzed FBS (NA-free). If cells become sensitive in dialyzed media but resistant in standard media, the mechanism is NAPRT-mediated bypass.
Protocol B: Cross-Resistance Profiling (The "Target Check")
Purpose: To distinguish between H191R and G217R mutations.
Step-by-Step:
-
Perform parallel dose-response curves with FK866 and CHS-828 .
-
Calculate the Resistance Factor (RF = IC50_resistant / IC50_parental).
-
Analysis:
-
RF_FK866 ≈ RF_CHS828 (Both High): Suggests H191R mutation or Efflux (MDR1).
-
RF_CHS828 >> RF_FK866: Suggests G217R mutation (CHS-828 specific resistance).[3]
-
Decision Logic for Drug Development
Use this flowchart to interpret cross-resistance data and select the next therapeutic step.
Figure 2: Diagnostic logic for identifying the root cause of FK866 resistance.
References
-
Mechanism of FK866 & Apoptosis : Hasmann M, et al. "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research. 2003. Link
-
Cross-Resistance & H191R Mutation : Kato H, et al. "Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment."[3] Oncotarget. 2018.[7] Link
-
CHS-828 Specific Resistance (G217R) : Watson M, et al. "The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors." Molecular and Cellular Biology. 2009. Link
-
NAPRT-Mediated Bypass : Piacente F, et al. "Nicotinic Acid Phosphoribosyltransferase (NAPRT) Resistance to NAMPT Inhibitors in Cancer." Cells. 2020.[5][8] Link
-
Structural Basis of Resistance : Wang W, et al. "Structural basis for resistance to diverse classes of NAMPT inhibitors." PLoS One. 2014.[9] Link
Sources
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- 2. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
Clinical & Technical Insight: NAMPT Inhibitor Landscape
Topic: Clinical Trial Results & Technical Comparison: NAMPT Inhibitors (OT-82 vs. KPT-9274) Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
The metabolic "addiction" of cancer cells to Nicotinamide Adenine Dinucleotide (NAD+) remains a high-value therapeutic target.[1][2] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, a critical survival mechanism for tumors with high turnover or defects in the de novo synthesis pathway (NAPRT1-deficient).[3][4]
This guide objectively compares the clinical trajectory and technical performance of second-generation NAMPT inhibitors, specifically contrasting OT-82 (OncoTaris) and KPT-9274 (Karyopharm), against the historical baseline of first-generation failures like FK866.
The Comparative Landscape: Gen 1 vs. Gen 2
Early NAMPT inhibitors (FK866, CHS-828) failed in Phase I/II trials not due to a lack of target engagement, but due to a narrow therapeutic index. Dose-Limiting Toxicities (DLTs) such as severe thrombocytopenia and gastrointestinal (GI) toxicity prevented sustained NAD+ depletion required for tumor cell death.
Second-generation agents attempted to solve this via two distinct strategies:
-
Dual Inhibition (KPT-9274): Targeting NAMPT + PAK4 to prevent resistance.[3]
-
Tissue Selectivity (OT-82): Exploiting specific sensitivities in hematopoietic lineages to widen the safety window.
Comparative Performance Matrix
| Feature | FK866 (Gen 1) | KPT-9274 (Gen 2) | OT-82 (Gen 2/3) |
| Primary Target | NAMPT (Competitive) | NAMPT + PAK4 (Dual) | NAMPT (Selective) |
| Clinical Status | Discontinued (Phase II) | Terminated (Phase I, Sponsor Decision) | Active/Recruiting (Phase I, NCT03921879) |
| Key Indication | Solid Tumors / CLL | Solid Tumors / NHL | Relapsed/Refractory Lymphoma |
| Dose-Limiting Toxicity | Thrombocytopenia, Retinal toxicity (preclinical) | Renal injury, Anemia, GI toxicity | Hematopoietic (expected), No retinal/cardiac observed in primates |
| Biomarker Strategy | None (Broad application) | NAPRT1 expression (Stratification) | Hematopoietic lineage dependency |
| PK Profile | Rapid clearance (required continuous infusion) | Oral bioavailability | Oral bioavailability |
Deep Dive: Clinical & Preclinical Data Analysis
KPT-9274: The "Dual-Target" Hypothesis
-
Rationale: KPT-9274 was designed to inhibit both NAMPT and PAK4 (p21-activated kinase 4).[3][4][5] PAK4 protects cells from apoptosis; theoretically, inhibiting it would sensitize tumors to NAMPT-induced NAD+ depletion.
-
Clinical Reality (NCT02702492): The Phase I trial in solid tumors and Non-Hodgkin Lymphoma (NHL) was terminated.
-
Toxicological Failure Mode:
-
Human:[6][7][8][9][10][11][12][13] Reports of anemia (reduced RBCs) and limited tolerability.
-
Murine/Canine Data: Significant renal toxicity (tubular epithelial injury) and gender-dependent stomach injury were observed. In dogs, the MTD was limited by severe vomiting and diarrhea at 4.5 mg/kg.
-
Mechanism of Toxicity: The dual inhibition likely compounded off-target effects. Inhibition of SIRT3 (downstream of NAD+ depletion) led to mitochondrial stress in renal cells, a toxicity not fully mitigated by niacin co-administration.
-
OT-82: The "Hematologic Specialist"
-
Rationale: OT-82 was identified via phenotypic screening specifically for toxicity against hematopoietic malignancies. It demonstrates a high selectivity index for leukemias/lymphomas over solid tissue, exploiting the extreme NAD+ dependency of these lineages.
-
Safety Profile (Preclinical Translation):
-
Unlike Gen 1 agents, OT-82 showed no retinal or cardiac toxicity in pivotal toxicology studies in mice and non-human primates.
-
Current Clinical Status: The Phase I trial (NCT03921879) is dose-escalating to define the Recommended Phase 2 Dose (RP2D).
-
Efficacy Signal: In pediatric ALL patient-derived xenografts (PDX), OT-82 achieved disease regression in 86% of models, a level of single-agent activity rarely seen in this class.
-
Mechanism of Action & Resistance Pathways
The following diagram illustrates the critical "Salvage Pathway" vulnerability and how NAPRT1 status dictates sensitivity.
Figure 1: The NAD+ Salvage Pathway. NAMPT inhibitors block the primary route (Red). Tumors lacking NAPRT1 (Green) cannot utilize Nicotinic Acid to rescue NAD+ levels, making them hypersensitive to treatment.
Technical Protocol: Clinical NAD+ Quantification
For researchers conducting trials with NAMPT inhibitors, accurate measurement of Target Engagement (NAD+ depletion) is critical. NAD+ is highly unstable; standard clinical chemistry protocols will result in degradation and false negatives.
Methodology: LC-MS/MS Quantification of Intracellular NAD+ from PBMCs
Principle: This protocol utilizes an acidic extraction to stabilize NAD+ (preventing hydrolysis) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for nanomolar sensitivity.
Reagents:
-
Extraction Buffer: 40:40:20 Acetonitrile:Methanol:Water (v/v/v) + 0.1 M Formic Acid.[6] Keep at -20°C.
-
Internal Standard (IS): 13C5-NAD+ (70 µM stock in water).
Step-by-Step Workflow:
-
Sample Collection (Critical Step):
-
Collect whole blood in EDTA tubes. Process within 30 minutes .
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation (Ficoll-Paque).
-
Validation Check: Perform cell count immediately. Target 5 x 106 cells per aliquot.
-
-
Metabolism Quenching:
-
Pellet PBMCs (500 x g, 10 min, 4°C).
-
Wash 1x with ice-cold PBS.
-
Snap freeze pellet in liquid nitrogen immediately. Store at -80°C. Do not store in PBS.
-
-
Extraction:
-
Add 300 µL cold Extraction Buffer to the frozen pellet.
-
Spike with 10 µL Internal Standard.
-
Vortex vigorously for 1 min.
-
Incubate on ice for 20 min (vortex every 5 min).
-
Centrifuge (15,000 x g, 15 min, 4°C) to precipitate proteins.
-
-
Analysis (LC-MS/MS):
-
Transfer supernatant to LC vials.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide).
-
Mobile Phase: A: Water + 10mM Ammonium Acetate (pH 9); B: Acetonitrile.
-
Transitions: Monitor NAD+ (664.1 -> 136.1 m/z) and IS (669.1 -> 136.1 m/z).
-
Why this works: The acidic organic solvent simultaneously lyses cells, precipitates proteins, and inactivates NAD+-consuming enzymes (CD38, PARP) that would otherwise degrade the analyte during processing.
Strategic Recommendations for Drug Development
Based on the failure of KPT-9274 and the promise of OT-82, future development should adhere to these pillars:
-
Patient Stratification is Non-Negotiable:
-
Trials must screen for NAPRT1 deficiency (via IHC or methylation PCR). NAPRT1-high tumors will likely resist NAMPT inhibition via the rescue pathway (see Figure 1).
-
-
Avoid "Broad Spectrum" Applications:
-
Solid tumors often require doses that trigger renal/retinal toxicity. Hematologic malignancies (OT-82 approach) offer a better therapeutic window due to intrinsic metabolic stress.
-
-
Biomarker-Driven Dosing:
-
Use the PBMC NAD+ protocol (above) to define the "Biological Optimal Dose" (BOD) rather than just the Maximum Tolerated Dose (MTD). Sustained >90% NAD+ depletion is likely required for efficacy.
-
References
-
Safety and efficacy of NAD depleting cancer drugs (CHS-828/FK866). Cancer Chemotherapy and Pharmacology. Link
-
OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis. Leukemia.[2] Link
-
Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity. Journal of Hematology & Oncology.[3] Link
-
Optimized protocol for quantification of extracellular and intracellular NAD+. Frontiers in Endocrinology. Link
-
Clinical Trial NCT03921879 (OT-82). ClinicalTrials.gov.[1][9] Link[1][7][9]
Sources
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- 2. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor NAMPT inhibitor, KPT-9274, mediates gender-dependent murine anemia and nephrotoxicity by regulating SIRT3-mediated SOD deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karyopharm’s KPT-9274 chances to next stage of development plunge [clinicaltrialsarena.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 66th ASH Annual Meeting: Author Index C [ash.confex.com]
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- 10. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. infoscience.epfl.ch [infoscience.epfl.ch]
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The Evolving Landscape of NAMPT Inhibition: A Comparative Analysis of FK866 and Its Analogs
A Senior Application Scientist's Guide to Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors for Researchers, Scientists, and Drug Development Professionals.
The targeting of cellular metabolism has emerged as a promising frontier in cancer therapy. Among the key metabolic enzymes, Nicotinamide Phosphoribosyltransferase (NAMPT) has garnered significant attention. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, with their high metabolic demands, are particularly dependent on this pathway, making NAMPT an attractive therapeutic target.[1][2][3]
FK866 was one of the first and most extensively studied potent and specific non-competitive inhibitors of NAMPT.[4] Its discovery provided a critical proof-of-concept for the therapeutic potential of NAMPT inhibition. However, despite promising preclinical activity, the clinical development of FK866 and other first-generation analogs was hampered by dose-limiting toxicities, including thrombocytopenia.[5][6][7] This has spurred the development of a new generation of NAMPT inhibitors with improved efficacy and safety profiles. This guide provides a comparative analysis of FK866 and its key analogs, offering insights into their structure-activity relationships, preclinical and clinical performance, and the experimental methodologies used for their evaluation.
The Mechanism of Action: Targeting the NAD+ Salvage Pathway
The primary mode of action for FK866 and its analogs is the inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[2] By blocking this step, these inhibitors deplete the intracellular NAD+ pool, leading to a cascade of downstream effects that culminate in cancer cell death.[2]
Caption: Mechanism of action of FK866 and its analogs targeting the NAMPT-mediated NAD+ salvage pathway.
A Comparative Look at FK866 and Its Analogs
The quest for more effective and less toxic NAMPT inhibitors has led to the development of several analogs of FK866. These compounds often share a similar pharmacophore but possess structural modifications aimed at improving their pharmacological properties.
| Compound | Key Features & Development Status |
| FK866 (APO866) | - First-in-class, potent, and specific NAMPT inhibitor.[4]- Extensive preclinical validation.[5][8]- Limited clinical success due to dose-limiting toxicities, primarily thrombocytopenia.[5][6][7] |
| CHS-828 (GMX1778) | - Another early-generation NAMPT inhibitor.[9]- Also faced challenges in clinical trials due to toxicity.[10][11] |
| GNE-617 / GNE-618 | - Novel NAMPT inhibitors developed to explore co-treatment strategies.[12]- Studies investigated their efficacy in combination with nicotinic acid (NA) to potentially mitigate toxicity in normal tissues.[12] |
| OT-82 | - A novel, second-generation NAMPT inhibitor.[9]- Demonstrates higher potency against hematopoietic malignancies.[9][13]- Preclinical studies suggest a better toxicity profile compared to first-generation inhibitors, with no observed cardiac, neurological, or retinal toxicities in animal models.[6]- Currently in Phase I clinical trials for lymphoma.[6][10] |
| DDY02 | - A novel dual-target inhibitor of NAMPT and PARP1.[10]- Designed to simultaneously target NAD+ synthesis and consumption, potentially leading to synergistic anti-cancer effects.[10] |
| FEI199 | - A highly potent preclinical NAMPT inhibitor.[14]- Showed very low nanomolar IC50 values in various hematological malignancy cell lines.[14] |
Performance Data: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes reported IC50 values for FK866 and some of its analogs across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FK866 | HepG2 | Liver Carcinoma | ~1 | [15] |
| A2780 | Ovarian Carcinoma | 0.025 | [16] | |
| MCF-7 | Breast Cancer | 0.33 | [16] | |
| OT-82 | Hematopoietic Malignancies (average) | Various | 2.89 ± 0.47 | [9] |
| Non-Hematopoietic Tumors (average) | Various | 13.03 ± 2.94 | [9] | |
| DDY02 | MDA-MB-468 | Triple-Negative Breast Cancer | (NAMPT IC50: 10) | [10] |
| FEI199 | Various Hematological Malignancies | Various | < 0.3 | [14] |
Experimental Protocols: A Guide for In Vitro and In Vivo Evaluation
The evaluation of NAMPT inhibitors requires a series of well-defined experimental protocols to assess their enzymatic activity, cellular effects, and in vivo efficacy.
In Vitro NAMPT Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT. Commercially available kits provide a streamlined approach.
Caption: A generalized workflow for an in vitro NAMPT inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes a reaction buffer, purified NAMPT enzyme, and the substrates (ATP, nicotinamide, and PRPP).[17]
-
Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., FK866 or its analogs).
-
Pre-incubation: In a microplate, add the NAMPT enzyme to each well, followed by the diluted inhibitor. Allow for a pre-incubation period (e.g., 30 minutes at room temperature) to permit the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Prepare a master mix containing the substrates (ATP, nicotinamide, PRPP) in the reaction buffer. Add the master mix to each well to start the enzymatic reaction.[17]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 2 hours).[17]
-
Detection: The product of the NAMPT reaction, NMN, is often converted to NAD+, and the resulting NADH is measured fluorometrically (e.g., excitation at 340 nm and emission at 460 nm).[17]
-
Data Analysis: Subtract the background fluorescence (from wells without enzyme) and calculate the percentage of inhibition for each inhibitor concentration. The IC50 value can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the NAMPT inhibitors on cancer cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor and incubate for a specified period (e.g., 48-96 hours).[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of NAMPT inhibitors in a living organism.
Caption: A typical workflow for an in vivo xenograft model to evaluate NAMPT inhibitors.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).[20]
-
Tumor Growth: Allow the tumors to grow to a measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control (vehicle) and treatment groups. Administer the NAMPT inhibitor according to a predetermined schedule and route (e.g., OT-82 at 40 mg/kg via oral gavage, 3 days/week for 3 weeks).[21]
-
Monitoring: Measure tumor dimensions and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like NAD+ levels).
-
Data Analysis: Calculate tumor growth inhibition and assess any signs of toxicity.
Future Directions and Concluding Remarks
The journey of NAMPT inhibitors from the initial promise of FK866 to the development of second-generation compounds like OT-82 highlights a commitment to refining this therapeutic strategy. The challenges of toxicity associated with early inhibitors are being addressed through innovative drug design, including the development of dual-target inhibitors and prodrugs.[5][10]
For researchers in this field, a thorough understanding of the structure-activity relationships and the appropriate experimental models is paramount for the successful development of the next wave of NAMPT inhibitors. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for these endeavors. As our understanding of cancer metabolism deepens, NAMPT inhibition is poised to remain a significant and evolving area of oncology research.
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FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. (2003). AACR Journals. [Link]
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The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (2022). MDPI. [Link]
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Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. (2011). PubMed Central. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of FK866 Hydrochloride
An In-Depth Technical Guide for Researchers and Drug Development Professionals
FK866 hydrochloride is a potent and highly specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2][3] Its ability to deplete intracellular NAD+ levels makes it a valuable tool in cancer research and metabolic studies, where it can induce apoptosis and autophagy in highly metabolic cells.[2][4][5][6] However, this high biological potency necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of FK866 hydrochloride waste streams, ensuring the safety of laboratory personnel and environmental protection.
Hazard Profile of FK866 Hydrochloride: Understanding the "Why"
Effective disposal protocols are built on a solid understanding of the specific risks a compound presents. The hazards of FK866 are twofold: its inherent biological activity and its classification as a hazardous chemical substance.
-
Biological Potency: FK866 is designed to be effective at nanomolar concentrations, interfering with fundamental cellular processes.[2][3] Accidental exposure or environmental release could have unintended biological effects. Its mechanism of action, leading to NAD+ depletion, can trigger cell death, particularly in cells with high NAD+ turnover.[3]
-
Toxicological & Environmental Hazards: The compound is classified as acutely toxic if ingested and poses a significant threat to aquatic environments. This is why discharging any amount of FK866 to sewer systems is strictly prohibited.[1][7]
The key safety and hazard information is summarized below for quick reference.
| Hazard Category | Classification & Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed (Acute Toxicity 4, Oral) | [1] |
| Water Hazard Class | WGK 3: Severely hazardous to water | [1] |
| Primary Handling Advice | Consider hazardous. Avoid ingestion, inhalation, and contact with skin/eyes. Handle in a well-ventilated area and wash thoroughly after handling. | [7][8] |
| Dose-Limiting Toxicity | In clinical studies, the primary toxicity observed was thrombocytopenia (low platelet count). | [9] |
Core Principles of FK866 Waste Management
Before proceeding to specific protocols, it is crucial to internalize three core principles that govern the management of potent research chemical waste.
-
Prioritize Containment and Destruction: Unlike simple acids or bases, complex organic molecules like FK866 cannot be easily neutralized at the lab bench. The primary strategy is therefore secure containment, proper labeling, and transfer to a licensed facility for high-temperature incineration.[7]
-
Institutional EHS is the Ultimate Authority: This guide provides best-practice recommendations based on available safety data. However, all waste disposal must be conducted in strict accordance with the protocols established by your institution's Environmental Health & Safety (EHS) department.[10] They are the definitive resource for navigating local, state, and federal regulations.
-
Minimize Waste Generation: The most effective waste management strategy is to minimize waste at the source. This includes preparing solutions in quantities that will be used in the near term and avoiding the accumulation of expired stock material.
Step-by-Step Disposal Protocols
The following protocols detail the procedures for managing different forms of FK866 waste. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound or its waste.
Protocol 1: Disposal of Unused or Expired Solid FK866 Hydrochloride
This protocol applies to the pure, solid form of the compound as supplied by the manufacturer.
-
Do Not Attempt to Alter: Do not mix the solid powder with other waste or attempt to dissolve it for disposal.
-
Maintain Original Container: Keep the material in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.
-
Segregate as Hazardous Waste: Designate the container as "Hazardous Chemical Waste."
-
Arrange for EHS Pickup: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's EHS personnel for disposal via a licensed chemical destruction plant, typically through controlled incineration.[7][10][11]
Protocol 2: Disposal of Aqueous Solutions & Cell Culture Media
This protocol covers FK866 dissolved in aqueous buffers (e.g., PBS) or used in cell culture experiments.
-
Prohibit Sewer Disposal: Under no circumstances should aqueous solutions containing FK866 be poured down the drain.[7] Its high water hazard classification (WGK 3) makes this a critical compliance and environmental protection point.[1]
-
Collect in a Dedicated Waste Container: Collect all aqueous waste containing FK866 in a dedicated, sealable, and clearly labeled hazardous waste container. The container should be compatible with the solution (e.g., a high-density polyethylene carboy).
-
Label Accurately: The label must clearly state "Aqueous Waste with FK866 Hydrochloride" and list any other hazardous components (e.g., buffers, antibiotics).
-
Store and Dispose via EHS: Store the sealed container in a designated satellite accumulation area with secondary containment and arrange for EHS pickup.
Protocol 3: Disposal of Organic Solvent Solutions (e.g., DMSO, Ethanol)
FK866 is often dissolved in organic solvents like DMSO or ethanol to create stock solutions.[2][8]
-
Segregate into Solvent Waste: Collect all organic solvent waste containing FK866 in a designated solvent waste container.
-
Ensure Compatibility: Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents are often collected separately. Consult your EHS guidelines.[10]
-
Label Thoroughly: The waste container label must clearly state all constituents, including the solvent (e.g., "DMSO") and the solute ("FK866 Hydrochloride").
-
Arrange for EHS Pickup: Store the sealed container in a well-ventilated satellite accumulation area, away from ignition sources, and arrange for EHS pickup.
Protocol 4: Decontamination and Disposal of Labware
This covers disposable plastics, glassware, and PPE contaminated with FK866.
-
Disposable Labware (e.g., pipette tips, tubes, flasks):
-
Consider all disposable items that have come into direct contact with FK866 as solid hazardous waste.
-
Collect these items in a dedicated, labeled solid waste container or bag.
-
Dispose of this container through the EHS-managed chemical waste stream, not as regular or biohazardous waste.
-
-
Reusable Glassware:
-
Rinse the glassware three times with a suitable solvent in which FK866 is soluble (e.g., ethanol).[7][8]
-
Collect the first two rinses as hazardous liquid waste (as per Protocol 2 or 3, depending on the solvent used). This is crucial to capture the bulk of the residue.
-
The third rinse can typically be disposed of with your normal laboratory liquid waste, but confirm this practice with your EHS office.
-
After rinsing, the glassware can be washed using standard laboratory procedures.
-
-
Contaminated PPE:
-
Heavily contaminated gloves, bench paper, or other PPE should be collected as solid hazardous chemical waste.
-
Visual Workflow: FK866 Disposal Decision Process
This diagram outlines the decision-making process for correctly segregating and disposing of FK866 waste.
Caption: Decision workflow for proper segregation of FK866 waste streams.
Conclusion
The responsible management of potent compounds like FK866 hydrochloride is a non-negotiable aspect of professional laboratory practice. By understanding its specific hazards and adhering to a systematic disposal plan—from segregation at the point of generation to final handoff to EHS professionals—researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always prioritize safety and regulatory compliance by consulting your institution's specific guidelines.
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Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442.
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FK 866 Supplier | CAS 658084-64-1 | FK866 - Tocris Bioscience. Tocris Bioscience.
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Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. National Institutes of Health.
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A Researcher's Guide to the Safe Handling of FK866 Hydrochloride: From Lab Bench to Disposal
As a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), FK866 hydrochloride is a valuable tool in cancer and metabolic research.[1][2][3][4] Its mechanism of action, which involves the depletion of NAD+, can induce apoptosis and autophagy in cancer cells, making it a compound of significant interest.[2][3][4] However, the very potency that makes FK866 a powerful research tool also necessitates stringent safety protocols to protect laboratory personnel from occupational exposure. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of FK866 hydrochloride, grounded in established safety principles for cytotoxic compounds.
Understanding the Risks: Why Caution is Critical
FK866 hydrochloride is classified as a hazardous compound.[5] While specific long-term occupational exposure data is limited, its biological activity suggests that inadvertent contact, inhalation, or ingestion could pose health risks. The primary hazards include:
-
Acute Toxicity: Oral ingestion may be harmful.
-
Skin and Eye Irritation: Direct contact with the powder or solutions can cause irritation.[6]
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.[7]
Given its use in studying cell death pathways, it is prudent to handle FK866 hydrochloride with the same level of caution as other antineoplastic and cytotoxic agents.[8]
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the compound.[9][10] The following table outlines the minimum PPE requirements for handling FK866 hydrochloride.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. Double gloving minimizes the risk of exposure if the outer glove is compromised.[11][12] |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the arms and body from splashes and aerosol contamination. The back closure design prevents accidental contact with the contaminated front of the gown.[11][12] |
| Eye/Face Protection | Tightly fitting safety goggles with side shields and a full-face shield. | Protects against splashes and aerosols entering the eyes and face, which are primary routes of exposure.[6][11] |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator. | Essential when handling the powdered form of FK866 to prevent inhalation of airborne particles.[9][11] |
| Additional PPE | Disposable shoe covers and head/hair covers. | Prevents the tracking of contaminants out of the designated handling area.[11] |
Operational Workflow for Handling FK866 Hydrochloride
This section details the procedural steps for safely preparing and using FK866 hydrochloride solutions in a laboratory setting.
Preparation and Handling Environment
All handling of FK866 hydrochloride, especially in its powdered form, must be conducted in a designated controlled environment to minimize the risk of contamination and exposure.
-
Designated Area: Establish a specific area for handling FK866, clearly marked with hazard signs. Access to this area should be restricted to trained personnel.[13]
-
Ventilation Control: All weighing and reconstitution of powdered FK866 must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to protect both the user and the product.[12][13]
-
Aseptic Technique: For sterile applications, standard aseptic techniques should be followed within the BSC to prevent contamination of the compound and cell cultures.
Step-by-Step Protocol for Reconstitution
FK866 hydrochloride is typically supplied as a crystalline solid and needs to be dissolved in a suitable solvent, such as DMSO or ethanol, before further dilution in aqueous buffers.[4][5]
-
Pre-Donning PPE: Before entering the designated handling area, don shoe covers, a hair cover, and an N95 respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Donning Gown and Gloves: Don the disposable gown, ensuring it is securely fastened in the back. Don the first pair of gloves, tucking the gown cuffs underneath the glove cuffs. Don the second, outer pair of gloves over the gown cuffs.
-
Enter Controlled Area: Proceed into the designated area and to the BSC.
-
Prepare the BSC: Disinfect the work surface of the BSC. Gather all necessary supplies, including the FK866 hydrochloride vial, appropriate solvent, sterile pipette tips, and a waste container.
-
Reconstitution: Carefully uncap the vial of FK866 hydrochloride. Using a calibrated pipette, add the required volume of solvent to the vial. Recap the vial and gently vortex or swirl to ensure complete dissolution.
-
Dilution: If further dilution is required, perform this within the BSC.
-
Aliquotting and Storage: Aliquot the stock solution into clearly labeled, tightly sealed cryovials for storage. FK866 solutions in DMSO or ethanol can be stored at -20°C.[5] Aqueous solutions are less stable and should be prepared fresh.[5]
Caption: Workflow for the safe handling and preparation of FK866 hydrochloride.
Spill Management and Decontamination
Prompt and proper management of spills is crucial to prevent widespread contamination.[14]
-
Evacuate and Secure: Alert others in the area. If the spill is large or involves airborne powder, evacuate the immediate vicinity. Secure the area to prevent entry.
-
Don PPE: If not already wearing it, don the full set of recommended PPE, including double gloves, a gown, eye protection, and an N95 respirator.[15]
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.
-
Cleaning: Clean the spill area from the outer edge inward. Use a detergent solution followed by a disinfectant.
-
Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that have come into contact with FK866 hydrochloride are considered contaminated and must be disposed of as hazardous or cytotoxic waste according to institutional and local regulations.[16]
-
Sharps: Needles, syringes, and pipette tips should be placed in a designated cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and vials should be placed in a clearly labeled, leak-proof cytotoxic waste container.[12]
-
Liquid Waste: Unused solutions should not be poured down the drain.[6] They should be collected in a designated, sealed hazardous waste container for chemical incineration.
Conclusion
The potent biological activity of FK866 hydrochloride demands a rigorous and informed approach to laboratory safety. By integrating these essential practices—from the meticulous use of personal protective equipment to structured handling and disposal protocols—researchers can mitigate the risks of occupational exposure. Adherence to these guidelines ensures a safe environment for groundbreaking research while upholding the highest standards of scientific integrity and responsibility.
References
- TargetMol. (n.d.). Safety Data Sheet FK866.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). FK866 hydrochloride hydrate.
- Sigma-Aldrich. (n.d.). FK866 hydrochloride hydrate product information.
- Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
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Gaber, S., et al. (2014). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 20(4), 278-287. Available at: [Link]
- Cayman Chemical. (2024). Product Information: FK-866.
- MedChemExpress. (n.d.). Daporinad (FK866).
- Cayman Chemical. (n.d.). FK-866 (CAS 658084-64-1).
- Tocris Bioscience. (2023). FK 866.
- American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78243733, FK 866 hydrochloride.
- Favier, J. C. (n.d.). Personal protective equipment for preparing toxic drugs. GERPAC.
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Polovich, M. (2023). Personal protective equipment for antineoplastic safety. Clinical Journal of Oncology Nursing, 27(4), 453-457. Available at: [Link]
- Merck Millipore. (n.d.). Safety Data Sheet.
- eviQ. (2019). Safe handling and waste management of hazardous drugs. Cancer Institute NSW.
- Centers for Disease Control and Prevention. (2020).
- Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
